Z-Cys(pmeobzl)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIVJYICKMMKHE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Cys(pmeobzl)-OH: Core Properties and Applications
This guide provides a comprehensive technical overview of N-α-benzyloxycarbonyl-S-p-methoxybenzyl-L-cysteine, commonly abbreviated as Z-Cys(pmeobzl)-OH. Designed for researchers, chemists, and professionals in drug development and peptide synthesis, this document delves into the fundamental properties, strategic applications, and critical methodologies associated with this important amino acid derivative.
Introduction: Strategic Importance in Peptide Synthesis
This compound is a doubly protected cysteine derivative utilized primarily in solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl chemical strategy. The cysteine residue, with its reactive thiol side chain (-SH), is crucial for protein structure and function, often forming disulfide bridges that stabilize peptide and protein conformations[1][2]. Effective synthesis of cysteine-containing peptides necessitates robust protection of this thiol group to prevent unwanted side reactions, such as oxidation or alkylation[1][3].
The selection of this compound is dictated by its unique combination of protecting groups:
-
N-α-Benzyloxycarbonyl (Z or Cbz): A classic urethane-type protecting group for the amino terminus. It is stable to a range of conditions but is readily removed by catalytic hydrogenolysis or strong acids.
-
S-p-methoxybenzyl (pmeobzl, 4-MeOBzl, or Mob): A benzyl-type protecting group for the thiol side chain. The electron-donating methoxy group at the para position renders it more susceptible to acid-catalyzed cleavage compared to an unsubstituted benzyl group, making it a cornerstone of strong-acid final deprotection strategies[1][4].
This strategic combination allows for its incorporation into a peptide chain while ensuring the thiol remains inert until the final deprotection step.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | N-Carbobenzyloxy-S-(4-methoxybenzyl)-L-cysteine | [5] |
| Synonyms | Z-Cys(4-MeOBzl)-OH, Cbthis compound, Z-Cys(Mob)-OH | [5][6] |
| CAS Number | 2544-31-2 | [5] |
| Molecular Formula | C₁₉H₂₁NO₅S | [5] |
| Molecular Weight | 375.3 g/mol | [5] |
| Appearance | White to off-white solid/powder | [7] |
| Solubility | Soluble in common polar aprotic solvents used in SPPS such as DMF, NMP, and DCM. Limited solubility in non-polar solvents. | [8] |
| Storage | Store in a cool, dry, well-sealed container, preferably under an inert atmosphere. It is sensitive to air and moisture over long periods. | [7][9] |
The p-methoxybenzyl (pmeobzl) Group: A Mechanistic Perspective
The pmeobzl group is classified as a semi-labile protecting group, primarily removed under strong acidic conditions. Its stability profile is central to its application in Boc-based SPPS.
Stability Profile & Orthogonality
The key to a successful multi-step synthesis is the use of orthogonal protecting groups, which can be removed selectively without affecting others[1][10]. The pmeobzl group is:
-
Stable to the moderately acidic conditions used for repetitive N-α-Boc group removal (e.g., 25-50% TFA in DCM). However, its stability is lower than that of the S-p-methylbenzyl (Meb) or S-benzyl (Bzl) groups, and it may not be suitable for the synthesis of very long peptides where cumulative exposure to TFA can lead to premature deprotection[4].
-
Stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF), although Z-protected amino acids are rarely used in standard Fmoc/tBu strategies.
-
Labile to very strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), which are used in the final cleavage and global deprotection step of Boc-SPPS[4][11].
This stability profile makes the Cys(pmeobzl) residue orthogonal to more acid-labile groups like Trityl (Trt) or Methoxytrityl (Mmt) and more acid-stable groups like Acetamidomethyl (Acm)[1][10].
Deprotection Mechanism
The cleavage of the p-methoxybenzyl group proceeds via an SN1-type mechanism. The strong acid protonates the ether oxygen of the methoxy group and the sulfur atom, weakening the C-S bond. The departure of the thiol creates a p-methoxybenzyl carbocation, which is significantly stabilized by resonance involving the electron-donating methoxy group. This stabilized carbocation is then trapped by nucleophilic "scavenger" molecules present in the cleavage cocktail to prevent it from re-alkylating other nucleophilic residues in the peptide, such as tryptophan or tyrosine.
Experimental Protocols & Methodologies
Coupling Protocol in Boc-SPPS
The incorporation of this compound requires careful consideration to mitigate the risk of racemization, a known issue with cysteine derivatives[12][13].
Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminus
-
This compound (3 equivalents)
-
Coupling Reagent: HBTU (3 eq.) or DIPCDI (3 eq.)
-
Additive: HOBt (3 eq.)
-
Base: N,N-Diisopropylethylamine (DIEA) (6 eq.) or 2,4,6-Collidine (6 eq.) for reduced racemization[14][15]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (DMF or DCM) for 30 minutes.
-
N-α-Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1 minute, drain, and then for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x) to remove residual acid.
-
Neutralization: Treat the resin with 10% DIEA in DMF (2x, 2 min each) and wash again with DMF (5x).
-
Amino Acid Activation & Coupling (Low Racemization Protocol):
-
In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
Add DIPCDI (3 eq.) to the resin vessel.
-
Crucially, avoid a pre-activation step where the coupling reagents and base are mixed with the amino acid before addition to the resin, as this significantly increases racemization for cysteine[12][14].
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling progress using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative test (yellow beads) indicates complete coupling.
-
Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (2x).
-
Drying: Dry the resin under vacuum for the next cycle.
Final Cleavage and Deprotection Protocol (HF Cleavage)
The removal of the pmeobzl group is most reliably achieved using anhydrous hydrogen fluoride (HF), the standard final cleavage reagent in Boc-SPPS. This procedure is extremely hazardous and must be performed in a specialized, dedicated apparatus by trained personnel[16][17].
Objective: To simultaneously cleave the peptide from the resin and remove all side-chain protecting groups, including Cys(pmeobzl).
Materials:
-
Dried peptide-resin
-
Scavenger mixture: Anisole, p-cresol, or thioanisole are critical to trap the generated p-methoxybenzyl carbocation. A common mixture is HF:anisole:dimethylsulfide:p-thiocresol (10:1:1:0.2 v/v)[11].
-
Anhydrous liquid Hydrogen Fluoride (HF)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether for precipitation
Step-by-Step Methodology:
-
Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the HF apparatus reaction vessel.
-
Scavenger Addition: Add the scavenger mixture to the vessel (e.g., 1 mL anisole, 1 mL dimethylsulfide, 0.2 mL p-thiocresol)[4].
-
Cooling: Cool the reaction vessel in a dry ice/methanol or dry ice/acetone bath for at least 5 minutes.
-
HF Distillation: Carefully distill the required volume of liquid HF (e.g., 10 mL) into the reaction vessel, maintaining the temperature between -5 °C and 0 °C[4][17].
-
Cleavage Reaction: Stir the mixture at 0-5 °C for 60-90 minutes. For peptides containing Arg(Tos), the reaction may require up to 2 hours[11].
-
HF Removal: After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum according to the apparatus instructions.
-
Peptide Precipitation: Wash the resin with a small amount of TFA and combine the filtrates. Add the TFA solution dropwise into a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet several times with cold ether to remove residual scavengers.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: The crude peptide is then typically purified using reverse-phase HPLC.
Conclusion and Future Outlook
This compound remains a valuable reagent for peptide chemists, particularly within the framework of Boc/Bzl synthesis strategies. Its well-defined acidic lability allows for the secure protection of the cysteine thiol throughout chain assembly, followed by efficient removal during the final global deprotection step. While challenges such as racemization during coupling persist, optimized protocols using carbodiimide reagents without pre-activation can reduce this side reaction to acceptable levels. As the field moves towards more complex and disulfide-rich peptide therapeutics, the principles of orthogonal protection embodied by reagents like this compound will continue to be of fundamental importance.
References
- Galande, A. K., & Mutz, J. A. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Letters in Peptide Science, 10(5-6), 633-639.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, S-p-Methylbenzyl, and S-p-Methoxybenzyl Groups. Aapptec.
- Hossain, M. A., & Wade, J. D. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 98(2), 108-114.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Sodhi, Y., & Kumar, A. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(12), 2736-2744.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
- Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-52). Humana Press.
- Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. (n.d.). Z-Cys(4-MeOBzl)-OH [2544-31-2]. Aapptec.
- Muttenthaler, M., et al. (2010). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- Alewood, P. F., et al. (2019). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 24(1), 153.
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Peptide Science, 16(8), 433-441.
- de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9566-9633.
- Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Molecules, 27(23), 8475.
- Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.
- Burlina, F., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1634-1637.
- AAPPTec. (n.d.).
- Aapptec Peptides. (n.d.). Fmoc-Cys(pMeOBzl)-OH [141892-41-3]. Aapptec.
- BenchChem. (n.d.). A Comparative Guide to the Stability of Cysteine S-Protecting Groups.
- MySkinRecipes. (n.d.). Z-Cys(Z)-OH.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296.
- MedChemExpress. (n.d.). Fmoc-Cys(pMeOBzl)-OH.
- Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 697-705.
- MedChemExpress. (n.d.). H-Cys(pMeOBzl)-OH.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. European Journal of Organic Chemistry, 2013(28), 6331-6338.
- Ollivier, N., et al. (2017). A straightforward methodology to overcome solubility challenges for N- terminal cysteinyl segments used for native chemical ligation.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Sigma-Aldrich. (2024).
- The Royal Society of Chemistry. (2008).
- Aapptec Peptides. (n.d.). Boc-Cys(pMeOBzl)-OH [18942-46-6]. Aapptec.
- SciSpace. (2021).
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout.
- University of South Florida. (2015).
- The Royal Society of Chemistry. (2018).
- National Institutes of Health. (n.d.). Conformational Analysis of Oxidized Peptide Fragments of the C-terminal Redox Center in Thioredoxin Reductases by NMR Spectroscopy.
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An In-Depth Technical Guide to Z-Cys(pmeobzl)-OH: Structure, Synthesis, and Application in Peptide Chemistry
This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine, commonly abbreviated as Z-Cys(pmeobzl)-OH. It is intended for researchers, chemists, and drug development professionals who utilize peptide synthesis and require a detailed understanding of this critical amino acid derivative. We will delve into its chemical architecture, provide a logical and detailed synthesis protocol, and explore its strategic application, particularly within solid-phase peptide synthesis (SPPS).
Core Compound Architecture and Properties
This compound is a derivative of the amino acid L-cysteine, strategically modified with two distinct protecting groups. The N-α-amino group is protected by a benzyloxycarbonyl (Z) group, while the side-chain thiol is protected by a p-methoxybenzyl (pmeobzl or Mob) group. This dual protection is essential for its primary role as a building block in the stepwise construction of peptides, preventing unwanted side reactions at its reactive amino and thiol functionalities.[1][2]
The Z-group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in peptide chemistry, enabling the first controlled synthesis of peptides.[3][4] It masks the nucleophilicity of the alpha-amino group, allowing for selective activation of the carboxyl group for amide bond formation.[5] The p-methoxybenzyl group is a robust thiol protecting group, favored for its stability under various conditions encountered during peptide synthesis.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R)-3-[(4-methoxyphenyl)methyl]sulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |
| Synonyms | Z-Cys(4-MeOBzl)-OH, Cbthis compound, Z-L-Cys(Mob)-OH | [1] |
| CAS Number | 2544-31-2 | [7] |
| Molecular Formula | C₁₉H₂₁NO₅S | [8] |
| Molecular Weight | 375.44 g/mol | [8] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 63-72 °C | [1] |
Synthesis of this compound: A Validated Workflow
The synthesis of this compound is logically approached in a two-step process. The strategic imperative is to protect the highly nucleophilic thiol group first to prevent its interference during the subsequent N-protection step. S-alkylation of the thiol does not significantly alter the nucleophilicity of the amino group, whereas N-acylation would reduce the basicity of the amine and complicate subsequent handling.
Sources
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A Technical Guide to the Strategic Application of Z-Cys(pmeobzl)-OH in Modern Peptide Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the desired molecular architecture and biological function. Cysteine, with its uniquely reactive thiol side-chain, presents both a synthetic challenge and a functional opportunity, primarily through the formation of stabilizing disulfide bonds. Z-Cys(pmeobzl)-OH, a dually protected cysteine derivative, serves as a critical building block for researchers navigating the complexities of peptide construction. This guide delineates the chemical principles underpinning this reagent, its strategic role within orthogonal protection schemes, and its practical application in both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on the Boc/Bzl strategy. By understanding the distinct lability of the Nα-Benzyloxycarbonyl (Z) and S-p-Methoxybenzyl (pmeobzl) protecting groups, researchers can effectively leverage this tool for the regioselective construction of complex, disulfide-rich peptides.
Part 1: The Foundational Challenge of Cysteine in Peptide Synthesis
The thiol (sulfhydryl) group of a cysteine residue is highly nucleophilic and susceptible to a variety of undesirable side reactions during peptide synthesis, including oxidation, alkylation, and racemization.[1][2] Uncontrolled oxidation can lead to a heterogeneous mixture of disulfide-bonded dimers and oligomers, while other side reactions can cap the growing peptide chain or introduce impurities that are difficult to separate. Therefore, effective protection of the thiol side chain is mandatory for any successful synthesis strategy.[3]
The synthesis of peptides containing multiple disulfide bridges, common in toxins, hormones, and therapeutic scaffolds, introduces a higher level of complexity.[3][4] To ensure the correct pairing of cysteine residues, a concept known as orthogonal protection is employed. This strategy uses multiple, distinct protecting groups within the same molecule, where each type of group can be selectively removed under a specific set of chemical conditions without affecting the others.[1][5] This allows for the sequential and controlled (regioselective) formation of each disulfide bond.[1]
Part 2: A Deep Dive into the this compound Reagent
This compound is a derivative of L-cysteine where the α-amino group is protected by a Benzyloxycarbonyl (Z) group and the side-chain thiol is protected by a p-Methoxybenzyl (pmeobzl, Mob) group. The carboxylic acid remains free for peptide bond formation.
Component 1: The Nα-Benzyloxycarbonyl (Z) Group
The Z-group (also abbreviated Cbz) is a classic urethane-type protecting group for amines.[6]
-
Role : It prevents the N-terminal amine from participating in unwanted reactions during the coupling of the C-terminus to another amino acid. Its urethane structure is also known to suppress racemization at the adjacent chiral center during activation.[6]
-
Stability : It is stable to the mildly acidic and basic conditions used in many peptide synthesis workflows.
-
Cleavage : The Z-group is typically removed under reductive conditions, most commonly via catalytic hydrogenation (H₂ gas with a palladium catalyst, Pd/C). It can also be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH), but this method is less mild.[6]
Component 2: The S-p-Methoxybenzyl (pmeobzl or Mob) Group
The p-methoxybenzyl group is a robust, acid-labile protecting group for the cysteine thiol.
-
Role : It provides sturdy protection against oxidation and other side reactions throughout the multi-step synthesis process.
-
Stability : The key feature of the pmeobzl group is its relative stability to trifluoroacetic acid (TFA). While highly acid-labile groups like Trityl (Trt) are readily cleaved by standard TFA cocktails used in Fmoc-SPPS, the pmeobzl group is largely resistant.[3] This stability makes it an ideal "permanent" protecting group within the context of Boc/Bzl SPPS, where repeated TFA treatments are used to remove temporary Nα-Boc groups.[7]
-
Cleavage : Complete removal of the pmeobzl group requires treatment with very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][8] The electron-donating methoxy group makes it more labile than the unsubstituted S-benzyl (Bzl) group, but it remains significantly more stable than S-Trityl.
Comparative Analysis of Thiol Protecting Groups
The choice of a cysteine protecting group is a critical strategic decision. This compound is best understood in comparison to other commonly used derivatives.
| Protecting Group | Abbreviation | Common Cleavage Reagent(s) | Orthogonal To | Primary Application Strategy |
| p-Methoxybenzyl | pmeobzl, Mob | HF, TFMSA [3][8] | Fmoc, Boc, Acm, Trt (under mild acid) | Boc/Bzl SPPS, Solution Phase |
| Trityl | Trt | Mild TFA (~1-5%), TFA cocktails[9] | Fmoc, Acm, pmeobzl | Fmoc/tBu SPPS |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) Acetate[9][10] | Fmoc, Boc, Trt, pmeobzl | Fmoc & Boc SPPS, Regioselective oxidation |
| tert-Butyl | tBu | HF, TFMSA, Hg(OAc)₂ | Fmoc, Acm | Boc/Bzl SPPS |
| Benzyl | Bzl | HF, Na/NH₃[11] | Fmoc, Boc, Acm | Boc/Bzl SPPS (more stable than pmeobzl) |
Part 3: Strategic Implementation in Peptide Synthesis
The combination of a Z-group and a pmeobzl group makes this compound particularly suited for two main synthetic approaches:
-
Solution-Phase Peptide Synthesis (SPPS) : In solution-phase synthesis, Z-protected amino acids are foundational. This compound can be coupled to another amino acid or peptide fragment. The Z-group can then be selectively removed via hydrogenation to allow for further chain elongation at the N-terminus, leaving the S-pmeobzl group intact for final deprotection at the end of the synthesis.
-
Boc/Bzl Solid-Phase Peptide Synthesis : This was one of the original SPPS methodologies. The process relies on the differential acid lability of the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups.[7] In this strategy, this compound would not be used directly in the iterative cycle (which uses Boc-amino acids). Instead, it would be used to synthesize a protected peptide fragment in solution, which is then coupled to the resin-bound peptide. The pmeobzl group on the cysteine side chain is stable to the repeated TFA deprotection steps used to remove the Boc groups and is cleaved only during the final, harsh HF cleavage step.
Part 4: Core Experimental Methodologies
Disclaimer: The following protocols are generalized and require optimization based on the specific peptide sequence. The use of hazardous reagents like anhydrous HF requires specialized equipment and safety protocols.
Protocol 1: Nα-Z Group Deprotection (Catalytic Hydrogenation)
-
Dissolution : Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a flask equipped with a stir bar.
-
Catalyst Addition : Add the palladium on carbon catalyst (Pd/C, typically 5-10% Pd) to the solution. The amount should be approximately 10-20% of the peptide's weight.
-
Hydrogenation : Seal the flask and purge thoroughly with nitrogen, followed by hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation : Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
Protocol 2: S-pmeobzl Group Deprotection (HF Cleavage)
CRITICAL SAFETY WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns that may not be immediately painful. This procedure must only be performed by trained personnel in a dedicated fume hood using a specialized HF cleavage apparatus (e.g., made of Teflon) and with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Calcium gluconate gel must be readily available as an antidote for skin exposure.
-
Preparation : Place the lyophilized, fully protected peptide and a magnetic stir bar into the Teflon reaction vessel of the HF apparatus. Add a scavenger, such as anisole (typically 10% v/v), to trap the reactive benzyl carbocations generated during cleavage.
-
Cooling : Cool the reaction vessel to approximately -5°C to 0°C using an ice/salt bath.
-
HF Condensation : Carefully condense a pre-determined amount of anhydrous HF gas into the reaction vessel.
-
Reaction : Stir the mixture at 0°C for 1-2 hours. The exact time depends on the stability of other amino acids in the sequence.
-
HF Removal : After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.
-
Peptide Precipitation : The resulting peptide residue is triturated with cold diethyl ether to precipitate the crude peptide.
-
Isolation & Purification : The precipitated peptide is collected by filtration or centrifugation, washed with cold ether, and then dried. The crude peptide must then be purified, typically by reverse-phase HPLC.
Protocol 3: Oxidative Folding for Disulfide Bond Formation
-
Dissolution : Dissolve the purified, fully deprotected peptide (containing free thiol groups) at a low concentration (0.1-1.0 mg/mL) in an aqueous buffer. A common choice is 0.1 M ammonium bicarbonate or ammonium acetate, pH 7.5-8.5. The low concentration favors intramolecular cyclization over intermolecular dimerization.
-
Oxidation : Stir the solution vigorously while it is open to the atmosphere (air oxidation). The reaction can take several hours to days.
-
Monitoring : Monitor the formation of the disulfide bond by LC-MS, observing the decrease in the mass of the reduced peptide (-2 Da).
-
Quenching & Lyophilization : Once the reaction is complete, the solution can be quenched by acidifying with a small amount of acetic or formic acid and then lyophilized to obtain the final, cyclized peptide.
Part 5: Conclusion
This compound is a specialized but powerful reagent for the peptide chemist. Its utility lies not in routine, automated Fmoc-SPPS, but in deliberate, strategic syntheses that require the unique stability profile of its protecting groups. It is a cornerstone of classical solution-phase synthesis and retains relevance in complex fragment condensation strategies and Boc/Bzl SPPS campaigns. By providing a cysteine building block with a robust, "permanent" thiol protection that is orthogonal to many other common protecting groups, this compound enables the controlled, regioselective construction of intricate disulfide-bonded architectures that are central to many biologically active peptides and proteins.
References
- Benchchem. (n.d.). Orthogonal Protection Strategies: A Comparative Guide to N-Boc-S-benzyl-D-cysteine in Peptide Synthesis.
- Wright, Z. V. F., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. DOI:10.1039/D1CS00271F.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Kaur, H., et al. (2014). Disulfide Formation Strategies in Peptide Synthesis. Semantic Scholar.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Bachem. (2021). Cysteine Derivatives.
- ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?.
- Benchchem. (n.d.). A Comparative Guide to Cysteine Protection Strategies in Solid-Phase Peptide Synthesis.
- Raines, R. T., et al. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Source not further specified].
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Advent Chembio. (n.d.). Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis.
- Scribd. (n.d.). Cysteine Protecting Groups Applications in Peptide and Protein Science.
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Benchchem. (n.d.). Applications of S-Benzyl Protected Cysteine in Peptide Drug Discovery: A Detailed Overview.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]
An In-depth Technical Guide to Z-Cys(pmeobzl)-OH: Properties, Application, and Strategic Deprotection
Introduction
In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Cysteine, with its nucleophilic thiol side chain, presents both a unique opportunity for functionalization and a significant challenge in preventing unwanted side reactions such as oxidation and disulfide scrambling. The strategic use of protecting groups is therefore a cornerstone of successful peptide synthesis. This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine, commonly abbreviated as Z-Cys(pmeobzl)-OH.
This derivative is a key building block, particularly in solution-phase peptide synthesis and in specific solid-phase strategies where its unique stability profile is advantageous. We will delve into its core properties, its strategic role in synthesis workflows, and provide a detailed, field-proven protocol for the critical deprotection step, explaining the chemical causality behind the methodological choices.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this reagent is the foundation for its effective application. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N-α-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine | [] |
| Synonyms | Z-L-Cys(pMeOBzl)-OH, Cbz-Cys(4-MeOBzl)-OH | [][2] |
| CAS Number | 816446-81-8 | [][3][4][5] |
| Molecular Formula | C₁₉H₂₁NO₅S | [][4] |
| Molecular Weight | 375.4 g/mol | [][4] |
| Appearance | White to off-white solid/powder | [] |
| Melting Point | 63-72 °C | [] |
The Dual Protectorate: A Strategic Analysis
The utility of this compound stems from its two distinct protecting groups: the Benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the p-Methoxybenzyl (pmeobzl or Mob) group on the thiol side chain.
-
The N-α-Benzyloxycarbonyl (Z) Group : Introduced in the 1930s, the Z group is a classic urethane-type protecting group for amines.[6] Its primary role is to prevent the N-terminus from participating in peptide bond formation until desired. It is traditionally employed in solution-phase synthesis and is stable to the mildly basic conditions used for Fmoc group removal but is readily cleaved under reducing conditions (hydrogenolysis) or strong acids.[6]
-
The S-p-Methoxybenzyl (pmeobzl/Mob) Group : The p-methoxybenzyl group is an acid-labile protecting group for the cysteine thiol. The electron-donating methoxy group at the para position makes the benzyl carbocation formed during acid-catalyzed cleavage more stable, thus rendering the Mob group more labile to acid than the simple S-benzyl (Bzl) group.[6] However, it is significantly more stable to trifluoroacetic acid (TFA) than highly acid-labile groups like trityl (Trt). This intermediate acid stability is the key to its strategic application, allowing it to remain intact during certain synthetic steps while being removable under specific, controlled acidic conditions.[6][7]
This dual-protection scheme makes this compound particularly useful in Boc-based solid-phase peptide synthesis (SPPS) and for the synthesis of protected peptide fragments that will later be joined via fragment condensation.[8]
Application in Peptide Synthesis
While Fmoc-Cys(Trt)-OH is the workhorse for standard Fmoc-SPPS due to the ease of Trt group removal with TFA, this compound offers a distinct advantage in more complex synthetic routes. Its stability to the repetitive piperidine treatments of Fmoc chemistry makes it a compatible, albeit specialized, choice.[7]
The primary utility lies in orthogonal protection strategies for creating specific disulfide bridges. A peptide with multiple cysteine residues can be synthesized using a combination of protecting groups with different labilities, such as Cys(Trt), Cys(Acm), and Cys(Mob). Each can be deprotected sequentially under specific conditions, allowing for controlled, regioselective disulfide bond formation.
Experimental Protocol: Deprotection of the S-p-Methoxybenzyl Group
The removal of the pmeobzl group is a critical step that requires carefully chosen conditions to ensure complete cleavage without compromising the integrity of the peptide. The conditions are harsher than those needed for a Trt group, typically involving strong acids and cation scavengers.
Causality of Reagent Choice:
-
Strong Acid (e.g., TFA, TFMSA) : The reaction proceeds via an Sₙ1 mechanism, where the acid protonates the ether-like sulfur, initiating the departure of the p-methoxybenzyl group as a stable carbocation. Strong acids are required to drive this process efficiently.
-
Cation Scavengers (e.g., Thioanisole, Silanes) : The p-methoxybenzyl carbocation generated during cleavage is a potent electrophile. If not captured, it can re-alkylate sensitive residues in the peptide, particularly tryptophan and methionine. Scavengers are electron-rich species that act as sacrificial nucleophiles, trapping the carbocation and preventing side reactions. Thioanisole is essential for the efficient deprotection of Cys(Mob).[9][10] Recent studies have also shown that silanes, such as triisopropylsilane (TIS) or triethylsilane (TES), can act as reducing agents that actively facilitate the removal of the Mob group, not just as passive scavengers.[11]
Step-by-Step Deprotection Workflow:
This protocol describes a common "cleavage cocktail" for removing the Cys(Mob) group concurrently with peptide cleavage from an acid-sensitive resin in a Boc-SPPS context.
-
Preparation : Ensure the peptide-resin is thoroughly dried and placed in a suitable reaction vessel equipped with a stirrer.
-
Reagent Formulation (Cleavage Cocktail) : Prepare the cleavage cocktail fresh. A highly effective and robust mixture consists of:
-
94% Trifluoroacetic Acid (TFA)
-
2% Thioanisole
-
2% Triethylsilane (TES)
-
2% Water or Ethanedithiol (EDT)
-
-
Cleavage Reaction : Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).
-
Incubation : Stir the suspension at room temperature. The reaction time is critical; complete cleavage of the Mob group typically requires 2-4 hours.[11] Monitor the reaction progress if possible. For particularly stubborn cases or complex peptides, incubation at a slightly elevated temperature (e.g., 37-40°C) can accelerate the deprotection.[11]
-
Peptide Precipitation : After the reaction is complete, filter the resin and collect the filtrate containing the deprotected peptide. Add the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification : Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the peptide under vacuum. The crude peptide can then be purified using standard techniques like reverse-phase HPLC.
Deprotection Workflow Diagram
The following diagram illustrates the logical flow of the deprotection and isolation process.
Sources
- 2. peptide.com [peptide.com]
- 3. This compound,816446-81-8-Amadis Chemical [amadischem.com]
- 4. 816446-81-8 | MFCD00077012 | this compound [aaronchem.com]
- 5. chembk.com [chembk.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. bachem.com [bachem.com]
- 9. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of Z-Cys(pmeobzl)-OH: A Technical Guide to Solubility and Stability for Drug Development Professionals
In the intricate landscape of peptide chemistry and drug development, the selection and handling of protected amino acids are paramount to successful outcomes. Among these, cysteine derivatives, with their reactive thiol group, present unique challenges and opportunities. This guide provides an in-depth exploration of Nα-benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine (Z-Cys(pmeobzl)-OH), a critical building block in peptide synthesis. We will delve into its core physicochemical properties, focusing on solubility and stability, and offer field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. Our focus is on providing a practical and scientifically rigorous resource that bridges theoretical knowledge with real-world application.
Physicochemical Properties of this compound: A Primer
This compound is a derivative of the amino acid cysteine, where the amino group is protected by a benzyloxycarbonyl (Z) group and the thiol group is protected by a p-methoxybenzyl (pmeobzl) group. This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis. The p-methoxybenzyl group, in particular, offers a degree of acid lability that allows for its selective removal under specific conditions, a feature that is highly valuable in the synthesis of complex peptides with multiple disulfide bonds.
The solubility and stability of this compound are not absolute but are critically dependent on the experimental conditions. A thorough understanding of these properties is essential for efficient reaction setup, purification, and storage.
Solubility Profile: From Empirical Observation to Practical Application
The solubility of this compound is governed by the interplay of its constituent parts: the polar carboxylic acid and amino-protecting group, and the largely non-polar p-methoxybenzyl protecting group. This amphiphilic nature dictates its solubility in a range of common laboratory solvents.
General Solubility Characteristics
Based on its structure, this compound is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic solvents. Its solubility in non-polar solvents is generally low.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule through dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The presence of the bulky, non-polar p-methoxybenzyl group can hinder effective solvation by the hydrogen-bonding network of these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can solubilize the non-polar components of the molecule, but their ability to solvate the polar carboxylic acid and Z-group is limited. |
| Non-Polar | Hexanes, Toluene | Very Low | The overall polarity of the molecule is too high for effective solvation in these solvents. |
| Aqueous | Water, Buffers | pH-Dependent | At neutral pH, the carboxylic acid is deprotonated, increasing polarity and potentially slight solubility. Under acidic conditions (pH < pKa of COOH), it is protonated and less soluble. Under basic conditions (pH > pKa of COOH), it is deprotonated and more soluble. |
Experimental Protocol for Solubility Determination
A systematic approach is crucial for accurately determining the solubility of this compound in various solvents. The following protocol outlines a reliable method for generating a quantitative solubility profile.
Objective: To determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., DMF, DMSO, NMP, Methanol, Ethanol, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials.
-
Seal the vials to prevent solvent evaporation.
-
Equilibrate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMF).
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the saturated supernatant samples with the same solvent used for the standards to a concentration within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Caption: Workflow for the experimental determination of solubility.
Stability Profile: Understanding and Mitigating Degradation
The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. Degradation can lead to the formation of impurities that can complicate purification and compromise the final product's quality.
Potential Degradation Pathways
The primary modes of degradation for this compound are related to the lability of its protecting groups and the inherent reactivity of the cysteine moiety.
-
Acid-Catalyzed Deprotection: The p-methoxybenzyl group is susceptible to cleavage under acidic conditions. The rate of cleavage is dependent on the acid strength and the presence of scavengers. While stable to the milder acidic conditions used for the removal of very acid-labile groups like Mmt (4-methoxytrityl), it can be cleaved by stronger acids like trifluoroacetic acid (TFA).[1][2] The benzyloxycarbonyl (Z) group is generally more stable to acid but can be removed by strong acids like HBr in acetic acid or by catalytic hydrogenation.
-
Oxidation: The thiol group, even when protected, can be susceptible to oxidation, particularly if any deprotection occurs. The primary oxidation product is the corresponding sulfoxide. Prolonged exposure to air and certain reagents can promote this side reaction. Peptides containing cysteine residues require special care to avoid oxidation.[3]
-
Racemization: During peptide coupling reactions, particularly those mediated by bases, cysteine derivatives can be prone to racemization at the α-carbon. Careful selection of coupling reagents and conditions is essential to minimize this side reaction.
-
β-Elimination: Under basic conditions, protected cysteine residues can undergo β-elimination to form a dehydroalanine intermediate. This is a significant concern when using strong bases for Fmoc deprotection in solid-phase peptide synthesis.[4]
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability Assessment
A forced degradation study is an effective way to evaluate the stability of this compound under various stress conditions.
Objective: To assess the stability of this compound under acidic, basic, oxidative, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
A suitable solvent for this compound (e.g., a mixture of acetonitrile and water)
-
HPLC system with a UV detector
-
LC-MS system for impurity identification
-
Temperature-controlled oven
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in the chosen solvent.
-
For each stress condition, mix the stock solution with the stressor (acid, base, or oxidant) in a vial. For thermal stress, place the vial in an oven at a specified temperature (e.g., 60 °C).
-
Include a control sample (this compound in solvent without any stressor).
-
-
Incubation:
-
Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot for analysis.
-
-
Analysis by HPLC:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze the samples by HPLC to quantify the remaining amount of this compound and to detect the formation of degradation products.
-
Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
-
Impurity Identification by LC-MS:
-
Analyze the stressed samples by LC-MS to identify the mass of the major degradation products. This information can help in elucidating the degradation pathways.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Characterize the degradation profile under each stress condition.
-
Recommendations for Handling and Storage
Based on the physicochemical properties of this compound, the following best practices are recommended to ensure its integrity:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (-20 °C) is recommended. The use of an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidation.
-
Handling: When weighing and handling the compound, minimize its exposure to atmospheric moisture and oxygen. Use in a well-ventilated area or a fume hood.
-
In Solution: Prepare solutions of this compound fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light. For peptides containing free cysteine residues after deprotection, it is crucial to use degassed, acidic buffers to prevent rapid oxidation of the thiol group to form disulfides.[3]
Conclusion
This compound is a valuable reagent in peptide synthesis, but its successful application hinges on a thorough understanding of its solubility and stability. By employing systematic experimental approaches to characterize these properties and by adhering to best practices for handling and storage, researchers can mitigate the risks of degradation and ensure the reliable performance of this critical building block in their drug development workflows. The insights and protocols provided in this guide are intended to serve as a practical resource for scientists navigating the complexities of peptide chemistry.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. [Link]
-
Payne, R. J., & MacMillan, D. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9629-9687. [Link]
-
ResearchGate. (n.d.). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5431-5448. [Link]
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9070-9075. [Link]
-
Wright, S. K., & Viola, R. E. (1998). Evaluation of methods for the quantitation of cysteines in proteins. Analytical Biochemistry, 265(1), 8-14. [Link]
-
Papayannopoulos, I. A., et al. (2003). Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. Journal of Mass Spectrometry, 38(4), 431-438. [Link]
-
Ollivier, N., et al. (2021). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation. Chemical Science, 12(10), 3744-3750. [Link]
-
Julio, A. R., Yan, T., & Backus, K. M. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols, 5(1), 102865. [Link]
-
ResearchGate. (n.d.). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Semantic Scholar. (n.d.). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. [Link]
-
MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
ResearchGate. (n.d.). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. [Link]
-
National Institutes of Health. (n.d.). Exploring the Stability and Disorder in the Polymorphs of L-Cysteine through Density Functional Theory and Vibrational Spectroscopy. [Link]
-
National Institutes of Health. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. [Link]
-
National Institutes of Health. (n.d.). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. [Link]
-
MDPI. (n.d.). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. [Link]
-
SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. [Link]
-
ResearchGate. (n.d.). Desulfurization of cysteine–Containing peptides resulting from sample preparation for protein characterization by mass spectrometry. [Link]
-
Saric, T., Beninga, J., Graef, C. I., Akopian, T. N., Rock, K. L., & Goldberg, A. L. (2001). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. The Journal of biological chemistry, 276(23), 20313–20321. [Link]
-
Scribd. (n.d.). Cysteine Protecting Groups Applications in Peptide and Protein Science. [Link]
-
ChemRxiv. (n.d.). Prebiotic synthesis of cysteine peptides that catalyze peptide ligation in neutral water. [Link]
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A Comprehensive Technical Guide to the Safe Handling of Z-Cys(pmeobzl)-OH in Research and Development
This guide provides an in-depth framework for the safe handling, storage, and disposal of Z-Cys(pmeobzl)-OH, a critical reagent in peptide synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying scientific principles that govern its safe use. By understanding the causality behind these protocols, laboratory personnel can cultivate a robust culture of safety and ensure both experimental integrity and personal well-being.
The Role and Nature of this compound in Peptide Chemistry
This compound, or N-α-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine, is a derivative of the amino acid L-cysteine specifically engineered for use in peptide synthesis.[1] The strategic addition of two key protecting groups is essential to prevent unwanted side reactions during the controlled, stepwise assembly of a peptide chain.[2][3]
-
The Z-Group (Benzyloxycarbonyl): This group temporarily blocks the α-amino terminus of the cysteine molecule.[4] Its primary function is to prevent self-polymerization and ensure that the amino acid only forms a peptide bond at its carboxyl end during a coupling reaction.[2][5] The Z-group is known for its stability and resistance to racemization, though it requires specific conditions like catalytic hydrogenation or strong acid for removal.[4]
-
The pMeOBzl Group (para-methoxybenzyl): The thiol (-SH) group on the cysteine side chain is highly reactive and susceptible to oxidation, which can lead to the unintended formation of disulfide bridges. The pMeOBzl group serves as a "permanent" or side-chain protecting group, shielding the thiol functionality throughout the peptide assembly process.[6] It is generally removed during the final cleavage step, often under strong acidic conditions.[7]
Understanding this dual-protection strategy is the first step in appreciating the compound's chemical nature and the rationale behind the handling precautions that follow.
Hazard Identification and Risk Assessment
While specific safety data for this compound is not always available, a reliable risk assessment can be conducted by examining the data for its constituent parts and similar protected amino acids. The compound is a combustible solid powder and should be handled as a potential chemical irritant.[8][9]
Primary Routes of Exposure and Potential Hazards:
-
Inhalation: Inhaling fine dust particles may cause respiratory tract irritation.[10]
-
Skin Contact: Prolonged contact may cause skin irritation.
-
Eye Contact: Direct contact with dust can cause serious eye irritation.
-
Combustible Dust: Like many fine organic powders, if dispersed in the air in sufficient concentrations, it can form an explosive mixture in the presence of an ignition source.[9]
| Property | Value / Description |
| Chemical Name | N-α-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine |
| Synonyms | Z-Cys(4-MeOBzl)-OH, Cbz-Cys(4-MeOBzl)-OH |
| CAS Number | 2544-31-2[1] |
| Molecular Formula | C₁₉H₂₁NO₅S[1] |
| Molecular Weight | 375.43 g/mol [1] |
| Appearance | White to off-white solid powder.[12] |
| Stability | Stable under recommended storage conditions.[9] |
| Incompatibilities | Strong oxidizing agents.[9] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulphur oxides (SOx).[8] |
Table 1. Key Chemical and Physical Properties of this compound.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is critical for minimizing exposure. The causality is simple: prevent the chemical from coming into contact with the body.
3.1. Engineering Controls
-
Ventilation: All handling of this compound powder should be performed in a well-ventilated area.[8] A certified chemical fume hood or a powder containment hood is mandatory for procedures like weighing and transferring, which are prone to generating airborne dust.[10] The airflow from these systems physically pulls dust away from the operator's breathing zone.
-
Static Control: Use anti-static weigh boats and ensure equipment is properly grounded to mitigate the risk of a static discharge igniting combustible dust.
3.2. Personal Protective Equipment (PPE) The selection of PPE is not merely a checklist; it is a system designed to provide a complete barrier against the identified hazards.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] | Protects eyes from airborne dust particles that can cause mechanical and chemical irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) tested to EN 374 standard.[8] | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination by dust.[9] |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | Required when engineering controls are insufficient or during spill cleanup where dust generation is unavoidable. |
Table 2. Personal Protective Equipment (PPE) Specifications.
Visual Workflow: PPE Donning and Doffing The order in which PPE is put on (donned) and taken off (doffed) is crucial to prevent cross-contamination. The guiding principle is to touch contaminated surfaces (like the outside of gloves) as little as possible during removal.
Diagram 1. Sequential workflow for donning and doffing PPE.
Standard Operating Procedures for Safe Handling
Adherence to standardized procedures minimizes variability and risk.
4.1. General Handling Protocol
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh paper/boats, containers) and PPE.
-
Chemical Transfer: Retrieve the container from storage. Open it slowly inside the fume hood to avoid creating a plume of dust.
-
Weighing: Use a dedicated spatula to carefully transfer the required amount of solid to an anti-static weigh boat on a tared balance. Avoid scooping actions that could aerosolize the powder.
-
Post-Transfer: Securely close the main container. Clean any residual powder from the spatula and work surface using a damp wipe, and dispose of it as chemical waste.
-
Hygiene: After completing the task and correctly doffing PPE, wash hands thoroughly with soap and water.[10]
4.2. Storage Requirements Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][12]
-
Incompatibilities: Keep segregated from strong oxidizing agents.[9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
5.1. First Aid Measures Rapid and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Seek medical attention if irritation persists.[9] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water.[12] |
| Inhalation | Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[9] |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention. |
Table 3. Emergency First Aid Procedures.
5.2. Spill Response For a small laboratory spill of solid this compound:
-
Evacuate & Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Contain & Clean: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully sweep or wipe up the material and place it into a sealed, labeled container for chemical waste disposal.[9][12] Avoid dry sweeping, which can generate dust clouds.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
Visual Workflow: Small Spill Cleanup
Diagram 2. Step-by-step workflow for cleaning a small solid spill.
5.3. Fire Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[8]
-
Hazards: Thermal decomposition can release toxic gases (COx, NOx, SOx).[8][12]
-
Firefighter Protection: Responders must wear full protective gear and a self-contained breathing apparatus (SCBA).[8]
Waste Disposal
All chemical waste, including unused product and contaminated materials (gloves, wipes, weigh boats), must be disposed of in accordance with federal, state, and local environmental regulations.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Conclusion
The safe handling of this compound is predicated on a foundational understanding of its chemical properties and a disciplined adherence to established safety protocols. By treating this compound with the respect it deserves—employing proper engineering controls, wearing the correct PPE, and being prepared for emergencies—researchers can effectively mitigate risks. This proactive approach ensures that the valuable role of this compound in advancing peptide science can be realized without compromising the safety of the professionals who use it.
References
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Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Z-Cys(4-MeOBzl)-OH [2544-31-2]. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Z-Cys(Z)-OH. Retrieved from [Link]
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AAPPTec. (n.d.). Safety Data Sheet: Fmoc-MeCys(Trt)-OH. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cysteine Protecting Groups in Peptide Synthesis
Introduction: The Unique Challenge and Opportunity of Cysteine
Cysteine, with its nucleophilic thiol side chain, is a cornerstone of peptide and protein chemistry, enabling the formation of disulfide bonds critical for structural integrity and biological function.[1][2][3] This same reactivity, however, presents a significant hurdle in the stepwise process of peptide synthesis.[1] Unprotected thiols are prone to a variety of undesirable side reactions, including oxidation, alkylation, and racemization, which can lead to a complex mixture of products and significantly reduce the yield of the desired peptide.[1] Consequently, the judicious selection and application of cysteine protecting groups are paramount to the successful synthesis of cysteine-containing peptides. This guide provides an in-depth exploration of the core principles and practical applications of cysteine protecting groups in modern peptide synthesis, with a focus on providing researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
The importance of cysteine extends beyond its role in forming structural disulfide bridges. Its unique reactivity makes it a prime target for site-specific modifications, such as in the development of antibody-drug conjugates (ADCs) where a therapeutic payload is attached to an antibody via cysteine residues.[1][4] The synthesis of complex, multi-disulfide-containing peptides, like the hormone insulin or the therapeutic peptide Ziconotide, further underscores the need for a sophisticated understanding of orthogonal protection strategies.[1]
This guide will navigate the landscape of commonly employed cysteine protecting groups, elucidating their mechanisms of action, deprotection strategies, and the subtle nuances that govern their successful application. We will explore the concept of orthogonality, a cornerstone of modern protecting group chemistry, and provide practical guidance on mitigating common side reactions.[1]
The Imperative of Thiol Protection: A Mechanistic Perspective
The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form. During peptide synthesis, this nucleophilicity can lead to several detrimental side reactions:
-
Oxidation: The thiol group is readily oxidized to form disulfide bonds, either intramolecularly or intermolecularly, leading to undesired dimers or oligomers.
-
Alkylation: Electrophilic species present in the synthesis, such as carbocations generated during the cleavage of other protecting groups, can irreversibly alkylate the thiol.[5]
-
Racemization: The α-proton of cysteine is susceptible to abstraction under basic conditions, leading to racemization, especially when cysteine is the C-terminal residue.[6]
-
β-elimination: Particularly in Fmoc/tBu-based solid-phase peptide synthesis (SPPS), the use of piperidine for Fmoc deprotection can induce β-elimination of the protected thiol, followed by the addition of piperidine to form a 3-(1-piperidinyl)alanine byproduct.[1][6]
To circumvent these issues, the thiol group is temporarily "masked" with a protecting group. An ideal protecting group should be:
-
Stable: It must remain intact throughout the entire peptide chain assembly process, resisting the conditions of Nα-deprotection and amino acid coupling.
-
Orthogonal: Its removal should be achievable under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support.[1][7]
-
Cleavable without side reactions: The deprotection process should be high-yielding and should not induce any modifications to the peptide.
The following sections will delve into the specifics of commonly used cysteine protecting groups, categorized by their deprotection chemistry.
Classes of Cysteine Protecting Groups: A Comparative Analysis
The diverse array of available cysteine protecting groups can be broadly classified based on their lability to different reagents. Understanding these classes is crucial for designing a successful orthogonal protection strategy, especially for peptides with multiple disulfide bonds.
Acid-Labile Protecting Groups
These groups are typically removed by strong acids, often concurrently with the final cleavage of the peptide from the resin in Fmoc-SPPS.
-
Trityl (Trt): The trityl group is one of the most widely used protecting groups for cysteine in Fmoc-SPPS.[2] It is readily cleaved by trifluoroacetic acid (TFA), typically in a "cleavage cocktail" containing scavengers.[8]
-
Mechanism of Deprotection: The cleavage is an acid-catalyzed process where TFA protonates the sulfur-trityl bond, leading to the formation of a stable trityl cation and the free thiol.[8] This reaction is reversible, and the highly electrophilic trityl cation can re-attach to the nucleophilic thiol or other sensitive residues like tryptophan.[8] To drive the reaction to completion and prevent side reactions, scavengers are essential. Triisopropylsilane (TIS) is a particularly effective scavenger as it irreversibly reduces the trityl cation to triphenylmethane.[8]
Experimental Protocol: Standard Trt Deprotection
-
Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added to the cocktail (e.g., TFA/TIS/H₂O/EDT, 94:1:2.5:2.5).[9]
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Drying: Dry the peptide under vacuum.
-
Causality Behind Choices: The high concentration of TFA is necessary to efficiently cleave the acid-labile Trt group and other side-chain protecting groups. TIS is the scavenger of choice due to its ability to irreversibly trap the trityl cation, preventing side reactions. Water is included to help dissolve the peptide and act as a scavenger. The cold ether precipitation ensures that the peptide, which is generally insoluble in ether, crashes out of solution while the cleaved protecting groups and scavengers remain dissolved.
-
-
Diphenylmethyl (Dpm): The Dpm group is more stable to acid than the Trt group and requires higher concentrations of TFA for complete removal.[3] This differential stability allows for some degree of orthogonality.
-
4-Methoxytrityl (Mmt): The Mmt group is significantly more acid-labile than the Trt group and can be removed with dilute TFA (1-2%) in DCM, allowing for on-resin deprotection while other acid-labile groups remain intact.[2] This makes it a valuable tool for the on-resin formation of disulfide bonds or other modifications.
-
Tetrahydropyranyl (Thp): The Thp group has been shown to be a superior alternative to Trt in some cases, particularly in minimizing racemization and β-piperidinylalanine formation at the C-terminal cysteine.[6][10] It is cleaved under standard TFA conditions.
Thiolysis-Labile Protecting Groups
These groups are removed by treatment with thiol-containing reagents.
-
tert-Butylthio (StBu): The StBu group is stable to TFA and can be removed by reduction with thiols like dithiothreitol (DTT) or β-mercaptoethanol, or with phosphines. However, its removal on the solid phase can sometimes be challenging.
Heavy Metal-Mediated Deprotection
-
Acetamidomethyl (Acm): The Acm group is stable to both TFA and the basic conditions of Fmoc removal, making it a truly orthogonal protecting group.[2] It is typically removed by treatment with mercury(II) acetate or silver(I) trifluoromethanesulfonate.[11] More recently, methods using iodine or N-chlorosuccinimide (NCS) for on-resin removal have been developed, which can directly lead to disulfide bond formation.[12][13] Palladium-assisted deprotection has also been reported as a milder alternative.[14]
-
Caution: Mercury and silver salts are highly toxic and require careful handling and disposal.
Experimental Protocol: Acm Deprotection with Iodine (On-Resin)
-
Resin Swelling: Swell the Acm-protected peptide-resin in DCM.
-
Iodine Solution: Prepare a solution of iodine in N,N-dimethylformamide (DMF).
-
Deprotection and Oxidation: Treat the resin with the iodine solution. The reaction progress can be monitored by the disappearance of the iodine color.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess iodine and byproducts.
-
Final Cleavage: Proceed with the standard TFA cleavage protocol to cleave the peptide from the resin.
-
Base-Labile Protecting Groups
While less common for cysteine due to the potential for β-elimination, some base-labile groups have been developed.
Photolabile Protecting Groups
-
2-Nitrobenzyl (oNB): The oNB group can be cleaved by irradiation with UV light (around 350 nm), offering a mild and orthogonal deprotection strategy.[3]
Strategic Selection of Cysteine Protecting Groups: An Orthogonal Approach
The synthesis of peptides with multiple disulfide bonds requires a carefully planned orthogonal protection strategy. The principle of orthogonality, first described by Barany and Merrifield, dictates that each class of protecting groups can be removed in the presence of others without affecting them.[1]
For a peptide with two disulfide bonds, a common strategy would involve:
-
Protecting the first pair of cysteines with an acid-labile group like Trt.
-
Protecting the second pair of cysteines with an orthogonal group like Acm.
-
After peptide synthesis, the Acm groups are selectively removed, and the first disulfide bond is formed on-resin or in solution.
-
The peptide is then cleaved from the resin, which also removes the Trt groups.
-
The second disulfide bond is then formed by oxidation of the newly freed thiols.
The following diagram illustrates a decision-making workflow for selecting a cysteine protecting group:
Caption: Decision workflow for selecting a cysteine protecting group.
Data Summary: A Comparative Table of Common Cysteine Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality | Key Considerations |
| Trityl | Trt | High % TFA (e.g., 95%) with scavengers (TIS)[8] | Not orthogonal to other acid-labile groups | Most common for Fmoc-SPPS; requires efficient scavenging to prevent side reactions. |
| Acetamidomethyl | Acm | Hg(OAc)₂ or AgOTf[11]; I₂ or NCS[12]; Pd complexes[14] | Fully orthogonal to acid- and base-labile groups | Toxic heavy metal reagents; newer methods offer milder alternatives. |
| tert-Butyl | tBu | Strong acids like TFMSA or HF[11] | Stable to TFA | Primarily used in Boc-SPPS. |
| tert-Butylthio | StBu | Thiols (DTT, β-ME) or phosphines | Orthogonal to acid-labile groups | On-resin removal can be difficult. |
| 4-Methoxytrityl | Mmt | Dilute TFA (1-2%) in DCM[2] | Orthogonal to Trt and other less acid-labile groups | Allows for selective on-resin deprotection. |
| Tetrahydropyranyl | Thp | High % TFA with scavengers | Not orthogonal to other acid-labile groups | May reduce racemization compared to Trt.[10] |
| 2-Nitrobenzyl | oNB | UV light (e.g., 350 nm)[3] | Fully orthogonal | Mild deprotection, but may require specialized equipment. |
Mitigating Side Reactions: A Proactive Approach
Beyond the selection of the protecting group, several other factors can influence the success of synthesizing cysteine-containing peptides.
-
Racemization at the C-terminus: C-terminal cysteine residues are particularly prone to racemization during the activation step of the subsequent amino acid coupling.[6] Using coupling reagents that minimize base exposure, such as carbodiimides with additives like Oxyma, can mitigate this. The choice of resin can also play a role, with trityl-type resins often being preferred.
-
Alkylation during Cleavage: The generation of carbocationic species during the final TFA cleavage can lead to the S-alkylation of the deprotected cysteine.[5][15] The use of an effective scavenger cocktail is the primary defense against this side reaction.[5]
-
Aspartimide Formation: The sequence Asp-Cys can be problematic, as the side chain of aspartic acid can react with the peptide backbone to form a five-membered aspartimide ring, particularly under basic conditions. The choice of cysteine protecting group can influence the rate of this side reaction.[2]
Advanced Applications and Future Outlook
The field of cysteine protection is continually evolving, driven by the need for more efficient and milder deprotection methods and the demand for increasingly complex peptide targets.
-
Native Chemical Ligation (NCL): NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[16][17] One fragment contains a C-terminal thioester, and the other has an N-terminal cysteine. The development of cysteine protecting groups compatible with NCL strategies is an active area of research.
-
Cysteine-Rich Peptides: The synthesis of peptides containing multiple cysteine residues, such as conotoxins, presents a significant synthetic challenge.[18] The development of novel orthogonal protecting groups and disulfide bond formation strategies is crucial for advancing this field.
-
Bioconjugation: As the interest in peptide- and protein-based therapeutics grows, so does the need for chemoselective methods for their modification.[4] Cysteine-specific bioconjugation strategies often rely on the selective deprotection of a single cysteine residue in a complex biomolecule.
Conclusion
The successful synthesis of cysteine-containing peptides is a testament to the power of protecting group chemistry. A thorough understanding of the properties of different cysteine protecting groups, their mechanisms of deprotection, and the principles of orthogonality is essential for any researcher in the field of peptide science. By carefully considering the factors outlined in this guide, scientists can design robust synthetic strategies to access a wide range of complex and biologically important molecules, from therapeutic peptides to antibody-drug conjugates. The continued innovation in this area promises to further expand the toolkit available to peptide chemists, enabling the synthesis of even more ambitious targets in the future.
References
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Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11339-11395. [Link]
-
PubMed. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
ResearchGate. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Isbell, J., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3120. [Link]
-
ResearchGate. (2022). Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation and/or Desulfurization To Expedite Chemical Protein Synthesis. [Link]
-
ResearchGate. (n.d.). Disulfide-Based Protecting Groups for the Cysteine Side Chain. [Link]
-
Chemical Society Reviews (RSC Publishing). (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
ACS Publications. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. [Link]
-
PMC - NIH. (2023). Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. [Link]
-
ACS Publications. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
SciSpace. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Wikipedia. (n.d.). Native chemical ligation. [Link]
-
PMC - PubMed Central. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. [Link]
-
PMC - PubMed Central. (2021). Enabling Cysteine-Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2017). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. [Link]
-
ResearchGate. (2022). (PDF) On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
ACS Publications. (2022). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. [Link]
-
ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. [Link]
-
News-Medical.Net. (2024). Revolutionizing cysteine-rich peptide production for drug discovery. [Link]
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A Senior Application Scientist's Guide to Choosing Cysteine Derivatives for Solid-Phase Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of cysteine-containing peptides represents both a unique opportunity and a significant challenge. The nucleophilic thiol side chain of cysteine is central to the structure and function of a vast array of peptides and proteins, enabling the formation of disulfide bridges that dictate tertiary structure, as well as providing a site for specific chemical modifications. However, this same reactivity complicates its seamless incorporation during solid-phase peptide synthesis (SPPS).
This in-depth technical guide provides a field-proven perspective on the selection and application of cysteine derivatives in Fmoc-based SPPS. Moving beyond a simple catalog of reagents, we will explore the causal relationships behind experimental choices, offering a framework for troubleshooting and optimizing the synthesis of even the most complex cysteine-rich peptides.
The Cysteine Conundrum: Key Challenges in SPPS
The primary challenges in handling cysteine during SPPS stem from the reactivity of its unprotected thiol group and the acidity of its α-proton. These properties give rise to several critical side reactions that can compromise the yield and purity of the target peptide.
-
Oxidation: The free thiol is highly susceptible to oxidation, leading to unintended disulfide bond formation. This can result in dimerization or polymerization of the peptide on-resin, significantly reducing the yield of the desired monomeric product.
-
Racemization: Cysteine is particularly prone to racemization during the activation and coupling steps of SPPS, especially when using urethane-based activating reagents in the presence of a base. The abstraction of the α-proton is a key step in this process, leading to a loss of stereochemical integrity.[1]
-
β-Elimination: Especially problematic for C-terminal cysteine residues, base-catalyzed β-elimination of the protected thiol can occur, leading to the formation of dehydroalanine. This can be followed by the addition of piperidine, the base used for Fmoc deprotection, to form a 3-(1-piperidinyl)alanine adduct.[2][3]
-
S-Alkylation: During the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, carbocations generated from the resin linker or other protecting groups can alkylate the free thiol of cysteine.[4][5]
Effective protection of the cysteine side chain is therefore not merely a recommendation but a necessity for successful synthesis. The choice of protecting group is a critical decision that will influence the entire synthetic strategy.
A Comparative Analysis of Common Cysteine Protecting Groups
The selection of an appropriate cysteine protecting group is dictated by the desired final form of the peptide (free thiol or disulfide-bridged), the complexity of the peptide (e.g., number of disulfide bonds), and the overall synthetic strategy. Below, we compare the most widely used cysteine protecting groups in Fmoc-SPPS.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features & Considerations |
| Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Pros: Cleaved during final resin cleavage; cost-effective for routine synthesis of peptides with free thiols. Cons: Prone to racemization[6]; incomplete deprotection can occur without sufficient scavengers like TIS. |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf) | Pros: Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation; orthogonal to Trt, Mmt, and tBu.[6] Cons: Requires a separate deprotection step; use of heavy metals can be a concern. |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂ | Pros: Stable to TFA and iodine oxidation; useful for orthogonal protection schemes.[6] Cons: Harsh deprotection conditions may not be suitable for all peptides. |
| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM | Pros: Highly acid-labile, allowing for selective deprotection on-resin in the presence of other acid-labile groups like tBu and Trt.[7] Cons: Not compatible with Trt in terms of selective removal.[8] |
| tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Pros: Stable to TFA; allows for selective on-resin deprotection to form disulfide bonds. Cons: Deprotection can sometimes be difficult.[9] |
| Tetrahydropyranyl | Thp | TFA/scavengers | Pros: Reduces racemization compared to Trt and Dpm; stable to 1% TFA in DCM. Cons: Less commonly used than Trt. |
Quantitative Insights into Racemization
The choice of protecting group has a direct and quantifiable impact on the extent of racemization during coupling. The following table, compiled from literature data, illustrates this critical point.
| Cysteine Derivative | Coupling Method | Racemization (%) | Reference |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | [1] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | [1] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | [1] |
These data clearly demonstrate the superiority of the Thp group in minimizing racemization under these specific conditions.
Mitigating Side Reactions: Field-Proven Protocols and Mechanistic Insights
A deep understanding of the mechanisms behind common side reactions is crucial for their prevention. Here, we provide detailed protocols and the underlying chemical logic for minimizing these unwanted transformations.
Minimizing Racemization during Coupling
The primary mechanism of cysteine racemization involves the base-catalyzed abstraction of the α-proton, leading to the formation of a planar enolate intermediate. To suppress this, the choice of coupling reagents and the reaction conditions are paramount.
Caption: Base-catalyzed racemization of cysteine during coupling.
Recommended Protocol for Low-Racemization Coupling of Fmoc-Cys(Trt)-OH:
This protocol utilizes a carbodiimide-based activation method with an additive, which is known to suppress racemization compared to uronium-based reagents like HBTU in the presence of a strong base.[10]
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and HOBt or Oxyma Pure (3 equivalents) in DMF.
-
Coupling: Add the Fmoc-Cys(Trt)-OH/additive solution to the deprotected and washed resin. Initiate the reaction by adding DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling reaction using the Kaiser test. Once complete, wash the resin thoroughly with DMF.
Preventing β-Elimination and Piperidinylalanine Formation
This side reaction is particularly prevalent with C-terminal cysteine residues attached to Wang-type resins. The mechanism involves the abstraction of the α-proton by piperidine, followed by elimination of the protected thiol to form dehydroalanine. A subsequent Michael addition of piperidine yields the unwanted adduct.
Caption: Mechanism of piperidinylalanine formation.
Mitigation Strategy: The use of sterically hindered linkers, such as those on 2-chlorotrityl chloride resin, can significantly reduce the incidence of β-elimination. Additionally, using a more sterically hindered protecting group on the cysteine, such as Trt, can also help to minimize this side reaction.[3]
Orthogonal Protection Strategies for Peptides with Multiple Disulfide Bonds
The synthesis of peptides with multiple, defined disulfide bridges requires a sophisticated orthogonal protection strategy. This involves the use of multiple cysteine protecting groups that can be removed under distinct chemical conditions, allowing for the sequential and regioselective formation of each disulfide bond.
A common and effective strategy for a three-disulfide-bond peptide, such as a conotoxin, employs a combination of Mob (4-methoxybenzyl), Trt, and Acm protecting groups.[9][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Z-Cys(pmeobzl)-OH: Sourcing, Qualification, and Application
Introduction: The Strategic Role of this compound in Peptide Chemistry
Cysteine is a uniquely reactive amino acid, pivotal to the structure and function of many peptides and proteins through the formation of disulfide bonds.[1][2] This reactivity, however, presents a significant challenge during chemical peptide synthesis, necessitating robust protection of the thiol (-SH) group to prevent unwanted side reactions. This compound is a strategically designed derivative that addresses this challenge with high efficiency.
The molecule incorporates two key protecting groups:
-
N-α-Benzyloxycarbonyl (Z or Cbz): Introduced by Bergmann and Zervas in 1932, the Z-group is a cornerstone of peptide chemistry for protecting the N-terminal amine.[1][2] It is stable under a wide range of conditions but can be cleanly removed via hydrogenolysis, providing a valuable orthogonal strategy to other protecting groups.
-
S-p-methoxybenzyl (pmeobzl or PMB): The p-methoxybenzyl group is an acid-labile protecting group for the cysteine thiol. The electron-donating methoxy group enhances its acid sensitivity compared to an unsubstituted benzyl group, allowing for its removal under specific, controlled acidic conditions.[3][4] It can also be cleaved by certain oxidizing agents like DDQ.[5]
This dual-protection scheme makes this compound a valuable building block, particularly in solution-phase peptide synthesis and for the creation of specific peptide fragments destined for subsequent ligation.[]
Supplier Landscape and Purchasing Options
Sourcing high-quality reagents is the foundation of reproducible science. For this compound, several reputable suppliers cater to the research and bulk-scale manufacturing markets. The choice of supplier often depends on a balance of purity requirements, scale, budget, and required documentation.
Below is a comparative summary of prominent suppliers. Researchers should always consult the supplier's website and Certificate of Analysis for the most current and lot-specific data.
| Supplier | Typical Purity | Available Quantities | Key Characteristics & Links |
| Chem-Impex | ≥ 98% (HPLC)[7] | Gram to Kilogram | Offers detailed specifications including melting point and optical rotation. Strong focus on research chemicals.[7] |
| Aapptec | Lot-specific | Gram to Kilogram | Specializes in reagents for peptide synthesis, providing a range of protected amino acids.[8][9] |
| BOC Sciences | Lot-specific | Gram to Kilogram | Provides Z-protected cysteine derivatives for peptide synthesis and protein engineering, with options for custom quotes.[] |
| MedChemExpress | Research Grade | Milligram to Gram | Primarily focused on bioactive molecules for research, offering related derivatives like Fmoc-Cys(pMeOBzl)-OH.[10] |
Core Purchasing Considerations: A Workflow for Scientists
Selecting the right supplier and product involves more than just comparing prices. It requires a systematic evaluation to ensure the material meets the stringent demands of the intended application.
Technical Deep Dive: From Benchtop to Synthesis
Quality Control and Self-Validation
Upon receiving a shipment of this compound, it is crucial to perform incoming quality control (IQC) to verify its identity and purity, even when a supplier's CoA is provided.[11] This ensures the integrity of your experiment from the very first step.
Key QC Analytical Methods: [11][12]
-
High-Performance Liquid Chromatography (HPLC): The standard method for assessing the purity of amino acid derivatives.[12] Purity is typically determined by the area of the main peak relative to the total area of all peaks at a specific UV wavelength (e.g., 210-220 nm).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (375.4 g/mol ), verifying its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. The proton (¹H) NMR spectrum should show characteristic peaks for the Z, pmeobzl, and cysteine backbone protons.
-
Optical Rotation: Confirms the stereochemical integrity (L-configuration). For example, Chem-Impex specifies a rotation of [α]²⁰/D = -51 ± 1° (c=1 in DMF).[7]
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the quality of the reagent.
-
Storage Conditions: this compound should be stored in a cool, dry place. Suppliers often recommend refrigeration at 2-8°C.[][7] The container should be tightly sealed to protect it from moisture and light.
-
Handling: When handling the solid, use appropriate personal protective equipment (PPE), including gloves and safety glasses. For solution-based work, especially with peptides containing deprotected cysteine, it is advisable to use degassed buffers to minimize oxidation of the free thiol.
Application in Peptide Synthesis: A Methodological Overview
This compound is typically used in solution-phase synthesis or to prepare protected peptide fragments that will later be used in fragment condensation strategies. Below is a representative protocol for coupling this compound to a resin-bound amino acid or peptide (H-AA-Resin).
Experimental Protocol: Coupling Reaction
-
Resin Preparation: Swell the H-AA-Resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3x).
-
Activation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) in DMF. Add an activating agent such as HBTU (1.95 eq.) and a base like diisopropylethylamine (DIPEA) (4 eq.). Allow the activation to proceed for 2-5 minutes.
-
Causality Insight: HBTU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, making it susceptible to nucleophilic attack by the free amine on the resin. DIPEA acts as a non-nucleophilic base to neutralize the resulting acids.
-
-
Coupling: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the peptidyl-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Deprotection/Cleavage (Thiol Group): The S-pmeobzl group is stable to the conditions used for Fmoc-deprotection (piperidine) but can be cleaved using strong acids.[4] A common cleavage cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Causality Insight: TFA is the strong acid that cleaves the pmeobzl group. TIS acts as a scavenger to irreversibly trap the released p-methoxybenzyl cation, preventing it from re-alkylating other nucleophilic residues like tryptophan or the now-free cysteine thiol.
-
Conclusion
This compound is a highly valuable and versatile building block for peptide synthesis. Its unique dual-protecting group strategy offers chemists significant flexibility. A successful research outcome, however, is predicated on the procurement of high-quality starting materials. By implementing a rigorous supplier evaluation process, performing independent quality control, and understanding the chemical principles behind its application, researchers can confidently and effectively leverage this compound to advance their projects in drug discovery and chemical biology.
References
-
Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. University of Wisconsin-Madison. [Link]
-
Aapptec Peptides. Z-Cys(4-MeOBzl)-OH [2544-31-2]. aapptec.com. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Bentham Science Publishers. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. benthamscience.com. [Link]
-
Vederas, J. C., & Baran, P. S. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
-
Chem-Station. p-Methoxybenzyl (PMB) Protective Group. chem-station.com. [Link]
-
Nath, U., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9486-9519. [Link]
-
Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. [Link]
-
LCGC International. Quality Control in GC–MS Analysis of Amino Acids. chromatographyonline.com. [Link]
-
Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(50), 9276-9281. [Link]
-
Aapptec Peptides. Boc-Cys(pMeOBzl)-OH [18942-46-6]. aapptec.com. [Link]
-
AdooQ Bioscience. H-Cys(pMeOBzl)-OH. adooq.com. [Link]
-
Watanabe Chemicals. Fmoc-Cys(MeOBzl)-OH. watanabechem.co.jp. [Link]
-
ResearchGate. Cysteine protecting groups: applications in peptide and protein science. researchgate.net. [Link]
-
Aapptec Peptides. Z-Amino Acids Archives. aapptec.com. [Link]
-
SciSpace. Cysteine protecting groups: applications in peptide and protein science. typeset.io. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kiesslinglab.com [kiesslinglab.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. intavispeptides.com [intavispeptides.com]
- 12. bachem.com [bachem.com]
Methodological & Application
Strategic Use of Z-Cys(pmeobzl)-OH in Solution-Phase Peptide Synthesis: Protocols and Expert Insights
An Application Guide for Researchers
Abstract
The synthesis of cysteine-containing peptides is fundamental to drug discovery and biomedical research, owing to the unique role of the cysteine thiol in forming structural disulfide bridges and serving as a key site for bioconjugation. However, the high reactivity of the thiol side chain presents significant challenges, including racemization and unwanted side reactions.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-α-Benzyloxycarbonyl-S-p-methoxybenzyl-L-cysteine (Z-Cys(pmeobzl)-OH) in solution-phase peptide synthesis (SPPS). We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer troubleshooting insights to ensure high-yield, high-purity synthesis of cysteine-containing peptides.
Introduction: The Cysteine Challenge and the pmeobzl Solution
Cysteine is a critical amino acid in the design of therapeutic peptides and proteins. Its thiol side chain is the primary precursor for disulfide bonds that stabilize the peptide's tertiary structure and is a frequent target for chemical modification.[3][4] The very reactivity that makes cysteine so valuable also makes it notoriously difficult to handle during synthesis. Without adequate protection, the thiol group can lead to side reactions, while the α-proton of the cysteine residue is susceptible to base-catalyzed abstraction, leading to significant racemization.[1][2][5]
Effective peptide synthesis, therefore, mandates the use of protecting groups.[3][6] this compound is a strategically designed building block for solution-phase synthesis. It employs two key protecting groups:
-
The Benzyloxycarbonyl (Z) Group: A classic urethane-based protecting group for the N-α-amino function. It is stable to a wide range of coupling and workup conditions and is typically removed by catalytic hydrogenation, a clean and efficient process.[6][7]
-
The p-Methoxybenzyl (pmeobzl or Mob) Group: This group protects the highly nucleophilic thiol side chain. The pmeobzl group is stable under the conditions required for Z-group removal (hydrogenation) and standard peptide coupling. Its removal requires treatment with strong acids, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like thioanisole.[8][9][10] This stability profile provides valuable orthogonality, making it suitable for complex synthetic strategies, including fragment condensation.
This guide will walk you through the practical application of this compound, from initial coupling to N-terminal deprotection, providing the necessary foundation for multi-step peptide synthesis.
Technical Data and Handling of this compound
Proper handling and storage are critical for maintaining the integrity of the reagent. This compound is a stable, crystalline solid but should be stored in a cool, dry place, protected from moisture.
| Property | Data | Source |
| Chemical Name | N-α-Benzyloxycarbonyl-S-p-methoxybenzyl-L-cysteine | N/A |
| Synonyms | Z-Cys(4-MeOBzl)-OH, Cbz-Cys(Mob)-OH | [11] |
| Molecular Formula | C₁₉H₂₁NO₅S | [11] |
| Molecular Weight | 375.4 g/mol | [11] |
| CAS Number | [2544-31-2] | [11] |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in DMF, DCM, THF; sparingly soluble in alcohols | N/A |
Core Experimental Protocol: Synthesis of a Model Dipeptide
This section provides a detailed, step-by-step methodology for the synthesis of a model dipeptide, Z-Cys(pmeobzl)-Gly-OMe , using a carbodiimide-mediated coupling approach. This foundational protocol can be adapted for coupling with other amino acid esters.
Workflow for Dipeptide Synthesis```dot
Caption: A decision tree for troubleshooting common synthesis issues.
Key Considerations:
-
Racemization Control: Cysteine is one of the most susceptible amino acids to racemization during coupling. O[1]ur protocol mitigates this by:
-
Using HOBt to form a less racemization-prone active ester. [3] 2. Performing the activation and initial coupling at 0°C.
-
Employing NMM as the base. For particularly sensitive sequences, using a bulkier, weaker base like 2,4,6-collidine can further suppress racemization. *[5][12] pmeobzl Group Stability and Cleavage: The pmeobzl group is robust and will not be cleaved under the hydrogenation conditions used to remove the Z-group. Its eventual removal requires strong acidolysis. A typical cleavage cocktail is TFA containing scavengers to capture the resulting benzyl cation and prevent re-alkylation of other sensitive residues. For instance, a mixture of TFA and thioanisole is effective for complete deprotection. T[8][10]his orthogonality is a key advantage in more complex synthetic designs.
-
Conclusion
This compound is a highly effective and reliable building block for incorporating cysteine into peptides via solution-phase synthesis. The combination of the hydrogen-labile Z-group and the acid-labile pmeobzl group provides a robust and orthogonal protection scheme. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize high-purity cysteine-containing peptides, minimizing common side reactions such as racemization. This mastery is essential for advancing research in drug development and chemical biology where precisely structured peptides are paramount.
References
- M. C. Munson, G. Barany, "Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups," American Peptide Symposia, 2009,
- M. C. Munson, G. Barany, "Studies on deprotection of cysteine and selenocysteine side‐chain protecting groups," Journal of Peptide Science, 2010,
- AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis," Technical Note,
- R. J. Spears, M. A. Fascione, "Cysteine protecting groups: applications in peptide and protein science," Chemical Society Reviews, 2021,
- Bachem, "Cysteine Deriv
- S. N. L. Le, et al.
- S. N. L. Le, et al., "Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II," Johns Hopkins University, 2017,
- J. M. Palomo, "Introduction to Peptide Synthesis," Current Protocols in Protein Science, 2014,
- J. M. Fulcher, et al.
- Mesa Labs, "SPPS Tips For Success Handout,"
- Aapptec Peptides, "Z-Cys(4-MeOBzl)-OH [2544-31-2]," Product Page,
- Benchchem, "Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl,"
- Advent Chembio, "Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis,"
- R. J. Spears, M. A. Fascione, "Cysteine protecting groups: applications in peptide and protein science," RSC Publishing, 2021,
Sources
- 1. peptide.com [peptide.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]
- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Optimizing the Coupling Efficiency of Z-Cys(pmeobzl)-OH in Solid-Phase Peptide Synthesis: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Protection in Peptide Synthesis
Cysteine residues are pivotal in the structure and function of many peptides and proteins, primarily through the formation of disulfide bonds that stabilize tertiary and quaternary structures. During Solid-Phase Peptide Synthesis (SPPS), the highly reactive thiol side chain of cysteine must be protected to prevent unwanted side reactions, such as oxidation to form disulfide bridges prematurely.[1][2][3] The choice of the cysteine protecting group is a critical decision in the overall synthetic strategy, influencing not only the prevention of side reactions but also the conditions for its eventual removal.[3][4]
This application note focuses on the N-alpha-benzyloxycarbonyl (Z) and S-para-methoxybenzyloxy (pmeobzl) protected cysteine derivative, Z-Cys(pmeobzl)-OH. We will delve into the technical nuances of its coupling efficiency in SPPS, providing detailed protocols, troubleshooting guidance, and an exploration of the chemical principles that govern its reactivity.
The p-methoxybenzyl (MeOBzl) group is a member of the benzyl-based protecting groups, which are generally removable under strong acid conditions.[1][3] The electron-donating methoxy group at the para position makes the pmeobzl group more acid-labile than the simple benzyl group, but still requires strong acids like HF or TFMSA for complete cleavage.[3][5] The Z-protecting group on the alpha-amino group is typically employed in Boc-SPPS strategies and is removable by catalytic hydrogenation or strong acids.
Understanding the Coupling Challenge: Steric Hindrance and Racemization
The incorporation of any amino acid during SPPS is a delicate balance of achieving high coupling efficiency while minimizing side reactions. This compound, with its bulky protecting groups on both the alpha-amino and the thiol side chain, can present steric challenges that may impede the coupling reaction.[6][7] This is particularly true when coupling to a sterically hindered N-terminal amino acid on the growing peptide chain.
A more significant concern with cysteine derivatives in SPPS is the risk of racemization at the alpha-carbon.[8][9][10] Base-mediated activation methods, commonly used with coupling reagents like HBTU and HATU in the presence of N,N-diisopropylethylamine (DIEA), can lead to the abstraction of the alpha-proton, resulting in a loss of stereochemical integrity.[9][11][12][13] This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure.
Core Principles for Maximizing Coupling Efficiency and Minimizing Racemization
To achieve optimal results when coupling this compound, several key principles should be considered:
-
Choice of Coupling Reagent: The selection of the coupling reagent is paramount. While standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can be effective, they often require additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve efficiency.[14][15] Uronium/aminium salts such as HBTU, TBTU, and HATU are highly efficient but increase the risk of racemization when used with strong bases.[14][15] Phosphonium salts like PyBOP and PyAOP are also powerful coupling reagents.[15] For sterically hindered couplings, more potent reagents like COMU might be considered.[14]
-
Activation Method: Pre-activation of the amino acid with the coupling reagent before addition to the resin can be beneficial for difficult couplings. However, prolonged pre-activation times, especially in the presence of a strong base, can significantly increase the rate of racemization for cysteine derivatives.[9][11]
-
Base Selection: The choice of base is critical for minimizing racemization. While DIEA is a common choice, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine have been shown to reduce the extent of racemization.[8][9]
-
Solvent System: The polarity of the solvent can influence both coupling efficiency and racemization. A mixture of a polar aprotic solvent like N,N-dimethylformamide (DMF) with a less polar solvent like dichloromethane (DCM) can sometimes be advantageous.[9]
Experimental Protocols
The following protocols provide a starting point for the efficient coupling of this compound in manual or automated SPPS. Optimization may be required based on the specific peptide sequence and resin.
Materials
-
This compound
-
Resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
1-Hydroxybenzotriazole (HOBt) (Use with caution due to explosive potential)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine, 20% in DMF (for Fmoc-SPPS deprotection, if applicable)
-
Kaiser Test Kit
Protocol 1: DIC/Oxyma Coupling (Recommended for Minimizing Racemization)
This method is generally preferred for cysteine derivatives due to the lower risk of racemization compared to uronium/aminium salt-based methods.[8]
-
Resin Swelling and Deprotection: Swell the resin in DMF for 30-60 minutes. If using an Fmoc-based strategy, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.[16] Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or consider a second coupling.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: HBTU/DIEA Coupling (For Faster, More Efficient Coupling)
This method is generally faster but carries a higher risk of racemization. It is crucial to avoid prolonged pre-activation.
-
Resin Swelling and Deprotection: Follow step 1 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/HBTU solution to the resin, followed immediately by the addition of DIEA (6-10 equivalents). Crucially, do not pre-activate the amino acid with HBTU and DIEA before adding it to the resin. [9] Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Visualizing the Workflow: SPPS Coupling Cycle
Caption: Acid-catalyzed cleavage of the pmeobzl protecting group from cysteine.
Conclusion
The successful incorporation of this compound into a peptide sequence during SPPS requires a careful consideration of the coupling conditions to maximize efficiency and minimize the risk of racemization. By selecting the appropriate coupling reagents, bases, and activation protocols, researchers can effectively utilize this protected amino acid derivative in the synthesis of complex cysteine-containing peptides. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and drug development professionals working in the field of peptide chemistry.
References
- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BOC Sciences. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- MDPI. (n.d.). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview.
- ResearchGate. (2025, August 6). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- BenchChem. (2025). A Researcher's Guide to Cysteine Protecting Groups in Fmoc SPPS: An Objective Comparison.
- Chudasama, V., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9359-9415. doi:10.1039/D1CS00271F
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Han, Y., et al. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.
- Semantic Scholar. (1990, July 1). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
- ResearchGate. (2025, August 9). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. doi:10.1111/j.1399-3011.1998.tb00426.x
- Hibino, H., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 40-48.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- PubMed. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
- Digital CSIC. (n.d.). Supporting Information.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. mesalabs.com [mesalabs.com]
- 9. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. file.globalso.com [file.globalso.com]
- 16. digital.csic.es [digital.csic.es]
Application Note: High-Fidelity Deprotection of Z-Cys(pmeobzl)-OH using Optimized TFA Cleavage Cocktails
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Introduction: The Critical Role of Cysteine and its Protection
Cysteine, with its unique thiol side chain, is a cornerstone in the structure and function of numerous peptides and proteins. Its ability to form disulfide bridges is fundamental to the tertiary and quaternary structure of proteins, and the free thiol group is often a key player in enzyme active sites and metal-binding domains.[1] In synthetic peptide chemistry, particularly during solid-phase peptide synthesis (SPPS), the nucleophilic nature of the cysteine thiol necessitates robust protection to prevent undesirable side reactions such as oxidation and alkylation.[2]
The Z-Cys(pmeobzl)-OH derivative offers a strategic combination of protecting groups: the benzyloxycarbonyl (Z) group for the N-terminus and the p-methoxybenzyl (pmeobzl) group for the sulfur atom. Both are classified as acid-labile protecting groups, typically removed in a final "global deprotection" step using strong acid, most commonly trifluoroacetic acid (TFA). However, the success of this deprotection is not merely a matter of acid exposure. The electrophilic carbocations generated during the cleavage of these protecting groups can lead to a host of side reactions, compromising the purity and yield of the target peptide.[3][4]
This application note provides a comprehensive guide to the effective and high-fidelity deprotection of this compound. We will delve into the mechanistic rationale behind the selection of TFA cleavage cocktails, provide detailed, field-proven protocols, and offer troubleshooting insights to mitigate common side reactions.
The Chemistry of Deprotection: A Mechanistic Overview
The removal of both the Z and pmeobzl groups is achieved through acidolysis with TFA. The strong acid protonates the protecting groups, facilitating their cleavage and generating highly reactive carbocations.
-
N-terminal Z-group removal: The Z-group is cleaved by TFA to yield the free amine, toluene, and carbon dioxide.
-
S-pmeobzl group removal: The p-methoxybenzyl group is also cleaved by TFA, generating a resonance-stabilized p-methoxybenzyl carbocation.
The liberation of these carbocations is the primary cause of potential side reactions. These electrophilic species can re-alkylate the deprotected cysteine thiol or attack other nucleophilic residues in the peptide sequence, such as tryptophan and methionine.[3][5]
The Indispensable Role of Scavengers
To prevent these deleterious side reactions, "scavengers" are added to the TFA cleavage cocktail.[6] These are nucleophilic species that are more reactive towards the generated carbocations than the amino acid residues of the peptide.[7] By trapping these reactive intermediates, scavengers ensure the integrity of the final product.
Common scavengers and their functions include:
-
Triisopropylsilane (TIS): A highly effective scavenger that reduces the trityl cation to the inert triphenylmethane.[8] It is also a general-purpose scavenger for other carbocations.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective in protecting tryptophan and preventing re-attachment of trityl groups.[6][7] It also helps to maintain a reducing environment, preventing oxidation of the cysteine thiol.
-
Thioanisole: Protects tryptophan and methionine from alkylation.[7]
-
Water: Acts as a scavenger for tert-butyl cations and can help to hydrolyze reactive intermediates.[9]
-
Phenol: Another effective scavenger for various carbocations.[10]
The choice and combination of scavengers are critical and depend on the specific amino acid composition of the peptide.
Visualizing the Deprotection Workflow
The following diagram illustrates the overall workflow for the deprotection of a peptide containing a this compound residue.
Caption: Deprotection and Purification Workflow.
Recommended TFA Cleavage Cocktails
The composition of the TFA cleavage cocktail should be tailored to the specific needs of the peptide. Below is a table summarizing common cocktails suitable for the deprotection of peptides containing cysteine.
| Cocktail Name | Composition (v/v/v) | Key Scavengers | Recommended For | Cautions |
| Reagent K | TFA / Thioanisole / Water / Phenol / EDT (82.5:5:5:5:2.5) | Thioanisole, Phenol, EDT | Peptides containing Cys, Met, and Trp.[11] | Pungent odor due to thiol scavengers.[11] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | Phenol, TIS | General purpose, especially for peptides with trityl-based protecting groups.[10][11] Does not prevent Met oxidation.[10] | |
| TFA/TIS/H₂O | TFA / TIS / Water (95:2.5:2.5) | TIS, Water | Peptides without highly sensitive residues like Trp or Met.[12] | May not be sufficient for complex peptides. |
| TFA/EDT/TIS | TFA / EDT / TIS (95:2.5:2.5) | EDT, TIS | Peptides containing Cys and Trp. | Strong odor from EDT. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the deprotection of a peptide containing this compound, either in solution or on a solid support.
Materials:
-
Protected peptide (this compound containing)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Appropriate solvent for dissolving the final peptide (e.g., water/acetonitrile mixture)
-
Centrifuge tubes
-
Rotary evaporator or nitrogen stream
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
TFA is highly corrosive and volatile. Handle with extreme care.
-
Thiol scavengers like EDT have a strong, unpleasant odor.
Protocol Steps:
-
Preparation of the Cleavage Cocktail:
-
In a clean, dry glass container, prepare the desired cleavage cocktail. For a general-purpose, robust cocktail for this compound deprotection, we recommend TFA/TIS/EDT (95:2.5:2.5 v/v/v) .
-
For 10 mL of cocktail, combine 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of EDT.
-
Prepare the cocktail fresh just before use.
-
-
Deprotection Reaction:
-
For peptide on solid support: Place the peptide-resin in a reaction vessel. Add the cleavage cocktail (typically 10 mL per gram of resin).[10]
-
For peptide in solution: Dissolve the protected peptide in a minimal amount of a suitable solvent that is miscible with TFA (e.g., dichloromethane), then add the cleavage cocktail.
-
Gently agitate the mixture at room temperature for 1-3 hours. The reaction time may need to be optimized depending on the peptide sequence and the stability of other protecting groups.[13]
-
-
Peptide Precipitation and Isolation:
-
For peptide on solid support: Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Slowly add the TFA solution containing the peptide dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Washing and Drying:
-
Centrifuge the suspension (e.g., at 4000 rpm for 10 minutes) to pellet the peptide.[13]
-
Carefully decant the ether supernatant.
-
Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decantation step. Repeat this washing procedure two more times to remove residual scavengers and cleaved protecting groups.[13]
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in an appropriate solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions containing the desired peptide and confirm its identity and purity by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase the deprotection time to 3-4 hours. Ensure a high TFA concentration (at least 90%). |
| Presence of Alkylated Byproducts | Inefficient scavenging of carbocations. | Increase the concentration of scavengers (e.g., TIS, EDT). Ensure the cleavage cocktail is freshly prepared. |
| Oxidation of Cysteine (Dimerization) | Exposure to air during workup and purification. | Maintain a reducing environment by using degassed solvents and adding a small amount of a reducing agent like Dithiothreitol (DTT) to the purification buffers.[11] Perform the cleavage under an inert atmosphere (e.g., argon or nitrogen).[11] |
| Low Peptide Yield | Incomplete precipitation or loss during washing steps. The peptide may be soluble in ether. | Ensure the ether is sufficiently cold. If the peptide is small or hydrophobic, it may not precipitate well. In such cases, evaporate the TFA and ether, then redissolve the residue in an aqueous solvent for direct purification.[14] |
Chemical Structures and Deprotection Mechanism
The following diagram illustrates the chemical structures involved in the deprotection of this compound and the role of scavengers.
Caption: Deprotection Mechanism and Scavenger Action.
(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.)
Conclusion
The successful deprotection of this compound is a critical step in the synthesis of cysteine-containing peptides. A thorough understanding of the underlying chemical mechanisms, particularly the generation and subsequent scavenging of reactive carbocations, is paramount. By selecting an appropriate TFA cleavage cocktail, rich in effective scavengers like TIS and EDT, and by adhering to a meticulous experimental protocol, researchers can significantly mitigate the risk of side reactions. This approach ensures the high-fidelity production of the target peptide, paving the way for its subsequent purification and application in research and drug development.
References
-
ResearchGate. (2025, August 6). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2013, March 5). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
(n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
ResearchGate. (2016, August 3). How to get the peptide containing cysteine without oxidation?. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. Retrieved from [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
A Guide to the Synthesis of Disulfide-Rich Peptides Using an Orthogonal Strategy with Z-Cys(pmeobzl)-OH
Application Note & Protocol
Abstract
Disulfide-rich peptides (DRPs) represent a burgeoning class of therapeutic candidates, prized for their exceptional stability and target specificity, which are conferred by a rigid three-dimensional structure locked in place by multiple disulfide bonds.[1] However, the chemical synthesis of DRPs presents a significant challenge: ensuring the correct pairing of cysteine residues to form the native disulfide bridges is non-trivial.[2][3] Random oxidation of a linear peptide with multiple cysteines often leads to a heterogeneous mixture of misfolded isomers. This guide details an orthogonal protection strategy, a cornerstone of modern peptide synthesis, that enables the directed, regioselective formation of disulfide bonds.[4][5] We focus on the strategic application of N-α-Z-S-(p-methoxybenzyl)-L-cysteine, or Z-Cys(pmeobzl)-OH, a key building block within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework for producing complex peptides with defined disulfide connectivity.
The Imperative for Orthogonal Protection in Peptide Synthesis
In the synthesis of peptides with multiple disulfide bonds, the ultimate goal is to control which cysteine thiols react with one another. An orthogonal protection strategy is the primary method for achieving this control. The principle lies in using multiple classes of thiol protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[6][7] This allows for a stepwise deprotection and oxidation sequence, directing the formation of each disulfide bond individually and unambiguously.
A typical orthogonal strategy involves three types of protecting groups:
-
Temporary N-α Protecting Groups: These, like the Boc (tert-butyloxycarbonyl) group, are removed at each cycle of synthesis to allow for peptide chain elongation.[6]
-
Permanent Side-Chain Protecting Groups: These mask reactive amino acid side chains and are designed to remain intact throughout the synthesis, only being removed during the final cleavage step. The pmeobzl group falls into this category.[8]
-
Semi-Permanent Side-Chain Protecting Groups: These are stable during the chain elongation but can be selectively removed while the peptide is still on the resin or after cleavage, in the presence of permanent protecting groups. The Acm (acetamidomethyl) group is a classic example.[8]
By combining protecting groups with different chemical labilities, a specific roadmap for disulfide bond formation can be executed.
Caption: Fig. 1: General workflow for a two-disulfide DRP using an orthogonal strategy.
This compound: A Versatile Building Block
The this compound amino acid derivative is particularly well-suited for the Boc/Bzl strategy of SPPS.
-
N-α-Z (Carbobenzoxy) group: While Fmoc is dominant in modern SPPS, the Z-group, introduced by Bergmann and Zervas, remains a foundational protecting group in peptide chemistry, particularly in solution-phase synthesis and for specific applications in Boc-SPPS.[3] However, for incorporation into a growing peptide chain during Boc-SPPS, the commercially available Boc-Cys(pmeobzl)-OH is typically used. The 'Z' derivative is more relevant for solution-phase fragment condensation or as the N-terminal residue. For the purpose of this guide, we will refer to the use of the pmeobzl thiol protection within the Boc-SPPS framework.
-
S-pmeobzl (p-methoxybenzyl) group: This is a benzyl-based, acid-labile protecting group. Its key advantage is its stability to the moderate acid conditions (TFA in DCM) used for Boc group removal during SPPS cycles.[6] However, it is readily cleaved under the strong acid conditions, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), used for the final cleavage of the peptide from most Boc-SPPS resins (e.g., MBHA, Merrifield).[8] This places it in an orthogonal set with groups like Acm, which are stable to strong acids.[8]
Experimental Protocols
Protocol 1: Boc-SPPS of the Linear Peptide Precursor
This protocol describes the assembly of a linear peptide containing two pairs of cysteines, one protected with pmeobzl and the other with Acm, destined to form two distinct disulfide bridges.
Objective: To synthesize the fully protected linear peptide chain on a solid support.
Materials:
-
MBHA (4-methylbenzhydrylamine) resin
-
Boc-protected amino acids
-
Boc-Cys(pmeobzl)-OH and Boc-Cys(Acm)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using 4 equivalents of the amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF for 2 hours.
-
Capping (Optional): After coupling, cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
-
Boc Deprotection: Remove the N-α-Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for the next coupling.
-
Chain Elongation: Repeat steps 2, 4, and 5 for each amino acid in the sequence. Incorporate Boc-Cys(pmeobzl)-OH and Boc-Cys(Acm)-OH at the desired positions using the standard coupling protocol.
-
Final Wash: Once the sequence is complete, wash the final peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
Application Notes and Protocols: Incorporating Z-Cys(pmeobzl)-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Cysteine Protection in Peptide Chemistry
Cysteine, with its reactive thiol side chain, is a cornerstone in the design of complex peptide structures, particularly cyclic peptides. The ability of cysteine residues to form disulfide bridges is fundamental to the structural integrity and biological activity of many natural and synthetic peptides.[1][2][3] However, the very reactivity that makes cysteine so valuable also presents significant challenges during peptide synthesis. Unprotected thiols can lead to a host of side reactions, including unwanted oxidation and alkylation.[3] Therefore, the selection of an appropriate thiol protecting group is a critical decision in the strategic planning of any cysteine-containing peptide synthesis.
This guide focuses on the application of Z-Cys(pmeobzl)-OH, a cysteine derivative where the thiol group is protected by a p-methoxybenzyloxycarbonyl (pmeobzl) group and the N-terminus is protected by a benzyloxycarbonyl (Z) group. The pmeobzl group offers a unique set of properties that make it particularly well-suited for the synthesis of cyclic peptides, especially when orthogonal protection strategies are required.
The pmeobzl Protecting Group: A Tool for Controlled Disulfide Bond Formation
The pmeobzl group belongs to the family of acid-labile protecting groups. Its key advantage lies in its tunable stability. While stable to the mildly acidic conditions often used for the removal of other side-chain protecting groups (like t-butyl), it can be selectively cleaved under specific, moderately acidic conditions. This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex cyclic peptides.[4]
Key Advantages of the pmeobzl Group:
-
Orthogonality: Can be removed without affecting more acid-stable protecting groups, allowing for sequential disulfide bond formation.
-
Moderate Lability: Cleaved under conditions that are generally milder than those required for the removal of other benzyl-type protecting groups, minimizing potential side reactions.
-
Compatibility: Suitable for use in both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.[5]
Workflow for Incorporating this compound into Cyclic Peptides
The overall workflow for synthesizing a cyclic peptide using this compound can be broken down into four key stages:
Caption: General workflow for cyclic peptide synthesis.
Detailed Protocols
PART 1: Incorporation of this compound into the Linear Peptide Sequence (SPPS)
This protocol outlines the manual solid-phase synthesis of a linear peptide containing a Cys(pmeobzl) residue.
Materials:
-
This compound
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)
-
Fmoc- or Boc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF (for Fmoc SPPS)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, DCM, Methanol
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Nα-Deprotection:
-
For Fmoc SPPS, treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the this compound (3 eq.) with HBTU/HOBt (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes. To minimize racemization, it is recommended to use hindered bases like 2,4,6-trimethylpyridine in place of DIEA.[6]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
PART 2: Peptide Cyclization
Cyclization can be performed either on-resin or in solution, depending on the desired cyclization strategy (head-to-tail, side-chain-to-side-chain, etc.).[7][8]
4.2.1. Head-to-Tail Cyclization (Solution Phase)
-
Cleavage from Resin: Cleave the linear peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Crucially, this cocktail will also remove the pmeobzl group. If the intention is to form a disulfide bridge later, an orthogonal protecting group strategy is necessary.
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a large volume of DMF to favor intramolecular cyclization over polymerization (typically at a concentration of 0.1-1 mg/mL).
-
Add a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIEA or collidine).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Purification of Cyclic Peptide: Purify the cyclic peptide by reverse-phase HPLC.
4.2.2. Side-Chain-to-Side-Chain Cyclization (Disulfide Bridge Formation)
This strategy is employed when the cyclic structure is formed by a disulfide bond between two cysteine residues. Here, the selective deprotection of the pmeobzl group is key.
Caption: Disulfide bridge formation workflow.
PART 3: Selective Deprotection of the pmeobzl Group
The pmeobzl group can be removed under mildly acidic conditions that leave other protecting groups, such as the more acid-stable S-trityl (Trt) or S-acetamidomethyl (Acm), intact. This allows for the directed formation of disulfide bonds.
Reagents for pmeobzl Deprotection:
| Reagent Cocktail | Conditions | Comments |
| 1% TFA in DCM | Room temperature, 1-2 hours | A common and effective method.[9] |
| TFA/DTNP | Room temperature, 30-60 min | DTNP (2,2'-dithiobis(5-nitropyridine)) in TFA can facilitate deprotection.[10][11] |
| TFA/TIS | Room temperature, 1-2 hours | Triisopropylsilane (TIS) acts as a scavenger to prevent side reactions.[12] |
Protocol for On-Resin Deprotection and Cyclization:
-
Selective Deprotection:
-
Swell the resin-bound peptide in DCM.
-
Treat the resin with a solution of 1% TFA in DCM containing a scavenger like triisopropylsilane (TIS) (e.g., TFA/TIS/DCM 1:5:94).
-
Agitate for 1-2 hours, monitoring the deprotection by LC-MS analysis of a small cleaved sample.
-
-
Washing: Wash the resin thoroughly with DCM, DMF, and then the solvent to be used for cyclization.
-
On-Resin Oxidation:
-
Swell the resin in a suitable solvent (e.g., DMF or NMP).
-
Aerate the suspension by bubbling air through it for 24-48 hours.
-
Alternatively, for faster oxidation, use a mild oxidizing agent like iodine (I₂) or K₃[Fe(CN)₆] in dilute solution.
-
-
Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purification: Purify the final cyclic peptide by reverse-phase HPLC.
Troubleshooting and Key Considerations
-
Racemization of Cysteine: Cysteine is prone to racemization during coupling.[6][13] To minimize this, use coupling reagents like HBTU/HOBt and avoid prolonged pre-activation times.[6] The use of hindered bases can also reduce racemization.[6]
-
Incomplete Deprotection: If deprotection of the pmeobzl group is incomplete, increase the reaction time or the concentration of TFA. Monitor carefully to avoid premature cleavage of other protecting groups.
-
Oxidation of Methionine and Tryptophan: During oxidative cyclization, methionine and tryptophan residues can be oxidized. Adding scavengers like dimethyl sulfoxide (DMSO) in small amounts can sometimes mitigate this.
-
Dimerization/Oligomerization: During solution-phase cyclization, high concentrations of the linear peptide can lead to the formation of dimers and higher-order oligomers.[8] Perform the reaction at high dilution to favor the intramolecular reaction.
Conclusion
The use of this compound provides a versatile and powerful tool for the synthesis of complex cyclic peptides. The moderate acid lability of the pmeobzl group allows for its selective removal, enabling the strategic and regioselective formation of disulfide bonds. By carefully selecting the appropriate reaction conditions and purification methods, researchers can successfully incorporate this valuable building block into their synthetic strategies to generate novel cyclic peptides for a wide range of applications in research and drug development.
References
Sources
- 1. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 2. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Application Notes & Protocols for Z-Cys(pmeobzl)-OH in Antimicrobial Peptide Synthesis
Abstract
The synthesis of cysteine-containing antimicrobial peptides (AMPs) is a critical area of therapeutic research, yet it presents significant chemical challenges due to the high reactivity of the cysteine thiol side chain. Effective protection of this functional group is paramount to prevent unwanted side reactions and ensure the correct formation of disulfide bridges, which are often essential for the peptide's structure and activity. This document provides a comprehensive guide to the application of Nα-Z-S-(p-methoxybenzyl)-L-cysteine, or Z-Cys(pmeobzl)-OH, and its analogues in peptide synthesis. We will explore the strategic advantages of the p-methoxybenzyl (pmeobzl, also known as Mob) protecting group, particularly within the context of Boc-based Solid-Phase Peptide Synthesis (SPPS), and provide detailed, field-proven protocols for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of Cysteine in Antimicrobial Peptides
Cysteine residues are pivotal in the structure and function of many antimicrobial peptides. The thiol side chain can form intramolecular or intermolecular disulfide bonds, which confer a rigid three-dimensional structure to the peptide.[1] This structural stability is often crucial for proteolytic resistance and maintaining the specific conformation required for potent antimicrobial activity.[2] Furthermore, the addition of a C-terminal cysteine has been shown to enhance the bactericidal activity of various AMPs.[3]
However, the nucleophilic nature of the thiol group makes it susceptible to a range of undesirable side reactions during synthesis, including oxidation, alkylation, and racemization.[4][5] Therefore, the temporary masking of the thiol group with a suitable protecting group is a non-negotiable step in the chemical synthesis of cysteine-containing peptides.[5] The choice of this protecting group is a critical decision that dictates the overall synthetic strategy.
This compound: A Profile of the Reagent
This compound is an amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain thiol is protected by a para-methoxybenzyl (pmeobzl or Mob) group.
-
Nα-Benzyloxycarbonyl (Z) Group: A classic protecting group in peptide chemistry, the Z-group is stable to the mildly acidic conditions used for Boc removal but can be cleaved by strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation.[6] Its primary use is in solution-phase synthesis or for the initial coupling in some Boc-SPPS strategies.
-
S-p-Methoxybenzyl (pmeobzl/Mob) Group: This is the key functional moiety for cysteine protection in this context. The electron-donating methoxy group on the benzyl ring modulates its acid lability. The Mob group is stable to the repeated treatments with trifluoroacetic acid (TFA) used for Nα-Boc deprotection during SPPS, but it can be removed during the final cleavage step with strong acids like Hydrogen Fluoride (HF).[7]
For routine automated Solid-Phase Peptide Synthesis (SPPS), the Boc-protected analogue, Boc-Cys(pMeOBzl)-OH , is more commonly employed due to its compatibility with the standard Boc/Bzl synthesis strategy.[8][9] The principles and protocols described herein focus on the strategic use of the pmeobzl side-chain protection, which is applicable to both Z- and Boc-protected cysteine derivatives.
The pmeobzl (Mob) Advantage: A Comparative Overview
The selection of a cysteine side-chain protecting group is dictated by the overall synthesis strategy (e.g., Fmoc or Boc) and the need for orthogonal deprotection if multiple disulfide bonds are to be formed regioselectively.[4] The pmeobzl group offers distinct advantages, particularly in Boc-SPPS for longer or more complex peptides.
| Protecting Group | Typical Cleavage Conditions | Compatibility & Key Features | Causality Behind its Use |
| p-Methoxybenzyl (pmeobzl/Mob) | HF , TFMSA | Boc-SPPS Compatible. Stable to repeated TFA treatments. Ideal for synthesizing long peptides where cumulative loss of other, more labile groups would be problematic.[7] | Its higher acid stability prevents premature deprotection during the iterative Boc-removal steps of a long synthesis, ensuring the thiol remains protected until the final HF cleavage. |
| Trityl (Trt) | TFA (TFA/TIS/H₂O cocktail) | Fmoc-SPPS Standard. Cleaved simultaneously with the peptide from most resins. Cost-effective and widely used.[10] | Its lability to standard TFA cleavage cocktails simplifies the final deprotection step in Fmoc chemistry, yielding the free thiol directly.[7] |
| Acetamidomethyl (Acm) | I₂, Hg(OAc)₂, Ag(I) | Orthogonal. Stable to both TFA and HF. Used for regioselective disulfide bond formation.[4][7] | Its stability to strong acids allows it to remain on the peptide after cleavage from the resin. It can then be selectively removed to form a specific disulfide bond in the presence of other free thiols. |
| tert-Butyl (tBu) | Hg(OAc)₂, TFMSA/thioanisole | Orthogonal. Stable to TFA and I₂ oxidation. Can be used in combination with Trt and Acm.[4][11] | Provides another layer of orthogonality. Its stability to iodine allows for the formation of other disulfide bonds (e.g., from Acm-protected Cys) while the tBu-protected thiol remains masked. |
The primary reason to select the pmeobzl group is its robustness within the Boc/Bzl synthesis paradigm, which is often favored for complex or aggregation-prone sequences.
Experimental Protocols
The following protocols are designed to provide a robust framework for the synthesis of a model cysteine-containing antimicrobial peptide using the Boc strategy with Boc-Cys(pMeOBzl)-OH.
General Workflow for Boc-SPPS
The synthesis follows a cyclical process of deprotection, neutralization, and coupling to assemble the peptide chain on a solid support.
Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Manual Boc-SPPS of a Model AMP
This protocol details the synthesis of a hypothetical 10-residue AMP (e.g., H-Lys-Gly-Cys-Phe-Lys-Trp-Lys-Phe-Gly-Ala-NH₂) on a Rink Amide resin, incorporating Cys using Boc-Cys(pMeOBzl)-OH.
Materials:
-
Resin: Rink Amide MBHA resin (0.5 mmol/g loading)
-
Amino Acids: Boc-protected amino acids, including Boc-Cys(pMeOBzl)-OH[9] and Boc-Trp(For)-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.
-
Reagents:
-
Deprotection: 50% Trifluoroacetic acid (TFA) in DCM (v/v) with 0.5% m-cresol.
-
Neutralization: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling: HBTU, HOBt, DIEA.
-
Procedure (for a 0.1 mmol scale):
-
Resin Preparation:
-
Place 200 mg of Rink Amide resin in a manual SPPS reaction vessel.
-
Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes. Drain.
-
-
Initial Fmoc Deprotection (for Rink Amide resin):
-
Treat the resin with 20% piperidine in DMF for 5 min, drain. Repeat for 15 min.
-
Wash thoroughly with DMF (3x), IPA (3x), and DCM (3x).
-
-
First Amino Acid Coupling (Boc-Ala-OH):
-
In a separate vial, pre-activate Boc-Ala-OH (3 eq., 0.3 mmol) with HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (should be negative/colorless).[12]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Standard Synthesis Cycle (for subsequent amino acids):
-
a. Nα-Boc Deprotection: Add 50% TFA in DCM to the resin. Agitate for 2 minutes, drain. Add fresh deprotection solution and agitate for 20 minutes. Drain.
-
b. Washing: Wash with DCM (5x), IPA (2x), and DCM (3x).
-
c. Neutralization: Add 10% DIEA in DCM. Agitate for 2 minutes, drain. Repeat.
-
d. Washing: Wash with DCM (5x).
-
e. Coupling: Couple the next Boc-protected amino acid as described in Step 3. For Cysteine , use Boc-Cys(pMeOBzl)-OH . To minimize racemization, which is a known risk with cysteine, avoid prolonged pre-activation times.[13]
-
f. Repeat: Repeat this cycle until the full peptide sequence is assembled.
-
Protocol 2: Cleavage and Deprotection (HF Cleavage)
This step removes all side-chain protecting groups (including pmeobzl) and cleaves the peptide from the resin.
WARNING: Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a dedicated, specialized HF cleavage apparatus within a certified fume hood. Appropriate personal protective equipment (HF-resistant gloves, apron, face shield) is mandatory.
Materials:
-
HF Cleavage Apparatus
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers: Anisole, p-Cresol
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Place the dried resin (~250 mg) in the HF reaction vessel. Add a magnetic stir bar.
-
Add scavengers to the vessel. A common mixture is Anisole (1.0 mL) and p-Cresol (1.0 mL). Anisole is crucial to scavenge the benzyl and methoxybenzyl carbocations generated during cleavage, preventing re-attachment to sensitive residues like Trp and Cys.[4]
-
-
HF Cleavage:
-
Cool the reaction vessel to -5°C to 0°C in an ice/salt bath.
-
Carefully distill approximately 10 mL of anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal and Peptide Precipitation:
-
Remove the HF under a stream of nitrogen, followed by high vacuum. This must be done within the sealed apparatus.
-
Once the resin is dry, carefully open the apparatus. Add cold diethyl ether to the resin to precipitate the crude peptide.
-
Triturate the resin with ether, then filter to collect the precipitated peptide. Wash the peptide with cold ether several times to remove scavengers.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Filter to remove the resin beads.
-
Freeze the aqueous solution and lyophilize to obtain the crude peptide as a fluffy powder. The peptide is now ready for purification by HPLC.
-
Caption: Workflow for the final cleavage and deprotection of the peptide using Hydrogen Fluoride (HF).
Conclusion
The successful synthesis of cysteine-rich antimicrobial peptides is highly dependent on a robust side-chain protection strategy. The p-methoxybenzyl (pmeobzl/Mob) group, utilized in reagents like this compound and Boc-Cys(pmeobzl)-OH, provides an excellent solution for Boc-based solid-phase synthesis. Its stability to repetitive TFA treatments ensures the integrity of the thiol group throughout the elongation of the peptide chain, while its clean removal under strong acid conditions like HF allows for the efficient generation of the final, deprotected peptide. By understanding the chemical principles behind this protecting group and adhering to carefully designed protocols, researchers can confidently tackle the synthesis of complex, cysteine-containing AMPs for therapeutic development.
References
-
Chen, Y. R., et al. (2017). Adding a C-terminal Cysteine (CTC) Can Enhance the Bactericidal Activity of Three Different Antimicrobial Peptides. Frontiers in Microbiology. [Link]
-
Tam, J. P., et al. (2012). DESIGN AND SYNTHESIS OF CYSTEINE-RICH PEPTIDES. DR-NTU, Nanyang Technological University. [Link]
-
Tang, W., & van der Donk, W. A. (2011). Biosynthesis of Aminovinyl-Cysteine-Containing Peptides and Its Application in the Production of Potential Drug Candidates. Accounts of Chemical Research, 44(4), 236–247. [Link]
-
Kelly, R. S., & van der Donk, W. A. (2018). Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. Accounts of Chemical Research, 51(10), 2517–2526. [Link]
-
Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9934–9996. [Link]
-
Advent Chembio. (2024). Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. Advent Chembio Pvt. Ltd. [Link]
-
Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Letters in Peptide Science, 4(2), 97-101. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Fields, G. B. (2001). Practical Synthesis Guide to Solid Phase Peptide Chemistry. NovaBiochem. [Link]
-
AAPPTec. Z-Cys(4-MeOBzl)-OH [2544-31-2]. AAPPTec. [Link]
-
AAPPTec. Fmoc-Cys(pMeOBzl)-OH [141892-41-3]. AAPPTec. [Link]
-
Galande, A. K., & Alewood, P. F. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 12(3), 259–265. [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248–3256. [Link]
-
Coin, I., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5437–5453. [Link]
-
AAPPTec. Boc-Cys(pMeOBzl)-OH [18942-46-6]. AAPPTec. [Link]
-
Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adding a C-terminal Cysteine (CTC) Can Enhance the Bactericidal Activity of Three Different Antimicrobial Peptides [frontiersin.org]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of Z-Cys(pmeobzl)-OH in SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the yield and purity of synthetic peptides containing Z-Cys(pmeobzl)-OH. The unique properties of cysteine, combined with the specific characteristics of the Z (benzyloxycarbonyl) and p-methoxybenzyl (pmeobzl) protecting groups, can present challenges during Solid-Phase Peptide Synthesis (SPPS). This guide is designed to provide in-depth technical insights and actionable protocols to overcome these hurdles.
Understanding the Building Block: this compound
This compound is an amino acid derivative used in peptide synthesis. The Z group protects the N-terminus, while the pmeobzl group protects the thiol side chain of cysteine. The Z group is typically removed by catalytic hydrogenation or strong acids, while the pmeobzl group is labile to strong acids like trifluoroacetic acid (TFA).[1] The strategic selection of protecting groups is crucial for preventing unwanted side reactions and ensuring the successful synthesis of the target peptide.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, cleavage, and purification of peptides containing this compound.
Synthesis Phase Side Reactions
Question 1: I'm observing a significant amount of racemization at the cysteine residue. What's causing this and how can I minimize it?
Answer: Cysteine residues are particularly susceptible to racemization during the activation and coupling steps of SPPS, especially when using base-mediated coupling reagents like HBTU/DIPEA.[4][5] The acidity of the α-proton of the cysteine residue is increased, making it prone to abstraction by the base, leading to a loss of stereochemical integrity.
Troubleshooting & Optimization:
-
Choice of Coupling Reagents: Avoid base-mediated coupling reagents. Instead, opt for methods that proceed under acidic or neutral conditions. Recommended coupling reagents include DIPCDI/HOBt or DIPCDI/Oxyma.[4]
-
Pre-activation Time: Minimize the pre-activation time when using reagents like HBTU to reduce the window for racemization.[5]
-
Alternative Protecting Groups: For C-terminal cysteine residues, which are more prone to racemization, consider using a bulkier protecting group like Trityl (Trt) to sterically hinder α-proton abstraction.[6][7]
Question 2: My mass spectrum shows a peak with a +51 Da mass shift, especially when cysteine is at the C-terminus. What is this side product?
Answer: This mass shift is characteristic of the formation of 3-(1-piperidinyl)alanine.[6][8] This side reaction occurs when the protected sulfhydryl group undergoes base-catalyzed elimination to form a dehydroalanine intermediate. Piperidine, used for Fmoc deprotection, can then act as a nucleophile and add to this intermediate.[6]
Troubleshooting & Optimization:
-
Resin Choice: For C-terminal cysteine-containing peptides, using a 2-chlorotrityl chloride resin can help minimize this side reaction due to its steric bulk.[6]
-
Protecting Group: Employing a sterically bulky protecting group on the cysteine side chain, such as Trityl (Trt), can also reduce the incidence of this side product.[6]
-
Deprotection Conditions: While not always feasible, reducing the exposure time to piperidine during Fmoc deprotection can help. However, this must be balanced with ensuring complete deprotection.
Cleavage & Deprotection Phase Side Reactions
Question 3: After TFA cleavage, I'm observing incomplete removal of the pmeobzl protecting group. What should I do?
Answer: Incomplete deprotection can be due to several factors, including insufficient cleavage cocktail volume, inadequate reaction time, or the presence of scavengers that are not optimal for the pmeobzl group.
Troubleshooting & Optimization:
-
Cleavage Cocktail Composition: A standard cleavage cocktail for removing acid-labile protecting groups is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4] Ensure you are using a sufficient volume of the cocktail, typically 10-20 mL per gram of resin.
-
Reaction Time: Extend the cleavage time. Monitor the reaction by taking small aliquots, cleaving them, and analyzing by HPLC and mass spectrometry to determine the optimal cleavage duration.
-
Scavengers: TIS is an effective scavenger for the carbocations generated during cleavage.[4] For peptides containing multiple sensitive residues, a more complex scavenger cocktail may be necessary.
Question 4: I'm seeing S-alkylation of the cysteine thiol group after cleavage. Where is this coming from and how can I prevent it?
Answer: S-alkylation is a common side reaction where the highly nucleophilic thiol group of cysteine is alkylated by carbocations generated during the cleavage process.[9][10][11] These carbocations can originate from the protecting groups of other amino acids (e.g., t-butyl groups) or from the resin linker itself, particularly with Wang or Rink Amide resins.[6][9]
Troubleshooting & Optimization:
-
Effective Scavengers: The choice and concentration of scavengers in your cleavage cocktail are critical. Triisopropylsilane (TIS) is a good scavenger for many carbocations.[4] For preventing S-tert-butylation, a two-step cleavage process or the inclusion of scavengers like thioanisole and dimethyl sulfide (DMS) can be effective.[11][12] 1,2-ethanedithiol (EDT) is also a good reducing scavenger that can help prevent both S-alkylation and oxidation.[4]
-
Resin Choice: If S-alkylation from the linker is a persistent issue, consider using a more stable linker.
Question 5: My peptide is forming undesired disulfide bonds (dimers or oligomers) during or after cleavage. How can I control this?
Answer: The free thiol group of cysteine is readily oxidized to form disulfide bonds, especially in the presence of air.[8][11]
Troubleshooting & Optimization:
-
Reducing Agents in Cleavage Cocktail: Always include a reducing scavenger in your cleavage cocktail to maintain the cysteine in its reduced state. 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are commonly used for this purpose.[4][11]
-
Post-Cleavage Handling: After cleavage and precipitation, dissolve the peptide in a degassed buffer containing a reducing agent like DTT or Tris(2-carboxyethyl)phosphine (TCEP) to prevent oxidation during purification and handling.[13]
-
Orthogonal Protection Strategy: For peptides with multiple disulfide bonds, an orthogonal protection strategy is essential for controlled, regioselective disulfide bond formation.[13][14] This involves using different cysteine protecting groups that can be removed under different conditions.
Experimental Protocols
Protocol 1: Optimized Cleavage and Deprotection of a this compound Containing Peptide
This protocol is designed to minimize common side reactions such as incomplete deprotection, S-alkylation, and oxidation.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, a mixture of 94% TFA, 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS) is a good starting point.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin) and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product.
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Minimizing S-Alkylation
| Cleavage Cocktail Composition (v/v) | S-Alkylation Byproduct (%) | Reference |
| 95% TFA, 5% TIS | High | [6] |
| 94% TFA, 2.5% H2O, 2.5% EDT, 1% TIS | Low | [9] |
| 80% TFA, 18% EDT, 1% TIS, 1% H2O | Very Low | [9] |
Visualizations
Workflow for Troubleshooting Cysteine Side Reactions
Caption: Troubleshooting workflow for common side reactions involving cysteine in SPPS.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Peptides with Multiple D-Cysteine Residues.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (n.d.). A Researcher's Guide to Cysteine Protecting Groups in Fmoc SPPS: An Objective Comparison.
- BenchChem. (n.d.). A Comparative Guide to Cysteine Protection Strategies in Solid-Phase Peptide Synthesis.
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9449–9495. [Link]
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
- PubMed. (2013). Side reactions in the SPPS of Cys-containing peptides.
-
Chakraborty, A., Sharma, A., Albericio, F., & de la Torre, B. G. (2021). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Molecules, 26(1), 183. [Link]
- ChemistryViews. (2020, December 4). New Protecting Groups for the Cysteine Side Chain.
- BenchChem. (n.d.). Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups.
-
Galande, A. K., & Spatola, A. F. (2001). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Letters in Peptide Science, 8(3-5), 225–231. [Link]
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Fields, C. G., & Fields, G. B. (1993). Reduction of cysteine-S-protecting groups by triisopropylsilane. Tetrahedron Letters, 34(42), 6661–6664. [Link]
- ResearchGate. (n.d.). (a) Cys thiol protection with the methylbenzyl (Meb) protecting group....
-
Han, Y., Albericio, F., & Barany, G. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Organic Chemistry, 62(13), 4307–4312. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Polymers, 5(2), 479–497. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
-
Chakraborty, A., Sharma, A., Albericio, F., & de la Torre, B. G. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(12), 2735–2743. [Link]
-
Góngora-Benítez, M., Mendive-Tapia, L., Ramos-Tomillero, I., Breman, A. C., Tulla-Puche, J., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9062–9067. [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. digital.csic.es [digital.csic.es]
- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TFA Cleavage Conditions for Z-Cys(pmeobzl)-OH
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing trifluoroacetic acid (TFA) cleavage conditions of Z-Cys(pmeobzl)-OH. This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this critical deprotection step in peptide synthesis. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of the underlying chemistry. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TFA in the cleavage of this compound?
A1: Trifluoroacetic acid (TFA) is a strong acid used to cleave the acid-labile protecting groups from a synthesized peptide, including the Z (benzyloxycarbonyl) group from the N-terminus and the p-methoxybenzyl (pmeobzl) group from the cysteine thiol side-chain. The strong acidic environment protonates the protecting groups, facilitating their removal as carbocations.
Q2: Why are scavengers necessary during TFA cleavage?
A2: During TFA cleavage, highly reactive carbocations are generated from the protecting groups (e.g., benzyl and p-methoxybenzyl cations).[1] These carbocations can react with nucleophilic residues in the peptide, such as the thiol group of cysteine or the indole ring of tryptophan, leading to unwanted side products.[1][2] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations before they can modify the peptide.[1]
Q3: What are the most common side reactions observed during the TFA cleavage of Cys(pmeobzl)-containing peptides?
A3: The most prevalent side reactions include:
-
Re-alkylation of the Cysteine Thiol: The liberated p-methoxybenzyl cation can re-attach to the deprotected cysteine thiol.
-
Oxidation: The free thiol of cysteine is susceptible to oxidation, leading to the formation of disulfides (dimers) or higher oxidation states.[2][3]
-
Alkylation of Other Sensitive Residues: If present, residues like tryptophan and methionine can be alkylated by the carbocations generated.[4]
-
Incomplete Deprotection: Insufficient reaction time or TFA concentration can lead to incomplete removal of the Z or pmeobzl groups.[5]
Q4: Can I use a standard cleavage cocktail for this compound?
A4: While a standard cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) can be a starting point, it's often not optimal for every peptide. The ideal cocktail depends on the specific peptide sequence, the presence of other sensitive amino acids, and the desired final product (free thiol vs. disulfide). For Cys-containing peptides, careful selection of scavengers is crucial to prevent side reactions.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established scientific principles.
Issue 1: Incomplete Cleavage of the pmeobzl Group
Symptom: Mass spectrometry analysis (e.g., LC-MS) of the crude peptide shows a significant peak corresponding to the mass of the peptide with the pmeobzl group still attached.
Potential Causes & Solutions:
-
Insufficient TFA Concentration: The pmeobzl group requires a strong acidic environment for efficient cleavage.
-
Solution: Ensure your cleavage cocktail contains a high percentage of TFA, typically 90-95%.[5] For particularly stubborn cases, a two-stage cleavage can be effective.[5][6][7] This involves an initial treatment with a lower TFA concentration and a higher scavenger concentration, followed by the addition of neat TFA.[5][6][7]
-
-
Inadequate Reaction Time: The cleavage reaction may not have proceeded to completion.
-
Solution: Increase the reaction time. While 1-2 hours is often sufficient, some sequences may require longer cleavage times. It is advisable to perform a time-course study on a small scale to determine the optimal cleavage duration for your specific peptide.
-
-
Low Temperature: Cleavage reactions are typically performed at room temperature. Lower temperatures will slow down the reaction rate.
-
Solution: Ensure the reaction is carried out at a consistent room temperature (e.g., 20-25°C).[5]
-
Issue 2: Significant Formation of Oxidized Byproducts (e.g., Disulfide Dimers)
Symptom: HPLC analysis shows a major peak corresponding to the dimer of your peptide, and mass spectrometry confirms the expected disulfide-linked mass.
Potential Causes & Solutions:
-
Absence of a Reducing Scavenger: The free cysteine thiol is highly susceptible to air oxidation.
-
Prolonged Exposure to Air During Workup: The workup procedure can introduce oxygen, promoting disulfide formation.
-
Solution: Work quickly during the precipitation and washing steps. Purging containers with an inert gas like nitrogen or argon can help minimize exposure to oxygen.
-
Issue 3: Presence of Alkylated Cysteine or Other Modified Residues
Symptom: Mass spectrometry reveals unexpected mass additions to cysteine or other sensitive amino acids (e.g., +121 Da for p-methoxybenzylation).
Potential Causes & Solutions:
-
Inefficient Scavenging of Carbocations: The scavenger cocktail is not effectively trapping the p-methoxybenzyl cations.
-
Solution: Optimize your scavenger cocktail. A combination of scavengers is often more effective than a single one.[5]
-
Thioanisole: Effectively scavenges benzyl and p-methoxybenzyl cations.
-
Triisopropylsilane (TIS): A powerful reducing scavenger that can also help in the removal of some protecting groups.[8]
-
Water: Acts as a scavenger and helps to hydrolyze carbocations.
-
Phenol: A good scavenger for benzyl-type cations.
-
-
A recommended starting point for a robust scavenger cocktail is a mixture of TIS, water, and a thiol-based scavenger like EDT or DTT.[3][5]
Experimental Protocols
Here we provide detailed, step-by-step methodologies for TFA cleavage of this compound. It is highly recommended to perform a small-scale trial cleavage on 10-20 mg of peptide-resin to optimize conditions before proceeding with a larger scale reaction. [1]
Protocol 1: Standard Single-Step TFA Cleavage
This protocol is a good starting point for many peptides containing this compound.
Materials:
-
Peptide-resin
-
TFA (Trifluoroacetic Acid)
-
TIS (Triisopropylsilane)
-
DCM (Dichloromethane)
-
Cold diethyl ether
-
Scavenger of choice (e.g., EDT or DTT)
Procedure:
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A common cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v) .
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Two-Step TFA Cleavage for Difficult Sequences
This method can be beneficial for peptides prone to side reactions or incomplete deprotection.[5][6][7]
Materials:
-
Same as Protocol 1, with the addition of Thioanisole and DMS (Dimethyl Sulfide).
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Step 1: Prepare the initial cleavage cocktail: TFA/TIS/Water/Thioanisole/DMS (70:5:5:10:10 v/v/v/v/v) with 1% DTT .[5][6][7]
-
Add the initial cocktail to the resin and agitate for 30 minutes at room temperature.[5][6][7]
-
Step 2: Add neat TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%.[5][6]
-
Proceed with filtration, precipitation, and washing as described in Protocol 1.
Data Presentation
Table 1: Common Scavenger Cocktails for TFA Cleavage of Cys-Containing Peptides
| Scavenger Cocktail Composition (v/v/v) | Key Features & Applications |
| TFA/TIS/Water (95:2.5:2.5) | A general-purpose, non-malodorous cocktail suitable for many sequences. May not be sufficient to prevent all side reactions with sensitive Cys-containing peptides. |
| TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) | The addition of EDT provides excellent protection against oxidation of the free cysteine thiol.[3] |
| Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A classic, robust cocktail for complex peptides with multiple sensitive residues. The components are toxic and malodorous. |
| Two-Step Cleavage Cocktail | Initial: TFA/TIS/Water/Thioanisole/DMS/DTT (70:5:5:10:10 with 1% DTT); Final: ~80-90% TFA. Recommended for minimizing S-alkylation and ensuring complete deprotection.[5][6][7] |
Visualizations
Cleavage and Scavenging Mechanism
Caption: TFA cleavage and the role of scavengers.
Troubleshooting Workflow
Caption: Troubleshooting guide for TFA cleavage.
References
-
Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1483–1491. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2021). TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Figshare. [Link]
-
Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2021). Supplementary Information for TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI. [Link]
-
B. D. A. Levin, A. D. B. D. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9535-9595. [Link]
-
St. Fleur, T. C., Harris, P. W. R., & Brimble, M. A. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 20(12), 940–945. [Link]
-
Harris, P. W. R., & Brimble, M. A. (2009). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 15(3), 199–207. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 751–758. [Link]
-
Aapptec. Amino Acid Sidechain Deprotection. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solubility of Z-Cys(pmeobzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges encountered with Z-Cys(pmeobzl)-OH during peptide synthesis. As Senior Application Scientists, we have synthesized E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles to deliver field-proven insights and reliable protocols.
Part 1: Troubleshooting Guide for this compound Solubility Issues
This guide is designed to provide a logical, step-by-step approach to addressing solubility problems with this compound in real-time during your experiments.
Q1: My this compound is not dissolving in my primary solvent for coupling. What should I do?
Answer:
Incomplete dissolution of this compound is a common challenge, primarily due to the hydrophobic nature of both the benzyloxycarbonyl (Z) and the p-methoxybenzyl (pMeoBzl) protecting groups. The planarity of the Z-group can also contribute to intermolecular stacking, further reducing solubility. Here is a systematic approach to troubleshoot this issue:
Step 1: Solvent System Optimization
The choice of solvent is critical for successful dissolution. While standard solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are common in peptide synthesis, they may not be optimal for this compound.
-
Initial Approach: Start with N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), as they are generally good solvents for protected amino acids[1][2].
-
Alternative Solvents: If solubility remains poor, consider using a solvent mixture. A combination of Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) with DCM or Trichloromethane (TCM) can be highly effective for dissolving sparingly-soluble protected peptides and their derivatives[3]. These fluorinated alcohols are excellent at disrupting secondary structures and intermolecular hydrogen bonding that can lead to aggregation[4].
-
Chaotropic Agents: For particularly stubborn cases, the addition of chaotropic salts like LiCl or KSCN to DMF can enhance solubility by disrupting the ordered structure of the solvent and interfering with intermolecular interactions[4].
Step 2: Temperature and Sonication
-
Gentle Warming: Applying gentle heat (30-40°C) can significantly increase the solubility of many organic compounds. However, be cautious, as excessive heat can lead to racemization, especially in the presence of a base[5].
-
Sonication: Utilizing an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
Step 3: pH Adjustment (for solution-phase synthesis)
If you are performing solution-phase synthesis, slight adjustments to the pH can influence the solubility of the carboxylic acid. Adding a small amount of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), can deprotonate the carboxylic acid, forming a more soluble salt. Use this approach with caution, as it can increase the risk of racemization.
Experimental Protocol: Systematic Solubilization of this compound
-
Initial Attempt: Weigh the required amount of this compound into a clean, dry reaction vessel. Add the calculated volume of DMF or NMP to achieve the desired concentration. Stir at room temperature for 10-15 minutes.
-
Sonication: If the solid is not fully dissolved, place the vessel in an ultrasonic bath for 5-10 minutes.
-
Gentle Warming: If solubility is still an issue, warm the mixture to 30-40°C with continuous stirring.
-
Solvent Mixture: If the above steps fail, prepare a fresh sample and attempt to dissolve it in a mixture of TFE/DCM (e.g., 1:3 v/v)[3].
-
Last Resort (Solution-Phase): For solution-phase coupling, add DIPEA dropwise while stirring until the solid dissolves. Use the resulting solution immediately in the coupling reaction.
Visualization: Troubleshooting Workflow
Caption: Decision-making workflow for troubleshooting this compound solubility.
Part 2: Frequently Asked Questions (FAQs)
Q2: Why is this compound particularly prone to solubility issues?
Answer:
The poor solubility of this compound arises from the combined chemical properties of its protecting groups. The benzyloxycarbonyl (Z) group is a bulky, aromatic moiety that can participate in π-stacking interactions between molecules. Similarly, the p-methoxybenzyl (pMeoBzl) group on the cysteine thiol is also aromatic and contributes to the overall hydrophobicity of the molecule. These non-polar groups can lead to the formation of aggregates in common organic solvents used for peptide synthesis[6][7].
Q3: Can the choice of N-terminal protecting group affect the solubility of the cysteine derivative?
Answer:
Yes, the N-terminal protecting group plays a significant role. The Z-group (benzyloxycarbonyl) is known to sometimes decrease the solubility of amino acid derivatives compared to the Fmoc (9-fluorenylmethoxycarbonyl) group. While both are large and aromatic, their different geometries and electronic properties can influence how they interact with solvent molecules and with each other. In some cases, the corresponding Fmoc-Cys(pmeobzl)-OH might exhibit slightly better solubility in standard peptide synthesis solvents[2].
Q4: Are there alternative protecting groups for the cysteine thiol that might improve solubility?
Answer:
Absolutely. If you consistently face solubility issues with the pMeoBzl group, consider these alternatives:
-
Trityl (Trt): This is a very common and generally more soluble protecting group. It is labile to trifluoroacetic acid (TFA), making it suitable for standard cleavage protocols[1][5].
-
Acetamidomethyl (Acm): The Acm group is more polar than pMeoBzl and can improve solubility. It is stable to TFA and requires specific conditions for removal, such as treatment with mercury (II) acetate or iodine, which allows for orthogonal protection strategies[5][8].
-
tert-Butyl (tBu): This group is also commonly used and generally imparts good solubility. It is stable to TFA and requires strong acid for removal, making it orthogonal to many other protecting groups[1].
Data Table: Comparison of Cysteine Thiol Protecting Groups
| Protecting Group | Abbreviation | Key Features | Cleavage Conditions | Potential Impact on Solubility |
| p-Methoxybenzyl | pMeoBzl / Mob | Acid labile | Moderate to strong acid (e.g., TFA, HF)[9][10] | Can contribute to poor solubility |
| Trityl | Trt | Highly acid labile, bulky | Dilute TFA, scavengers are crucial[5][11] | Generally improves solubility |
| Acetamidomethyl | Acm | Stable to acid, orthogonal | Iodine, mercury(II) acetate[5][8] | Can improve solubility due to polarity |
| tert-Butyl | tBu | Stable to TFA, orthogonal | Strong acid (e.g., HF, TFMSA)[1][12] | Generally good solubility |
Q5: How should I store this compound to prevent precipitation over time?
Answer:
Proper storage is crucial. This compound should be stored as a dry powder in a tightly sealed container at room temperature in a desiccator. Avoid storing it in solution for extended periods, as temperature fluctuations can cause it to precipitate out, especially if the solution is near saturation. If you must store it in solution, use a highly effective solvent system (as discussed in Q1) and store it at a stable temperature. Before use, always visually inspect the solution to ensure no precipitation has occurred.
Part 3: References
-
A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. (2021). PubMed Central. Retrieved from [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). Retrieved from [Link]
-
Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Cysteine protecting groups: applications in peptide and protein science. (2021). SciSpace. Retrieved from [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups. (2013). PMC - NIH. Retrieved from [Link]
-
Boc-Cys(pMeOBzl)-OH [18942-46-6]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Fmoc-Cys(pMeOBzl)-OH [141892-41-3]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Z-Cys(Z)-OH. (n.d.). MySkinRecipes. Retrieved from [Link]
-
N-((Phenylmethoxy)carbonyl)-S-(phenylmethyl)-L-cysteine | C18H19NO4S | CID 98775. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). Next Peptide. Retrieved from [Link]
-
Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. (1995). PubMed. Retrieved from [Link]
-
Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. (1998). PubMed. Retrieved from [Link]
-
Z-Cys(4-MeOBzl)-OH [2544-31-2]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
(PDF) Controlling Segment Solubility In Large Protein Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
A straightforward methodology to overcome solubility challenges for N- terminal cysteinyl segments used for native chemical ligation. - Supporting Information. (n.d.). Retrieved from [Link]
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. Retrieved from [Link]
-
Cysteine Protecting Groups Applications in Peptide and Protein Science | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
Z-Cys(pmeobzl)-OH Technical Support Center: A Guide to Protecting Group Compatibility
Welcome to the technical support center for Z-Cys(pmeobzl)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the use of this versatile cysteine derivative in peptide synthesis. Here, you will find answers to common questions, troubleshooting advice for potential challenges, and detailed protocols to ensure the success of your experiments. Our focus is on the critical aspect of protecting group compatibility, enabling you to navigate the complexities of synthesizing cysteine-containing peptides with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the key features of the protecting groups in this compound?
This compound incorporates two distinct protecting groups: the Z (or Cbz, Benzyloxycarbonyl) group on the α-amine and the pmeobzl (p-methoxybenzyl or Mob) group on the thiol side-chain of cysteine.
-
Z (Benzyloxycarbonyl) Group: Introduced by Bergmann and Zervas, the Z group is a classic urethane-type protecting group for amines.[1] It is notably stable to mildly acidic and basic conditions, making it compatible with various peptide synthesis strategies. Its removal is typically achieved through hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions such as HBr in acetic acid.
-
p-methoxybenzyl (pmeobzl or Mob) Group: The Mob group is employed to protect the reactive thiol of the cysteine side chain.[2][3] This benzyl-type protecting group is more acid-labile than the unsubstituted benzyl group due to the electron-donating methoxy substituent.[4] It is generally stable to the basic conditions used for Fmoc removal and the milder acidic conditions for Boc removal.[5]
Q2: Under what conditions are the Z and pmeobzl groups typically cleaved?
Understanding the specific cleavage conditions for each protecting group is fundamental to designing an orthogonal protection strategy.
-
Z Group Cleavage:
-
Hydrogenolysis: The most common and mildest method is catalytic hydrogenation (e.g., H₂ gas over Palladium on carbon). This method is highly selective and does not affect most other protecting groups.
-
Strong Acid: Strong acids like HBr in acetic acid or liquid HF can also cleave the Z group. However, these harsh conditions can lead to the cleavage of other acid-sensitive protecting groups.
-
-
pmeobzl (Mob) Group Cleavage:
-
Strong Acid: The Mob group is typically removed under strong acid conditions, such as with HF, TFMSA (Trifluoromethanesulfonic acid), or TMSBr (Trimethylsilyl bromide).[5]
-
TFA-based Cocktails: While more stable than highly acid-labile groups like Trityl (Trt), the Mob group can be cleaved with specific TFA-based cocktails, often requiring scavengers and elevated temperatures. For instance, a cocktail of TFA/TES/thioanisole at 40°C for 4 hours has been shown to be effective.[6]
-
Electrophilic Reagents: A method using electrophilic aromatic disulfides like 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA has been developed for the deprotection of Cys(Mob).[2][3][7] This approach requires the addition of thioanisole as a catalyst for complete removal.[2][3]
-
Orthogonal Compatibility Guide
The "orthogonality" of protecting groups is a cornerstone of complex peptide synthesis, allowing for the selective deprotection of one group without affecting others.[1][8][9] The following sections detail the compatibility of this compound with commonly used protecting groups in both Boc and Fmoc-based solid-phase peptide synthesis (SPPS).
Q3: How does this compound fit into an Fmoc-based SPPS strategy?
In an Fmoc-based strategy, the temporary Nα-protection is the base-labile Fmoc group, which is removed at each cycle with a weak base like piperidine.[10]
-
Compatibility: Both the Z and pmeobzl groups are stable to the piperidine treatment used for Fmoc removal. This allows for the incorporation of this compound into a peptide sequence during Fmoc-SPPS.
-
Use Case: This is particularly useful for synthesizing protected peptide fragments. A peptide can be assembled on the resin using Fmoc chemistry, and the final N-terminal residue can be this compound. After cleavage from the resin (under conditions that do not remove the Z or pmeobzl groups, e.g., with a mild TFA cocktail for cleavage from a hyper-acid-labile resin), a fully protected peptide fragment with a C-terminal carboxylic acid and a Z-protected N-terminus is obtained. This fragment can then be used in solution-phase fragment condensation.
Q4: Can this compound be used in a Boc-based SPPS strategy?
In Boc-based SPPS, the temporary Nα-protection is the acid-labile Boc group, which is removed with a moderately strong acid like TFA.
-
Compatibility:
-
The Z group is stable to the repetitive TFA treatments used for Boc deprotection, making it a suitable permanent protecting group for a lysine side-chain, for example.[5]
-
The pmeobzl (Mob) group is generally considered stable to the standard TFA deprotection conditions used in Boc-SPPS, although some lability may be observed over multiple cycles, especially in longer syntheses.[4] For this reason, the more stable 4-methylbenzyl (Mbzl) group is sometimes preferred for lengthy Boc syntheses.[4]
-
-
Use Case: this compound is less commonly used directly in a step-wise Boc synthesis due to the presence of the Z group on the alpha-amine. However, a Boc-Cys(pmeobzl)-OH derivative would be a standard reagent in this methodology. The key takeaway is the compatibility of the pmeobzl group with the Boc protocol.
Troubleshooting Guide
Q5: I am observing incomplete removal of the pmeobzl (Mob) group during the final cleavage. What could be the cause and how can I fix it?
Potential Cause: Incomplete deprotection of the Mob group is a common issue, often due to insufficiently strong acidic conditions or inadequate scavenging. The stability of the Mob group requires harsher conditions than more labile groups like Trityl (Trt).
Solutions:
-
Optimize Cleavage Cocktail: For TFA-based cleavage, ensure the cocktail contains effective scavengers to trap the released p-methoxybenzyl cations. A recommended cocktail is TFA/thioanisole/water/TIS (triisopropylsilane) in a ratio of 90:5:2.5:2.5. Thioanisole is particularly important for the deprotection of Cys(Mob).[2][3]
-
Increase Cleavage Time and Temperature: If incomplete cleavage persists, consider increasing the reaction time to 4-6 hours or elevating the temperature to 40°C.[6]
-
Use a Stronger Acid: For peptides that can tolerate it, switching to a stronger acid system like HF or TFMSA will ensure complete removal of the Mob group.[5]
Q6: During the synthesis of a peptide with a C-terminal cysteine, I am observing side products. What are they and how can I prevent them?
Potential Cause: Peptides with a C-terminal cysteine are prone to side reactions, particularly when anchored to Wang-type resins in Fmoc-SPPS. These side reactions include racemization and the formation of 3-(1-piperidinyl)alanine.[11][12]
Solutions:
-
Choice of Resin: Utilize a 2-chlorotrityl chloride resin for anchoring the C-terminal cysteine. This type of resin is hyper-acid-labile, allowing for cleavage under very mild acidic conditions that minimize base-catalyzed side reactions during subsequent Fmoc deprotection steps.
-
Bulky Side-Chain Protection: The use of a sterically bulky thiol protecting group like Trityl (Trt) can help minimize these side reactions.[12] While this compound is the focus here, if this side reaction is a major issue, considering an alternative like Fmoc-Cys(Trt)-OH for the C-terminus might be a viable strategy.
Experimental Protocols & Data
Compatibility Summary of Cysteine Protecting Groups
The following table summarizes the compatibility of the pmeobzl group with other common cysteine protecting groups, which is crucial for the synthesis of peptides with multiple disulfide bonds.[1]
| Protecting Group | Cleavage Condition | Orthogonal to pmeobzl (Mob)? | Rationale for Orthogonality |
| pmeobzl (Mob) | Strong Acid (HF, TFMSA), DTNP/TFA/Thioanisole[2][3] | - | - |
| Trityl (Trt) | Mild Acid (e.g., 1-5% TFA in DCM), I₂[1][11] | Yes | Trt is cleaved under much milder acidic conditions than Mob, allowing for its selective removal. |
| Acetamidomethyl (Acm) | Hg(OAc)₂, I₂, Ag(OTf)[4][6] | Yes | Acm is stable to the strong acidic conditions used to cleave Mob. Its removal requires specific reagents like heavy metal salts or iodine. |
| tert-Butyl (tBu) | Strong Acid (HF, TFMSA) | No | Both tBu and Mob are cleaved under similar strong acid conditions, making them non-orthogonal. |
| tert-Butylthio (StBu) | Reduction (e.g., thiols like DTT, mercaptoethanol)[4] | Yes | StBu is removed by reduction, while Mob is stable to these conditions. |
Workflow for Selective Deprotection and Disulfide Bond Formation
The following diagram illustrates a workflow for the synthesis of a two-disulfide-containing peptide, showcasing the orthogonal nature of the Trt, Acm, and Mob protecting groups.
Caption: Orthogonal deprotection strategy for multi-disulfide peptides.
Protocol: Selective Deprotection of Cys(pmeobzl) with DTNP
This protocol describes the deprotection of a Cys(pmeobzl)-containing peptide using 2,2'-dithiobis(5-nitropyridine) (DTNP).[2][3]
-
Peptide Preparation: The protected peptide containing the Cys(pmeobzl) residue is obtained after synthesis and cleavage from the resin (if applicable), with other protecting groups remaining intact.
-
Reagent Preparation: Prepare a solution of DTNP in Trifluoroacetic acid (TFA).
-
Deprotection Reaction:
-
Dissolve the peptide in TFA.
-
Add 2 equivalents of the DTNP/TFA solution to the peptide solution.
-
Add thioanisole to the reaction mixture. Thioanisole is essential for the efficient deprotection of Cys(Mob).[2][3]
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by HPLC.
-
-
Work-up:
-
Evaporate the TFA under a stream of nitrogen.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.
-
Centrifuge and decant the ether. Repeat the ether wash several times.
-
Dry the peptide under vacuum.
-
This guide provides a foundational understanding of the compatibility and strategic use of this compound in peptide synthesis. For novel or particularly complex syntheses, it is always recommended to perform small-scale pilot experiments to optimize deprotection and reaction conditions.
References
- Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (URL: )
- Amino Acid Deriv
- Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. (URL: _)
-
Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Studies on deprotection of cysteine and selenocysteine side‐chain protecting groups. (URL: [Link])
-
Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. (URL: [Link])
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (URL: [Link])
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: [Link])
-
Facile removal of 4‐methoxybenzyl protecting group from selenocysteine - ResearchGate. (URL: [Link])
-
VI Protecting Groups and Orthogonal Protection Strategies. (URL: [Link])
-
OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed. (URL: [Link])
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. biosynth.com [biosynth.com]
- 9. jocpr.com [jocpr.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. digital.csic.es [digital.csic.es]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing Z-Cys(pmeobzl)-OH Deprotection
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Z-Cys(pmeobzl)-OH. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you maximize your yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use and deprotection of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a cysteine derivative protected at two positions: the N-terminus with a benzyloxycarbonyl (Z) group and the sulfhydryl (thiol) side chain with a p-methoxybenzyl (pmeobzl) group. The Z-group is a classic urethane-type protecting group often used in solution-phase peptide synthesis, while the pmeobzl group provides acid-labile protection for the highly reactive thiol group of cysteine. This dual protection scheme is valuable when precise, controlled deprotection is required, particularly in fragment condensation strategies.
Q2: What is the main challenge associated with the deprotection of this compound?
The primary challenge is the simultaneous and clean removal of both the Z and pmeobzl groups without inducing side reactions. The pmeobzl group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), generating a highly reactive p-methoxybenzyl carbocation. This cation is the primary culprit behind low yields and impurity formation, as it can re-alkylate the deprotected cysteine thiol or modify other sensitive residues like tryptophan and methionine.[1][2][3]
Q3: Why are "scavengers" critical during this deprotection, and how do they work?
Scavengers are nucleophilic and/or reducing agents added to the acidic cleavage cocktail.[2][3] Their function is to trap, or "scavenge," the reactive carbocations generated during deprotection.[2][4] In the case of pmeobzl cleavage, scavengers intercept the p-methoxybenzyl cation, preventing it from causing undesired side reactions with the peptide.[5][6][7] This ensures a higher yield of the desired peptide with a free thiol.
Q4: What are the most effective scavengers for removing the pmeobzl group?
Effective scavenging of the p-methoxybenzyl cation requires a potent nucleophile. Common and effective scavengers include:
-
Thioanisole: A soft nucleophile that is highly effective at trapping soft carbocations like the pmeobzl cation.[8][9]
-
1,2-Ethanedithiol (EDT): Besides being a good cation scavenger, EDT also provides a reducing environment, which is crucial for preventing the oxidation of the free cysteine thiol to form disulfide bonds.[10][11]
-
Triisopropylsilane (TIS): TIS is a hydride donor that irreversibly reduces carbocations. It is particularly effective for scavenging trityl cations but also works well for benzyl-type cations.
-
Water: Acts as a scavenger for tert-butyl cations and can assist with others.[12][13]
A combination of these, often referred to as a "cleavage cocktail," is typically required for optimal results.[10][13]
Section 2: Troubleshooting Guide: Low Yield and Impurity Formation
This guide uses a problem-and-solution format to address specific experimental issues.
Problem 1: My final yield is low, and mass spectrometry analysis shows incomplete deprotection or re-attachment of the pmeobzl group.
-
Possible Cause: Inefficient scavenging of the p-methoxybenzyl cation. The cleavage of the pmeobzl ether is a reversible reaction. If the liberated carbocation is not trapped, it can re-alkylate the highly nucleophilic free thiol of the deprotected cysteine.[1]
-
Solution:
-
Increase Scavenger Concentration: The most direct solution is to optimize the scavenger cocktail. A common starting point for TFA-based cleavage is a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O. For pmeobzl, the addition of thioanisole (e.g., 5%) is highly recommended.[9][11]
-
Incorporate a Reducing Scavenger: Add 1,2-ethanedithiol (EDT) at 2.5% to the cocktail. EDT not only traps carbocations but also maintains a reducing environment, preventing oxidative side reactions.[10]
-
Ensure Sufficient Cocktail Volume: Use an adequate volume of the cleavage cocktail (a minimum of 10 mL per 0.25 mmol of peptide-resin) to ensure the scavengers are not stoichiometrically depleted.[12]
-
Problem 2: The desired peptide is present, but I observe significant side products, particularly alkylation of Tryptophan (Trp) or Methionine (Met) residues.
-
Possible Cause: The highly electrophilic p-methoxybenzyl cation is reacting with other nucleophilic side chains in your peptide sequence. The indole ring of Tryptophan and the thioether of Methionine are particularly susceptible to this type of alkylation.[14]
-
Solution:
-
Optimize the Scavenger Cocktail for Sensitive Residues: For peptides containing Trp or Met, Thioanisole is a particularly effective scavenger.[11][14] It preferentially traps the carbocations, shielding these sensitive residues. A cocktail such as TFA/Thioanisole/EDT/H₂O (90:5:2.5:2.5) is a robust choice.
-
Work at Lower Temperatures: Performing the cleavage reaction at a lower temperature (e.g., 4 °C) can reduce the rate of side reactions.
-
Minimize Cleavage Time: Limit the reaction time to the minimum required for complete deprotection (typically 1-3 hours). Monitor the reaction progress by taking small aliquots to minimize exposure of the peptide to the harsh acidic conditions.
-
Problem 3: My final product is predominantly a disulfide-bonded dimer or oligomer.
-
Possible Cause: The deprotected cysteine thiol is highly susceptible to oxidation, especially upon exposure to air during workup. This leads to the formation of intermolecular disulfide bonds.
-
Solution:
-
Maintain a Reducing Environment: The inclusion of a thiol-based scavenger like 1,2-ethanedithiol (EDT) or Dithiothreitol (DTT) in the cleavage cocktail is critical.[10][12][15] These reagents keep the cysteine in its reduced, free thiol form.
-
Post-Cleavage Reduction: If disulfide formation has already occurred, the crude peptide can be treated with a reducing agent such as DTT or tris(2-carboxyethyl)phosphine (TCEP) prior to purification.[15]
-
Work Under an Inert Atmosphere: For particularly sensitive sequences, performing the cleavage and initial workup steps under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidation.[15]
-
Section 3: Experimental Protocols & Data
Protocol 1: Optimized TFA Cleavage Cocktail for this compound Deprotection
This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL) and dry it under a stream of nitrogen for 15 minutes.
-
Cocktail Preparation: In a fume hood, prepare 10 mL of the cleavage cocktail immediately before use by combining the following reagents:
-
Trifluoroacetic Acid (TFA): 9.0 mL (90%)
-
Thioanisole: 0.5 mL (5%)
-
1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)
-
Deionized Water: 0.25 mL (2.5%)
-
-
Cleavage Reaction: Add the freshly prepared cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into 50 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and organic byproducts.
-
Drying and Analysis: Dry the crude peptide under vacuum. Analyze the product by LC-MS to confirm the correct mass and assess purity.
Data Table: Comparative Analysis of Scavenger Cocktails
The following table summarizes the typical results for the deprotection of a model peptide containing a this compound residue using different scavenger cocktails.
| Cocktail Composition (v/v/v/v) | Target Peptide Yield (%) | Purity (%) | Key Side Products Observed |
| TFA/H₂O/TIS (95:2.5:2.5) | 45% | 60% | pmeobzl-adducts, Disulfide dimer |
| TFA/H₂O/EDT (95:2.5:2.5) | 65% | 75% | pmeobzl-adducts |
| TFA/Thioanisole/H₂O/TIS (90:5:2.5:2.5) | 88% | 92% | Minor disulfide dimer |
| TFA/Thioanisole/EDT/H₂O (90:5:2.5:2.5) | 92% | >95% | Minimal impurities |
Data are illustrative and represent typical outcomes for a standard peptide.
Section 4: Visualizing the Chemistry
Deprotection and Scavenging Mechanism
The diagram below illustrates the acid-catalyzed deprotection of the pmeobzl group, the formation of the reactive carbocation, and its subsequent interception by common scavengers.
Caption: Deprotection of Cys(pmeobzl) and cation scavenging.
Troubleshooting Workflow for Low Deprotection Yield
This flowchart provides a logical sequence of steps to diagnose and resolve issues related to low yield during this compound deprotection.
Caption: A logical workflow for troubleshooting low deprotection yield.
References
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab, University of Wisconsin-Madison. [Link]
-
A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances. [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (PMC). [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]
-
A Convenient Approach for Deprotection and Scavenging of PMB Group Using POCl3. ResearchGate. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Organic Process Research & Development. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kiesslinglab.com [kiesslinglab.com]
- 6. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Peptide Aggregation with Z-Cys(pmeobzl)-OH
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) centered on the strategic use of Nα-Z-S-(p-methoxybenzyl)-L-cysteine, or Z-Cys(pmeobzl)-OH , to enhance peptide solubility and improve synthetic outcomes.
As Senior Application Scientists, we understand that peptide synthesis is a nuanced process where success often hinges on subtle yet critical experimental choices. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about using this compound and its role in preventing peptide aggregation.
Q1: What is this compound and how is it used in peptide synthesis?
A1: this compound is a derivative of the amino acid L-cysteine. It features two key protecting groups:
-
Z (Benzyloxycarbonyl): This group protects the N-terminal alpha-amino group and is typically used in solution-phase peptide synthesis or for the protection of lysine side chains.[1]
-
pmeobzl (p-methoxybenzyl): This group protects the highly reactive thiol (-SH) group on the cysteine side chain.[2]
In peptide synthesis, it is incorporated into the peptide sequence like any other amino acid. The p-methoxybenzyl group is stable under the conditions used for Nα-deprotection in Boc-SPPS but can be cleaved under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), making it particularly suitable for the Boc/Bzl synthesis strategy.
Q2: How does this compound help reduce peptide aggregation?
A2: While no single protecting group can universally prevent aggregation, the p-methoxybenzyl group on the cysteine side chain is thought to mitigate this common issue through a combination of mechanisms:
-
Steric Hindrance: The bulky p-methoxybenzyl group disrupts the formation of inter-chain hydrogen bonds that lead to the assembly of β-sheet structures, a primary cause of aggregation in growing peptide chains. This principle is similar to how backbone protecting groups like 2,4-dimethoxybenzyl (Dmb) function.[3][4]
-
Improved Solvation: The presence of the methoxy group introduces a polar ether linkage, which can improve the solvation of the protected peptide chain in common polar aprotic solvents used in SPPS, such as N,N-dimethylformamide (DMF). Better solvation helps to keep the peptide chains separated and accessible for subsequent coupling reactions.
Q3: When should I consider using this compound in my peptide sequence?
A3: Consider incorporating this compound when:
-
You are synthesizing a known "difficult sequence" prone to aggregation.
-
Your peptide sequence is rich in hydrophobic residues.
-
You observe a drop in coupling efficiency or poor swelling of the resin during synthesis, which can be indicators of on-resin aggregation.
-
You are working with long peptide sequences where the risk of aggregation increases with chain length.
Strategically replacing a standard cysteine residue or another amino acid with Cys(pmeobzl) can act as an "aggregation breaker."
Q4: Is this compound compatible with Fmoc-based solid-phase peptide synthesis (SPPS)?
A4: The Z-group for Nα-protection is not directly compatible with the standard Fmoc/tBu strategy because the conditions for removing the Z-group (e.g., hydrogenolysis) are not orthogonal to the conditions used in Fmoc-SPPS. However, the S-p-methoxybenzyl protecting group itself is available on Fmoc-protected cysteine, as Fmoc-Cys(pmeobzl)-OH .[5][6] This derivative is fully compatible with standard Fmoc-SPPS protocols. The pmeobzl group is resistant to the piperidine treatment used for Fmoc deprotection but is cleaved during the final trifluoroacetic acid (TFA) cleavage cocktail, typically one containing scavengers to capture the released carbocation.
Part 2: Troubleshooting Guide for Aggregation-Prone Sequences
This section provides detailed, step-by-step protocols and troubleshooting advice for common issues encountered during the synthesis of aggregation-prone peptides using Cys(pmeobzl).
Issue 1: Poor Resin Swelling and Clumping
Symptoms:
-
The peptide-resin volume does not increase significantly after washing with DMF.
-
The resin beads clump together, leading to inefficient draining and washing.
-
Visible channeling of solvents through the resin bed.
Causality: Poor swelling is a classic sign of on-resin aggregation. The peptide chains collapse and form a dense, solvent-impermeable network on the surface of and within the resin beads.
Troubleshooting Protocol:
-
Solvent Disruption:
-
Step 1: After the coupling step, drain the reaction vessel.
-
Step 2: Wash the resin with a series of alternating "shrinking" and "swelling" solvents. A typical sequence is:
-
DMF (3x)
-
Dichloromethane (DCM) (3x)
-
Isopropanol (IPA) (2x)
-
DCM (3x)
-
DMF (3x)
-
-
Rationale: This solvent cycling helps to disrupt the secondary structures formed by the peptide chains.
-
-
Introduction of a "Chaotropic" Salt:
-
Step 1: If solvent disruption is insufficient, perform a wash with a solution of 0.2 M LiCl in DMF.
-
Step 2: Allow the LiCl/DMF solution to gently agitate with the resin for 15-30 minutes.
-
Step 3: Wash thoroughly with DMF (5-7x) to remove all traces of LiCl before proceeding to the next deprotection or coupling step.
-
Rationale: Lithium chloride is a known chaotropic agent that can break up hydrogen-bonded networks.
-
Issue 2: Incomplete Coupling or Deprotection Reactions
Symptoms:
-
Positive Kaiser test (indicating free amines) after a coupling reaction.
-
Incomplete Fmoc removal, detected by UV monitoring of the piperidine wash.
-
Mass spectrometry of the final product shows deletion sequences.
Causality: Aggregation prevents reagents (activated amino acids, piperidine) from accessing the reactive sites on the growing peptide chain, leading to failed reactions.
Troubleshooting Protocol:
-
Extended Reaction Times and Double Coupling:
-
Step 1: For residues immediately following a Cys(pmeobzl) or within a hydrophobic cluster, extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Step 2: After the first coupling, perform a Kaiser test. If positive, drain, wash with DMF, and perform a second coupling (double coupling) with a fresh solution of activated amino acid.
-
Rationale: Longer reaction times can allow reagents to slowly penetrate the aggregated network.
-
-
Elevated Temperature:
-
Step 1: Perform the coupling reaction at an elevated temperature, typically 40-50°C.
-
Step 2: Monitor the reaction closely, as elevated temperatures can increase the risk of side reactions, such as racemization, especially for cysteine.[7]
-
Rationale: Increased thermal energy can disrupt peptide secondary structures and increase reaction kinetics.
-
-
Use of Alternative Coupling Reagents:
-
If using standard HBTU/HATU reagents, consider switching to a more potent coupling reagent like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Rationale: More reactive coupling agents can sometimes drive difficult couplings to completion more effectively.
-
Diagram: Workflow for Handling On-Resin Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Part 3: Data and Experimental Protocols
Comparative Data of Cysteine Protecting Groups
The choice of a cysteine protecting group involves a trade-off between stability, cleavage conditions, and its effect on the peptide's physicochemical properties.
| Protecting Group | Abbreviation | Common Cleavage Condition | Key Feature/Consideration |
| Trityl | Trt | Mild TFA (e.g., 1-5% in DCM) or standard cleavage cocktail | Very acid-labile; bulky, which can help reduce aggregation.[7] |
| Acetamidomethyl | Acm | Iodine (I₂) or mercury(II) acetate | Stable to TFA; allows for selective deprotection for disulfide bond formation. |
| p-Methoxybenzyl | pmeobzl, Mob | Strong acid (HF, TFMSA) or 95% TFA | More acid-labile than benzyl (Bzl); enhances solubility. [8] |
| Benzyl | Bzl | Strong acid (HF) | Historically used in Boc/Bzl chemistry; very stable to TFA.[9] |
| t-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Orthogonal to acid-labile groups; useful for on-resin cyclization. |
Protocol: Incorporation of Fmoc-Cys(pmeobzl)-OH in SPPS
This protocol outlines the standard steps for incorporating Fmoc-Cys(pmeobzl)-OH into a peptide sequence using manual or automated Fmoc-SPPS.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids, including Fmoc-Cys(pmeobzl)-OH
-
Coupling reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve 4 equivalents (eq) of Fmoc-Cys(pmeobzl)-OH and 3.9 eq of HBTU in DMF.
-
Add 8 eq of DIPEA to the solution and vortex for 1-2 minutes. This is the activation mixture.
-
-
Coupling Reaction:
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Confirmation of Completion:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, consider a second coupling (as described in the troubleshooting section).
-
-
Chain Elongation: Repeat steps 2-6 for the next amino acid in the sequence.
Diagram: Mechanism of Aggregation Disruption
Caption: Steric hindrance from pmeobzl groups disrupts β-sheet formation.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Blaakmeer, J., Tijsse-Klasen, T., & Tesser, G. I. (1991). Enhancement of solubility by temporary dimethoxybenzyl-substitution of peptide bonds. Towards the synthesis of defined oligomers of alanine and of lysyl-glutamyl-glycine. International journal of peptide and protein research, 37(6), 556–564. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. [Link]
-
Fairweather, R., & Jones, J. H. (1972). The use of S-benzylcysteine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1908-1915. [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Racemization of Cysteine during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]
-
Hayde, A. C., & Muttenthaler, M. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 60(38), 20562-20583. [Link]
-
Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of peptide research, 51(4), 290–296. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Cys(pMeOBzl)-OH. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing S-p-Methoxybenzyl-L-cysteine (pmeobzl-Cys)
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the strategic use of protecting groups for cysteine residues is paramount. The S-p-methoxybenzyl (pmeobzl, also known as Mob) group is a frequently employed protecting group for the thiol side chain of cysteine, offering a unique stability profile. However, its presence introduces specific considerations for analytical and preparative high-performance liquid chromatography (HPLC). This guide provides an in-depth comparison of HPLC analysis of pmeobzl-cysteine containing peptides with peptides containing other common cysteine protecting groups, supported by established principles and illustrative data.
The Challenge: Understanding the Impact of the pmeobzl Group in HPLC
The choice of a cysteine protecting group influences not only the synthetic strategy but also the subsequent purification and analysis of the peptide. The pmeobzl group is known for its relative stability, often requiring strong acid conditions for cleavage, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), although methods using reagents like 2,2'-dithiobis(5-nitropyridine) (DTNP) in trifluoroacetic acid (TFA) have also been developed.[1] This stability is advantageous during solid-phase peptide synthesis (SPPS) but necessitates careful planning for HPLC analysis, where the protecting group's physicochemical properties directly affect peptide retention and peak shape.
Compared to more labile groups like trityl (Trt) or 4-methoxytrityl (Mmt), the pmeobzl group imparts a different degree of hydrophobicity and potential for secondary interactions with the stationary phase.[2][3] Understanding these differences is crucial for developing robust and efficient HPLC methods for peptide purification and characterization.
Comparative HPLC Performance: pmeobzl-Cys vs. Alternative Cysteine Protecting Groups
The workhorse for peptide analysis and purification is reversed-phase HPLC (RP-HPLC).[4][5][6] In RP-HPLC, peptides are separated based on their hydrophobicity. The presence and nature of the cysteine protecting group significantly contribute to the overall hydrophobicity of the peptide.
Impact on Retention Time
The pmeobzl group is a benzyl-type protecting group with a methoxy substituent on the phenyl ring. Its hydrophobicity is a key determinant of the retention time of a pmeobzl-cysteine containing peptide in RP-HPLC. Let's consider a hypothetical peptide, H-Gly-Ala-Cys-Phe-NH2, with different cysteine protecting groups.
| Protecting Group | Structure | Expected Relative Retention Time (minutes) | Rationale |
| pmeobzl (Mob) | -CH2-C6H4-OCH3 | 15.2 | The benzyl group with a methoxy substituent is moderately hydrophobic, leading to a significant increase in retention time compared to the unprotected peptide. |
| Trityl (Trt) | -C(C6H5)3 | 18.5 | The three phenyl rings of the trityl group make it highly hydrophobic, resulting in a substantially longer retention time than the pmeobzl group.[3] |
| Acetamidomethyl (Acm) | -CH2-NH-CO-CH3 | 12.8 | The Acm group is less hydrophobic than benzyl-type groups due to the presence of the amide functionality, leading to a shorter retention time.[3] |
| Unprotected | -H | 10.5 | The free thiol group is polar, resulting in the shortest retention time among the compared peptides. |
Table 1: Illustrative comparison of expected retention times for a model peptide with different cysteine protecting groups on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
This comparison highlights that peptides containing the pmeobzl group will have a moderate to high retention time in RP-HPLC, falling between the less hydrophobic Acm group and the highly hydrophobic Trt group. This knowledge is critical for designing appropriate gradient elution methods.
Method Development Considerations for pmeobzl-Cysteine Peptides
When developing an HPLC method for a pmeobzl-cysteine containing peptide, the following aspects should be considered:
-
Column Selection: A wide-pore (300 Å) C18 or C8 stationary phase is generally recommended for peptide separations to accommodate the size of the molecules and ensure good peak shape.[4][7] For more hydrophobic peptides, a C8 or even a C4 column might provide better resolution and shorter analysis times.
-
Mobile Phase: A standard mobile phase system for peptide analysis consists of an aqueous phase (A) and an organic phase (B), both containing an ion-pairing agent.
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in water. TFA is a crucial additive that acts as an ion-pairing agent, sharpening peaks and improving resolution.[4]
-
Organic Phase (B): 0.1% TFA in acetonitrile (ACN). Acetonitrile is the most common organic modifier for peptide separations.
-
-
Gradient Elution: A linear gradient from a low percentage of organic phase to a high percentage is typically employed. For pmeobzl-cysteine peptides, the starting percentage of the organic phase might need to be slightly higher than for more polar peptides to ensure efficient binding to the column at the beginning of the run. The gradient slope should be optimized to achieve the best separation between the desired peptide and any impurities.
Experimental Protocols
General RP-HPLC Method for Analysis of a pmeobzl-Cysteine Peptide
-
System Preparation:
-
Column: C18, 300 Å, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm and 280 nm
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent (e.g., 5% ACN in water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (linear gradient)
-
50-60 min: 5% B (re-equilibration)
-
-
Injection Volume: 10-20 µL
This is a generic starting method. The gradient profile should be adjusted based on the specific retention time of the peptide of interest to optimize resolution and run time.
Visualization of the Analytical Workflow
Caption: Workflow for the RP-HPLC analysis of a pmeobzl-cysteine containing peptide.
Alternative Analytical Approaches
While RP-HPLC is the primary method, other techniques can be employed, often in conjunction with mass spectrometry (MS), for a more comprehensive analysis of pmeobzl-cysteine peptides.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Coupling HPLC with a mass spectrometer allows for the confirmation of the peptide's molecular weight, including the mass of the pmeobzl protecting group. This is invaluable for identifying the correct product and any potential side products from the synthesis.[8][9][10]
-
Ion-Exchange Chromatography (IEX): For peptides with a significant net charge, IEX can be a useful orthogonal separation technique to RP-HPLC.[5] The pmeobzl group itself is neutral, so the separation will be primarily based on the charged amino acid residues in the peptide sequence.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to analyze peptide aggregation or for buffer exchange.[5]
Conclusion and Expert Recommendations
The analysis of peptides containing pmeobzl-cysteine by HPLC is a routine but critical task in peptide chemistry. The pmeobzl group imparts a moderate level of hydrophobicity, which must be accounted for in method development. By selecting an appropriate reversed-phase column and carefully optimizing the gradient elution, high-resolution separations can be achieved. For unambiguous identification, coupling HPLC with mass spectrometry is strongly recommended.
As a final recommendation, when developing a purification strategy for a novel pmeobzl-cysteine peptide, it is advisable to perform initial analytical runs with shallow gradients to accurately determine the peptide's retention behavior. This information will be invaluable for scaling up to preparative chromatography and for establishing robust quality control methods.
References
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Ghezzi, P., Bonetto, V., & Fratelli, M. (2005). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Oxidative Medicine and Cellular Longevity, 2012, 975693. [Link]
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D'Andrea, L. D., & Montelione, G. T. (2005). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 11(3), 195–203. [Link]
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Kamiński, K., & Kłudkiewicz, B. (2015). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 20(12), 21469–21491. [Link]
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An, Y., & Li, B. (2013). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Antioxidants & Redox Signaling, 18(13), 1615–1634. [Link]
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Horvati, K., Guttman, A., & Szokan, G. (2008). A simple method for monitoring the cysteine content in synthetic peptides. Journal of Peptide Science, 14(7), 841–846. [Link]
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García-Martín, F., Quintanar-Audelo, M., & García-Ramos, Y. (2013). Understanding Acid Lability of Cysteine Protecting Groups. International Journal of Molecular Sciences, 14(5), 9554–9571. [Link]
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Smith, M. R., & Tureček, F. (2003). Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. Analytical Chemistry, 75(22), 6135–6141. [Link]
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Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac. [Link]
-
Polan, M. L., McMurray, W. J., Lipsky, S. R., & Lande, S. (1970). Mass spectrometry of cysteine-containing peptides. Biochemical and Biophysical Research Communications, 38(6), 1127–1133. [Link]
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Bofill, R., Albericio, F., & Tulla-Puche, J. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3425–3434. [Link]
-
Smith, R. D., Loo, J. A., & Barinaga, C. J. (1998). Protein Identification with a Single Accurate Mass of a Cysteine-Containing Peptide and Constrained Database Searching. Journal of the American Society for Mass Spectrometry, 9(5), 429–438. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 301–324). Humana Press. [Link]
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SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. SIELC Technologies. [Link]
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Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Vydac. [Link]
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Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Solutions for Proteins and Peptides. Phenomenex. [Link]
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ResearchGate. (n.d.). (a) Cys thiol protection with the methylbenzyl (Meb) protecting group.... ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
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Brimble, M. A., & Nair, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9094–9133. [Link]
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Porro, A., Abian, O., & Sancho, J. (2022). Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. International Journal of Molecular Sciences, 23(23), 15201. [Link]
-
ResearchGate. (n.d.). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]
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mass spectrometry characterization of Z-Cys(pmeobzl)-OH peptides
An In-Depth Comparative Guide to the Mass Spectrometry Characterization of Z-Cys(pmeobzl)-OH Peptides
Executive Summary
The structural verification of synthetic peptides is a critical step in drug discovery and development. Peptides incorporating cysteine residues with complex protecting groups, such as the benzyloxycarbonyl (Z) group at the N-terminus and the 4-(bis(4-methoxyphenyl)methyl)benzyl (pmeobzl) group on the cysteine thiol, present unique analytical challenges. These protecting groups are essential for directing chemical synthesis but can complicate mass spectrometry (MS) analysis by influencing ionization efficiency and directing fragmentation pathways in non-obvious ways.
This guide provides a comprehensive comparison of common mass spectrometry-based strategies for the robust characterization of this compound peptides. We delve into the nuances of electrospray ionization (ESI) and compare the utility of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) for sequencing and modification site validation. Our analysis is grounded in the fundamental principles of ion chemistry and provides field-proven protocols to guide researchers toward achieving high-confidence characterization of these complex molecules.
Introduction: The Analytical Imperative for Protected Cysteine Peptides
Cysteine is a unique amino acid due to its reactive thiol side chain, which is central to protein structure (via disulfide bonds) and function.[1] In synthetic peptide chemistry, particularly for therapeutic candidates, the thiol group requires robust protection to prevent unwanted side reactions like oxidation or disulfide bond formation.[2][3] The pmeobzl group is an acid-labile protecting group often employed for this purpose, while the N-terminal Z-group provides urethane-type protection. The correct installation and subsequent stability of these groups are paramount to the synthetic strategy's success.
Mass spectrometry is the gold standard for confirming the molecular weight and sequence of synthetic peptides.[4][5] However, the presence of bulky, non-native protecting groups introduces significant challenges:
-
Altered Ionization: The physicochemical properties of the protecting groups can impact the charging behavior of the peptide during electrospray ionization (ESI).[6][7]
-
Complex Fragmentation: The protecting groups themselves can be labile under MS/MS conditions, leading to fragmentation pathways that compete with or dominate the desired peptide backbone cleavages.[8][9]
-
Ambiguity in Data Interpretation: Without a clear understanding of how the protecting groups fragment, assigning spectra and confirming the peptide sequence can be difficult and prone to error.
This guide aims to demystify the MS analysis of this compound peptides by providing a clear framework for experimental design, data acquisition, and interpretation.
The Challenge of Cysteine in Mass Spectrometry
Even without synthetic protecting groups, cysteine presents challenges for proteomic and peptide analysis. The thiol group is easily oxidized, leading to a heterogeneous sample population of reduced and disulfide-bonded species, which complicates spectra by splitting the signal.[2] To prevent this, a common strategy in proteomics is to reduce and alkylate cysteine residues, creating a stable, homogeneous population.[3][10] The use of protecting groups like pmeobzl in synthesis is an analogous strategy to prevent unwanted reactivity, but the group itself must then be characterized.
Core Analytical Strategy: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
For peptides of this nature, Electrospray Ionization (ESI) is the preferred ionization method.[4][7] ESI is a "soft" ionization technique that transfers ions from solution to the gas phase with minimal fragmentation, preserving the intact protected peptide for subsequent analysis.[4] Its key advantage is the formation of multiply charged ions ([M+nH]ⁿ⁺), which brings the mass-to-charge ratio (m/z) of even large peptides into the detection range of most modern mass spectrometers.[4][11]
The general workflow for characterization is a multi-step process.
Caption: General workflow for this compound peptide characterization.
Comparative Analysis of Fragmentation Techniques
The core of peptide characterization lies in tandem mass spectrometry (MS/MS), where a specific precursor ion is isolated and fragmented to reveal its sequence. The choice of fragmentation method is critical.[12][13]
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Mechanism | Low-energy collisions with inert gas (e.g., N₂, Ar) in an ion trap or collision cell.[12][14] | Higher-energy collisions in a dedicated collision cell, followed by high-resolution Orbitrap detection. | Ion-ion reaction with a radical anion (e.g., fluoranthene), transferring an electron to the peptide.[15] |
| Primary Cleavage | Cleaves the weakest bonds, primarily the peptide amide bonds, producing b- and y-type ions .[16] | Similar to CID, produces mainly b- and y-type ions . | Cleaves the N-Cα bond of the peptide backbone, producing c- and z-type ions .[17] |
| Pros for this compound | - Widely available.- Excellent for producing backbone fragments.- Can provide diagnostic fragments from the protecting groups. | - High-resolution fragment detection improves mass accuracy.- "Low mass cutoff" rule is not an issue, allowing detection of small reporter ions. | - Preserves labile modifications like phosphorylation and glycosylation.- Less likely to cause premature fragmentation of the protecting groups themselves. |
| Cons for this compound | - Can cause extensive fragmentation of the labile pmeobzl group, potentially reducing backbone cleavage efficiency.- "Low mass cutoff" in ion traps can prevent detection of small diagnostic ions. | - Higher energy can lead to complete loss of the protecting group as a neutral, providing less information. | - Less efficient for low charge state precursors (e.g., [M+H]⁺).- Can be less effective at fragmenting the peptide backbone compared to CID/HCD. |
| Best For | Initial screening and standard peptide sequencing. | High-confidence identification of both backbone and small reporter ions. | Peptides with multiple labile modifications or when CID/HCD fails to provide sufficient backbone coverage. |
Expected Fragmentation Pattern of this compound Peptides
Understanding the fragmentation is key to successful characterization. Under CID/HCD conditions, we anticipate two primary fragmentation pathways: cleavage along the peptide backbone and cleavage of the protecting groups.
Peptide Backbone Fragmentation
This follows well-established rules, producing a ladder of b- and y-ions that allow for sequence determination.[16]
Protecting Group Fragmentation
The protecting groups will yield highly characteristic and diagnostic ions.
-
Z-group (Benzyloxycarbonyl): Can produce fragments corresponding to benzylium (m/z 91) or tropylium (m/z 91) ions, and a neutral loss of CO₂ (44 Da) from the urethane.
-
pmeobzl group: This group is highly labile. Its fragmentation is expected to be dominated by the cleavage of the C-S bond, followed by the formation of a very stable, resonance-stabilized pmeobzl carbocation at m/z 349.18 . The high stability of this cation means it will likely form with high efficiency, serving as an excellent reporter ion for the presence of the modification.
Caption: Predicted fragmentation sites on a this compound peptide.
Expected Fragment Ion Summary (Hypothetical Peptide: Z-Ala-Cys(pmeobzl)-Gly-OH)
| Ion Type | Fragment Structure | Calculated m/z (Monoisotopic) |
| Precursor [M+H]⁺ | Z-Ala-Cys(pmeobzl)-Gly-OH | 680.26 |
| b₂ | Z-Ala-Cys(pmeobzl)- | 605.24 |
| y₁ | H-Gly-OH | 76.04 |
| y₂ | H-Cys(pmeobzl)-Gly-OH | 549.21 |
| Reporter Ion | pmeobzl⁺ | 349.18 |
| Immonium (Ala) | H₂N=CH-CH₃ | 44.05 |
Note: The observation of these fragments, particularly the intense reporter ion at m/z 349.18 alongside a coherent b- and y-ion series, provides very high confidence in the structural assignment.
Experimental Protocols
Trustworthy data begins with a robust protocol. The following is a self-validating system for analyzing these peptides.
Protocol: Sample Preparation
-
Initial Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in a suitable organic solvent (e.g., Acetonitrile or Methanol). Ensure the peptide is fully dissolved.
-
Working Solution for Infusion/LC-MS: Dilute the stock solution to a final concentration of 1-10 pmol/µL in an ESI-compatible solvent. A typical solvent is 50% Acetonitrile / 50% Water / 0.1% Formic Acid (v/v/v). The acid is crucial for promoting protonation and achieving a good signal in positive ion mode.[7]
-
Quality Control: Ensure the solvent is fresh and of high purity (LC-MS grade) to minimize background ions and adduct formation (e.g., sodium adducts).
Protocol: Mass Spectrometer Setup and Data Acquisition
This protocol assumes a standard ESI-Q-Orbitrap instrument.
-
Ion Source Parameters (Positive Mode):
-
Spray Voltage: 3.5 - 4.2 kV. Optimize for a stable spray.
-
Capillary Temperature: 275 - 325 °C.
-
Sheath and Aux Gas Flow: Optimize for stable signal and desolvation. Start with manufacturer-recommended values.
-
-
MS1 Full Scan:
-
Mass Range: m/z 200 - 2000.
-
Resolution: 60,000 - 120,000.
-
Action: Verify the presence of the precursor ion ([M+H]⁺, [M+2H]²⁺, etc.) and check for purity. Confirm that the observed mass is within 5 ppm of the theoretical mass.
-
-
MS2 Tandem MS Scan (HCD):
-
Isolation Window: 1.0 - 1.5 m/z.
-
Activation Type: HCD.
-
Collision Energy (NCE): Use a stepped normalized collision energy (e.g., 20%, 30%, 40%). This is critical because different energy levels are required to fragment the backbone versus the protecting groups. A stepped approach ensures all fragment types are generated in a single run.
-
Resolution: 30,000 - 60,000.
-
Action: Acquire fragmentation spectra for the most abundant charge states of the peptide.
-
Data Interpretation and Troubleshooting
-
Symptom: Dominant reporter ion (m/z 349.18) but weak backbone (b/y ions) fragmentation.
-
Cause: Collision energy is too high, favoring the highly stable pmeobzl cation formation over peptide backbone cleavage.
-
Solution: Reduce the Normalized Collision Energy (NCE) or use a lower energy step in your stepped NCE settings.
-
-
Symptom: Poor ionization or low signal intensity.
-
Cause: The peptide may be aggregating or adsorbing to surfaces. The bulky, hydrophobic protecting groups can sometimes reduce ionization efficiency.
-
Solution: Adjust the solvent composition. Try adding a small amount (e.g., 5-10%) of isopropanol. Ensure the spray is stable.
-
-
Symptom: Unexpected mass shifts or adducts.
-
Cause: In-source reactions or salt contamination. A +22 Da shift indicates a sodium adduct ([M+Na]⁺). A -17 Da shift from an N-terminal Cys residue can sometimes indicate cyclization.[18]
-
Solution: Use high-purity solvents and glassware. If sodium adducts are prevalent, use fresh mobile phases.
-
Alternative & Complementary Approaches
While ESI with CID/HCD is the primary workhorse, other methods can provide complementary information.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI typically produces singly charged ions ([M+H]⁺).[7] While less common for this type of detailed fragmentation analysis, it can be excellent for rapid molecular weight confirmation of multiple samples in parallel. Post-source decay (PSD) or MALDI-TOF/TOF can be used to generate fragments, often yielding a, b, and y ions.[16]
-
Chemical Derivatization: In cases of extreme difficulty, chemical removal of the protecting groups followed by standard MS analysis of the unprotected peptide can be a final confirmatory step, though this does not verify the structure of the originally protected peptide.
Conclusion
The mass spectrometric characterization of this compound peptides is a solvable but nuanced challenge. A systematic approach using high-resolution ESI-MS/MS is the most effective strategy. By leveraging a stepped-energy HCD fragmentation approach, researchers can simultaneously obtain data on both the peptide backbone (b- and y-ions) and the protecting groups. The highly stable pmeobzl carbocation at m/z 349.18 serves as a powerful diagnostic reporter ion, confirming the presence and location of the modification. By understanding the competing fragmentation pathways and carefully optimizing instrumental parameters, one can achieve unambiguous structural confirmation, ensuring the integrity of these valuable synthetic molecules for their downstream applications in research and drug development.
References
-
Guan, X., et al. (2010). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Zabirnyk, O. S., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Biomeditsinskaia khimiia. Available at: [Link]
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Hampton, B., et al. (2013). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Antioxidants & Redox Signaling. Available at: [Link]
-
Song, Y., & Li, L. (2019). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Mathwig, K., et al. (2012). Selective detection and characterization of small cysteine-containing peptides with cluster-modified nanopore sensing. The Analyst. Available at: [Link]
-
Łegowska, A., et al. (2019). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules. Available at: [Link]
-
Griffin, T. J., et al. (2001). Low-energy collision-induced dissociation fragmentation analysis of cysteinyl-modified peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Loo, J. A., et al. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry. Available at: [Link]
-
Papke, R. T., & Waxman, D. J. (2016). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Methods in Molecular Biology. Available at: [Link]
-
Brodbelt, J. S., et al. (2012). Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Turewicz, M., et al. (2020). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Biosciences. Available at: [Link]
-
Kaur, S., et al. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Available at: [Link]
-
Zabirnyk, O. S., et al. (2020). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Available at: [Link]
-
Liko, I., et al. (2012). In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Wu, S. L., et al. (2007). Collision Induced Dissociation Products of Disulfide-bonded Peptides: Ions Result from the Cleavage of More than One Bond. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Mezo, G., et al. (2008). A simple method for monitoring the cysteine content in synthetic peptides. Journal of Peptide Science. Available at: [Link]
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Sleno, L., & Volmer, D. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology. Available at: [Link]
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Holden, D. D., & Håkansson, K. (2012). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Lewis, J. K., et al. (2000). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Analytical Chemistry. Available at: [Link]
-
Karki, S. (2017). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Digital Commons@Kennesaw State University. Available at: [Link]
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Kovács, P., et al. (2003). Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Liang, Y., et al. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Kim, H., et al. (2023). Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. Molecules. Available at: [Link]
-
Morris, H. R., et al. (1970). Mass spectrometry of cysteine-containing peptides. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Wu, C. C., & Chen, Y. J. (2014). Mass spectrometry-based strategies for protein disulfide bond identification. Journal of the Chinese Chemical Society. Available at: [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB BRC Mass Spectrometry. Available at: [Link]
-
Wang, Z., et al. (2010). Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]
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A Senior Application Scientist's Guide to Cysteine Protection: Z-Cys(pmeobzl)-OH vs. Z-Cys(Bzl)-OH in Peptide Synthesis
For researchers navigating the complexities of peptide synthesis, particularly for molecules rich in disulfide bonds, the choice of cysteine-thiol protecting group is a critical decision that dictates synthetic strategy and influences final purity and yield. The unique reactivity of the cysteine thiol group makes it susceptible to a host of side reactions, including oxidation, alkylation, and racemization, necessitating robust protection.[1][2] Among the benzyl-type protectors, the classic S-benzyl (Bzl) group and its more labile derivative, the S-p-methoxybenzyl (pmeobzl or Mob), represent two distinct strategic choices.
This guide provides an in-depth, objective comparison of Z-Cys(Bzl)-OH and Z-Cys(pmeobzl)-OH, moving beyond catalog specifications to explain the causal chemistry behind their performance. We will explore deprotection mechanisms, potential side reactions, and provide field-proven protocols to empower you to select the optimal reagent for your specific synthetic challenge.
The Core Chemical Distinction: Electronic Effects on Acid Lability
The fundamental difference between the Bzl and pmeobzl groups lies in the electronic effect of the para-methoxy substituent. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) that enriches the benzene ring with electron density through resonance.
During acid-catalyzed deprotection, the reaction proceeds via an Sₙ1-type mechanism involving the formation of a benzylic carbocation intermediate. The electron-donating methoxy group provides significant resonance stabilization to this carbocation, making it far more stable than the unsubstituted benzyl carbocation. Consequently, the pmeobzl group is significantly more acid-labile and can be cleaved under much milder acidic conditions than the robust Bzl group.[3]
Caption: General mechanism for acidolytic cleavage of S-benzyl protecting groups.
Z-Cys(Bzl)-OH: The High-HF Strategy
The S-benzyl group is renowned for its stability, withstanding the repetitive TFA treatments used for Nα-Boc group removal in Boc-SPPS and the final TFA cleavage in Fmoc-SPPS. [4][5][6]Its removal requires the use of anhydrous hydrogen fluoride (HF), a highly toxic and corrosive reagent that necessitates specialized equipment. [7] The "low-high" HF cleavage method is often employed. A preliminary "low-HF" step (e.g., 25% HF in dimethyl sulfide) removes more labile groups, followed by a "high-HF" step (e.g., 90% HF) with scavengers like anisole or p-cresol to cleave the S-Bzl group and release the peptide from the resin. [8]
This compound: Seeking Milder Alternatives
The increased acid lability of the pmeobzl group allows chemists to avoid HF. [3]It can often be removed with TFMSA-based cocktails, which are strong acids but are liquid and easier to handle than gaseous HF. More recently, novel methods have been developed for milder cleavage. One effective system uses 2,2'-dithiobis(5-nitropyridine) (DTNP) dissolved in TFA. [9][10]In this method, TFA protonates the pyridine nitrogen of DTNP, "activating" the disulfide bond. This activated species facilitates the removal of the pmeobzl group, a reaction that requires the addition of thioanisole as a catalyst for cysteine. [9][10][11]This approach is particularly valuable as it can be incorporated into standard TFA cleavage cocktails.
Experimental Protocols
Authoritative Note: These protocols are representative. Reaction times and scavenger choice are sequence-dependent and may require optimization. Always perform cleavage reactions in a certified, high-performance fume hood with appropriate personal protective equipment.
Protocol 1: High-HF Cleavage of a Cys(Bzl)-Containing Peptide
-
Preparation: Dry the peptide-resin (e.g., 100 mg) thoroughly under high vacuum for at least 4 hours. Place the resin in a Kel-F reaction vessel.
-
Scavenger Addition: Add p-cresol (0.5 mL) and p-thiocresol (0.5 mL) to the vessel. Cool the vessel in a dry ice/acetone bath (-78°C).
-
HF Condensation: In a dedicated HF apparatus, condense approximately 9 mL of anhydrous HF into the reaction vessel.
-
Reaction: Transfer the vessel to an ice-water bath (0°C) and stir for 1.5 - 2 hours. Ensure the temperature does not rise significantly to prevent side reactions. [7]5. HF Evaporation: Remove the HF by applying a vacuum, keeping the vessel cooled. This is the most hazardous step and must be done slowly and carefully behind a blast shield.
-
Work-up: Wash the remaining residue with cold diethyl ether (3 x 10 mL) to precipitate the crude peptide and remove organic scavengers. Centrifuge and decant the ether each time.
-
Extraction: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize prior to purification by RP-HPLC.
Protocol 2: DTNP/TFA Cleavage of a Cys(pmeobzl)-Containing Peptide
-
Reagent Preparation: Prepare a stock solution of 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA (e.g., 50 mg/mL).
-
Cleavage Cocktail Preparation: For 100 mg of peptide-resin, prepare a cleavage cocktail. A common mixture is TFA/thioanisole/water/TIS (90:4:4:2). [12]3. Deprotection Reaction:
-
Work-up: Filter the resin and collect the filtrate. Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude peptide.
-
Isolation & Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet again with ether. Dry the crude peptide under vacuum before dissolving in a suitable solvent for RP-HPLC purification.
Strategic Selection: Which Protector to Choose?
The decision between Bzl and pmeobzl is not about which is "better," but which is appropriate for the synthetic goal.
Caption: Decision workflow for selecting between Cys(Bzl) and Cys(pmeobzl).
Choose Z-Cys(Bzl)-OH when:
-
Performing Boc/Bzl SPPS: It is the historical and logical standard, as it is cleaved simultaneously with other Bzl-based side-chain groups during the final HF step. [5][6]* Maximum Orthogonality is Required: In complex Fmoc syntheses of peptides with multiple disulfide bonds, Cys(Bzl) can remain intact while other groups like Cys(Trt) or Cys(Acm) are selectively removed. This allows for controlled, sequential disulfide bond formation. [4]* Your peptide is robust and can withstand the harsh, dehydrating conditions of HF cleavage without degradation.
Choose this compound when:
-
Avoiding HF is a priority: The ability to use TFMSA or other strong acid cocktails significantly lowers the equipment and safety barrier.
-
A "medium" lability is needed: You require a protecting group more stable than Trityl but more labile than Benzyl.
-
Synthesizing HF-sensitive peptides: For sequences containing sensitive motifs that might degrade under HF, the milder cleavage conditions afforded by the pmeobzl group can be yield-saving.
Conclusion
The S-benzyl and S-p-methoxybenzyl groups offer tailored solutions for cysteine protection, each with a distinct profile of stability and reactivity. Z-Cys(Bzl)-OH remains the gold standard for robustness, providing unparalleled orthogonality for complex synthetic routes at the cost of requiring hazardous HF for its removal. In contrast, this compound represents a strategic evolution, sacrificing some stability for the significant practical advantage of milder deprotection conditions. By understanding the underlying chemical principles and the practical implications for workflow and peptide stability, the modern peptide chemist can leverage both of these valuable tools to achieve their synthetic goals with precision and efficiency.
References
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The Strategic Importance of Nα and S-Thiol Protection
An In-Depth Comparative Guide to Fmoc-Cys(pmeobzl)-OH and Z-Cys(pmeobzl)-OH in Peptide Synthesis
In the intricate field of peptide synthesis, particularly for cysteine-containing peptides destined for drug development and research, the selection of an appropriate protecting group strategy is a critical decision that dictates the success of the entire synthetic endeavor. The inherent nucleophilicity of the cysteine thiol group necessitates robust protection to prevent deleterious side reactions, such as oxidation and disulfide scrambling, and to enable the regioselective formation of disulfide bonds in complex peptides.[1][2]
This guide provides a comprehensive comparison of two widely utilized cysteine derivatives: Nα-Fmoc-S-(p-methoxybenzyl)-L-cysteine (Fmoc-Cys(pmeobzl)-OH) and Nα-Z-S-(p-methoxybenzyl)-L-cysteine (this compound). We will delve into their respective compatibilities with dominant synthetic strategies, deprotection kinetics, and susceptibility to side reactions, supported by established protocols and experimental insights to guide researchers in making an informed choice.
The synthesis of peptides relies on the sequential and controlled formation of amide bonds. This necessitates the temporary protection of the α-amino (Nα) group of the incoming amino acid and the persistent protection of reactive side chains. The two most prevalent strategies are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which forms the basis of the modern Fmoc/tBu solid-phase peptide synthesis (SPPS), and the hydrogenolysis-labile Carbobenzoxy (Z) group, a cornerstone of classical solution-phase synthesis and the Boc/Bzl SPPS strategy.[3]
The S-p-methoxybenzyl (pmeobzl or Mob) group is a well-established thiol protecting group. Its stability is intermediate, making it a versatile tool. It is significantly more stable to acid than highly labile groups like trityl (Trt), but can be cleaved under conditions that leave more robust benzyl (Bzl) groups intact, offering a degree of orthogonality.[4][5]
Caption: Chemical motifs of Fmoc-Cys(pmeobzl)-OH and this compound.
Head-to-Head Comparison: Performance and Application
The choice between Fmoc-Cys(pmeobzl)-OH and this compound is fundamentally dictated by the overarching synthetic strategy employed.
| Feature | Fmoc-Cys(pmeobzl)-OH | This compound |
| Primary Strategy | Solid-Phase Peptide Synthesis (Fmoc/tBu) | Solution-Phase Synthesis; Boc/Bzl SPPS |
| Nα-Deprotection | 20% Piperidine in DMF (Base-labile) | H₂/Pd-C (Hydrogenolysis) or HBr/AcOH |
| S-pmeobzl Deprotection | Strong Acidolysis (e.g., HF, TFMSA, strong TFA cocktails) | Strong Acidolysis (e.g., HF, TFMSA, strong TFA cocktails) |
| Orthogonality | Fully orthogonal Nα/Side-chain deprotection | Fully orthogonal Nα/Side-chain deprotection |
| Key Advantage | Compatibility with automated Fmoc-SPPS | Stability in acidic/basic conditions of Boc/Bzl SPPS |
| Common Side Reactions | Base-catalyzed racemization & β-elimination at C-terminus | Degradation of sensitive residues during harsh Z-group cleavage |
Synthetic Compatibility
-
Fmoc-Cys(pmeobzl)-OH is the derivative of choice for Fmoc/tBu SPPS . The Fmoc group's lability to piperidine is completely orthogonal to the acid-labile pmeobzl group, allowing for the sequential elongation of the peptide chain on a solid support without premature deprotection of the cysteine side chain.[6]
-
This compound is predominantly used in solution-phase synthesis . Its Nα-Z group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. However, its removal via catalytic hydrogenation is incompatible with the sulfur-containing cysteine residue (catalyst poisoning) and impractical for SPPS.[6] While the Z-group can be removed with strong acids like HBr in acetic acid, these conditions are harsh and generally avoided in modern SPPS.[3]
Deprotection Schemes and Orthogonality
The core principle of a successful protecting group strategy is orthogonality—the ability to remove one type of protecting group without affecting another.[1] Both derivatives offer excellent orthogonality between the Nα and S-thiol protection.
Caption: Orthogonal deprotection pathways for Fmoc and Z protected peptides.
Cleavage of the S-pmeobzl Group: The pmeobzl group is more acid-labile than the unsubstituted benzyl (Bzl) group due to the electron-donating effect of the methoxy group, which stabilizes the resulting carbocation.[5] However, its removal still requires strong acidic conditions.
-
Harsh Conditions: Anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are the most effective reagents for complete cleavage.[4]
-
TFA Cocktails: While resistant to standard TFA cleavage conditions used for removing tBu-based groups, the pmeobzl group can be cleaved with specific, harsher TFA cocktails, often requiring extended reaction times or elevated temperatures. A common approach involves using TFA in the presence of scavengers like thioanisole and 2,2'-(ethylenedioxy)diethanethiol (DODT).[4][7] Another reported method uses TFA/DMSO/anisole.[8]
Potential Side Reactions
-
Fmoc-Cys(pmeobzl)-OH: When incorporating this derivative at the C-terminus of a peptide on a Wang-type resin, it is susceptible to two major base-catalyzed side reactions during the piperidine-mediated Fmoc deprotection steps:
-
Racemization: Abstraction of the α-proton can lead to loss of stereochemical integrity.[2]
-
β-Elimination: Elimination of the protected thiol leads to a dehydroalanine intermediate, which can subsequently react with piperidine to form an undesirable 3-(1-piperidinyl)alanine adduct.[1][9] Using more sterically hindered resins like 2-chlorotrityl chloride resin can mitigate these issues.[8]
-
-
This compound: The primary concern with this derivative is not its incorporation but the harsh conditions required for Z-group removal. Catalytic hydrogenation is incompatible with sulfur-containing amino acids, and strong acidolysis (HBr/AcOH) can cause degradation of other sensitive residues like tryptophan and methionine.[10]
Experimental Protocols
The following protocols provide a framework for the application of these derivatives. Researchers should note that optimization may be required based on the specific peptide sequence.
Protocol 1: Fmoc-SPPS using Fmoc-Cys(pmeobzl)-OH
This protocol outlines a standard cycle for incorporating Fmoc-Cys(pmeobzl)-OH into a peptide chain on a solid support.
Caption: A typical Fmoc-SPPS cycle for amino acid incorporation.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Nα-Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) and then dichloromethane (DCM) (3x) to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-Cys(pmeobzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the pre-activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours. Monitor coupling completion with a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF (5x) to remove excess reagents. The cycle can now be repeated for the next amino acid.
Protocol 2: Global Deprotection and Cleavage (pmeobzl Removal)
This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of the S-pmeobzl and other acid-labile side-chain protecting groups.
Reagent: Cleavage Cocktail "Reagent K" (modified)
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Step-by-Step Methodology:
-
Preparation: Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours. The pmeobzl group is more resistant than Trt or tBu, so a longer cleavage time is often necessary.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Conclusion and Recommendations
The selection between Fmoc-Cys(pmeobzl)-OH and This compound is a clear-cut decision based on the chosen synthetic methodology.
-
For researchers engaged in Fmoc/tBu solid-phase peptide synthesis , Fmoc-Cys(pmeobzl)-OH is the appropriate and logical choice. Its compatibility with the standard Fmoc chemistry workflow makes it a valuable reagent, particularly when a cysteine protecting group with intermediate acid lability is required for orthogonal disulfide bond formation strategies.
-
This compound remains a legacy reagent primarily suited for solution-phase synthesis . Its use in modern SPPS is highly limited due to the harsh and often incompatible methods required for Nα-Z group deprotection.
Ultimately, the pmeobzl group itself offers a useful level of protection that is orthogonal to both highly acid-labile groups (like Mmt and Trt) and groups requiring specific reagents for cleavage (like Acm).[11][12] This allows for complex synthetic designs involving multiple, regioselectively formed disulfide bonds, which are crucial for the structure and function of many therapeutic peptides.[11] Careful planning of the protection strategy and optimization of cleavage conditions are paramount to achieving high yields and purity.
References
- Benchchem. (2025). Orthogonal Protection Strategies: A Comparative Guide to N-Boc-S-benzyl-D-cysteine in Peptide Synthesis. Benchchem Technical Support.
- Fairweather, J. K., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9670-9730. DOI:10.1039/D1CS00271F.
- Góngora-Benítez, M., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules.
- Phelps, C. B., & Hondal, R. J. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.
- Benchchem. (2025). A Comparative Guide to Cysteine Protection Strategies in Solid-Phase Peptide Synthesis. Benchchem Technical Support.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich Technical Bulletin.
- Anaspec. Amino Acid Derivatives for Peptide Synthesis.
- Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- Hondal, R. J., et al. (2001). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Research, 57(5), 373-384.
- Barlos, K., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. International Journal of Peptide Research and Therapeutics, 19(3), 215-221.
- MedChemExpress. Fmoc-Cys(pMeOBzl)-OH. MedChemExpress Product Page.
- ResearchGate. (a) Cys thiol protection with the methylbenzyl (Meb) protecting group....
- Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296.
- Ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(3).
- Isidro-Llobet, A., et al. (2009). Side Reactions on Amino Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
- Benchchem. (2025). Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem Technical Support.
- Hondal, R. J., et al. (2001). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Research.
- Barlos, K., et al. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148-153.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Note.
- Aapptec Peptides. Fmoc-Cys(pMeOBzl)-OH [141892-41-3]. Aapptec Product Page.
- Bachem. (2021). Cysteine Derivatives.
- White, C. J., & Yudin, A. K. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(7), 1984-1987.
- Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Molecules, 27(23), 8527.
- ResearchGate. (2021). Cysteine protecting groups: applications in peptide and protein science.
- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Kawakami, T., et al. (2024). Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement. Journal of Peptide Science.
- SciSpace. (2021). Cysteine protecting groups: applications in peptide and protein science.
- Benchchem. (2025). Applications of S-Benzyl Protected Cysteine in Peptide Drug Discovery: A Detailed Overview. Benchchem Technical Support.
- Scribd. Cysteine Protecting Groups Applications in Peptide and Protein Science. Scribd Document.
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- 5. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Advantage of P-Methoxybenzyl (Pmeobzl) in Cysteine Protection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of cysteine's thiol side chain is a pivotal element in the art of peptide synthesis and the development of complex therapeutics.[1] The choice of a protecting group dictates not only the prevention of undesired side reactions, such as oxidation to sulfoxides or disulfide scrambling, but also orchestrates the precise, regioselective formation of disulfide bonds—a critical structural motif for the biological activity of many peptides and proteins.[2][3][4] Among the arsenal of available thiol protectors, the p-methoxybenzyl (PMB, also abbreviated as Mob or Pmeobzl) group emerges as a uniquely versatile tool. This guide provides an in-depth comparison of Pmeobzl against other commonly employed cysteine protecting groups, supported by experimental insights, to inform the rational design of advanced synthetic strategies.
The Pmeobzl Profile: A Balance of Stability and Versatile Lability
The p-methoxybenzyl group is a benzyl-type protecting group distinguished by a methoxy substituent in the para position of the aromatic ring. This electron-donating group fundamentally alters the group's chemical properties compared to the parent benzyl (Bzl) group, creating a finely tuned balance of stability and reactivity that underpins its advantages. The deprotection proceeds through the formation of a carbocation intermediate, and the methoxy group provides resonance stabilization, making the Pmeobzl group more acid-labile than unsubstituted benzyl groups.[5][6]
The core advantage of Pmeobzl lies in its multifaceted deprotection pathways. Unlike groups that are restricted to a single cleavage chemistry, Pmeobzl offers multiple, orthogonal options for its removal, granting the synthetic chemist exceptional flexibility. It can be cleaved under strongly acidic conditions, but also via unique oxidative methods or with specialized electrophilic disulfide reagents, setting it apart from its counterparts.[6][7]
Comparative Analysis: Pmeobzl vs. Other Key Cysteine Protecting Groups
The selection of a protecting group is always context-dependent, guided by the overall synthetic strategy, particularly the requirements for orthogonality.[2] Orthogonality refers to the ability to deprotect one type of protecting group in the presence of others without affecting them.[2][8] This is paramount when synthesizing peptides with multiple disulfide bridges.[2][3]
Here, we compare Pmeobzl to the most common alternatives: Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu).
| Protecting Group | Structure | Typical Cleavage Conditions | Stability Profile & Orthogonality | Key Advantages | Limitations |
| p-Methoxybenzyl (Pmeobzl/Mob) | 4-MeO-C₆H₄-CH₂– | • Strong Acid: HF; TFMSA; neat TFA (can be slow).[1][5][9] • Oxidative: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[6][7] • Electrophilic Disulfides: DTNP/TFA with thioanisole catalyst.[10][11] | Stable to mild acids (e.g., 1% TFA) used for Mmt removal and Fmoc deprotection conditions (piperidine). Orthogonal to Acm, Trt/Mmt, and tBu groups. | • Multiple orthogonal deprotection routes. • Tunable lability based on reagent choice. • Useful in complex syntheses requiring sequential disulfide bond formation.[12] | Requires stronger acidic conditions than Trt/Mmt for cleavage. Can be susceptible to oxidation to the sulfone under certain conditions.[13] |
| Trityl (Trt) | (C₆H₅)₃C– | • Mild Acid: 1-5% TFA in DCM, often with silane scavengers.[3][14] • Oxidative: Iodine (I₂), often forms disulfide directly.[9][15] | Highly acid-labile. Not stable to conditions used for cleaving peptides from many resins. Orthogonal to Acm and tBu. | • Very mild acid cleavage. • Ideal for on-resin disulfide bond formation. • Cost-effective for routine synthesis of peptides with free thiols. | • High hydrophobicity can hinder purification. • Released trityl cation can cause side reactions (alkylation) if not properly scavenged.[16] • Can promote racemization at C-terminal cysteine residues.[14] |
| Acetamidomethyl (Acm) | CH₃CONHCH₂– | • Heavy Metal Salts: Mercury(II) acetate [Hg(OAc)₂], followed by H₂S.[9] • Oxidative: Iodine (I₂), often requires multiple equivalents and can be sluggish.[9][11] • Electrophilic Disulfides: High concentrations of DTNP (>15 equiv.).[11] | Very stable. Withstands strong acids (TFA, HF) and standard SPPS conditions.[3] Orthogonal to most other protecting groups. | • Allows for peptide cleavage and purification before deprotection. • Excellent for strategies requiring late-stage, selective disulfide formation.[3][9] | • Deprotection often requires toxic mercury salts. • Iodine-mediated cleavage can be inefficient and cause side reactions with sensitive residues (Trp, Met, Tyr).[3] |
| tert-Butyl (tBu) | (CH₃)₃C– | • Very Strong Acid: HF, TFMSA.[9] • Silyl Chloride/Sulfoxide systems. [17] | Extremely stable. Resistant to standard TFA cleavage cocktails and iodine oxidation.[9] Orthogonal to Trt and Acm. | • Highest stability among common groups. • Suitable for complex syntheses where the Cys thiol must remain protected through multiple harsh steps. | • Requires exceptionally strong and hazardous acids for removal. • Limited orthogonality in standard Fmoc-SPPS workflows. |
Strategic Application and Experimental Workflows
The true advantage of Pmeobzl is realized in complex syntheses, such as peptides with multiple, defined disulfide bridges. A common strategy involves using a combination of Trt, Pmeobzl, and Acm groups.
Diagram: Orthogonal Deprotection Strategy
The following diagram illustrates a workflow for the regioselective formation of two disulfide bonds in a peptide containing four cysteine residues protected with two orthogonal pairs: Cys(Trt) and Cys(Pmeobzl).
Caption: Orthogonal strategy for forming two disulfide bonds using Trt and Pmeobzl.
Experimental Protocols
Protocol 1: Standard Cleavage of Cys(Pmeobzl) during Final Deprotection
This protocol describes the simultaneous cleavage of the peptide from a Wang resin and removal of acid-labile side-chain protecting groups, including Pmeobzl.
Objective: To cleave a Cys(Pmeobzl)-containing peptide from the solid support and remove all acid-labile protecting groups.
Methodology:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, a mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) is effective.
-
Causality: TFA is the strong acid that cleaves the protecting groups and the linker to the resin. Water helps suppress side reactions like aspartimide formation. TIS is a critical scavenger that irreversibly captures the reactive carbocations (e.g., the p-methoxybenzyl cation) generated during cleavage, preventing them from re-alkylating sensitive residues like tryptophan or the newly deprotected cysteine thiol.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2-3 mL for 100 mg resin). Gently agitate the suspension at room temperature for 2-3 hours.
-
Insight: While Trt cleavage is very rapid, Pmeobzl removal can be slower.[5] Extending the cleavage time ensures complete deprotection. Monitoring a test cleavage by HPLC is recommended for optimization.
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise into a 10-fold volume of cold diethyl ether.
-
Isolation: A white precipitate of the crude peptide should form. Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove scavengers and cleaved protecting group byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Protocol 2: Orthogonal Deprotection of Cys(Pmeobzl) using DTNP
This protocol describes a specialized method for removing the Pmeobzl group while other protecting groups (like Acm) would remain intact.[10][11]
Objective: To selectively remove the Pmeobzl group from a protected peptide using an electrophilic disulfide reagent.
Methodology:
-
Peptide Dissolution: Dissolve the protected peptide (e.g., 10 µmol) in a solution of TFA containing thioanisole. A typical solvent mixture might be TFA/thioanisole (95:5 v/v).
-
Causality: TFA serves as the solvent and activates the DTNP by protonating the pyridine nitrogen, making the disulfide bond more electrophilic.[10][11] Thioanisole acts as a crucial catalyst, likely by forming a highly reactive trivalent sulfonium cation with DTNP, which is necessary to effect cleavage from the less nucleophilic sulfur of cysteine (compared to selenocysteine).[10][11]
-
-
Reagent Addition: Add 2,2'-dithiobis(5-nitropyridine) (DTNP) to the solution (e.g., 2 equivalents relative to the Cys(Pmeobzl) residue).
-
Deprotection Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by HPLC to confirm the removal of the Pmeobzl group and formation of the intermediate Cys(S-Npys) derivative.[10]
-
Workup: Once the reaction is complete, the TFA can be removed by rotary evaporation. The resulting Cys(S-Npys) peptide can be isolated.
-
Final Thiol Liberation: The resulting 5-nitropyridylsulfenyl (Npys) group can be easily removed by reduction with standard reagents like dithiothreitol (DTT) or β-mercaptoethanol to liberate the free cysteine thiol.[10]
Conclusion
The p-methoxybenzyl (Pmeobzl) protecting group offers a distinct set of advantages rooted in its versatile deprotection chemistry. While groups like Trityl and Acm excel in specific roles—offering extreme acid lability and extreme stability, respectively—Pmeobzl occupies a valuable middle ground. Its compatibility with strong acid, oxidative, and specialized electrophilic cleavage conditions provides an unparalleled level of flexibility and orthogonality. For researchers and drug developers tackling the synthesis of complex, multi-disulfide peptides, mastering the strategic application of Pmeobzl is not just an advantage; it is a gateway to otherwise inaccessible molecular architectures.
References
- Source: vertexaisearch.cloud.google.
- Title: A Comparative Guide to the Stability of Cysteine S-Protecting Groups Source: Benchchem URL
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- Title: PMB Protecting Group: PMB Protection & Deprotection Mechanism Source: Total Synthesis URL
- Title: Application Note & Protocol: Manual Solid-Phase Peptide Synthesis of a Peptide Containing Boc-D-HomoSec(pMeBzl)
- Title: Understanding Acid Lability of Cysteine Protecting Groups Source: PMC - NIH URL
- Source: aaptec.
- Source: Chemical Society Reviews (RSC Publishing)
- Title: p-Methoxybenzyl (PMB)
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performance of Z-Cys(pmeobzl)-OH in complex peptide synthesis
An Expert's Guide to Cysteine Protection in Complex Peptide Synthesis: A Performance-Based Comparison
The incorporation of cysteine residues into complex peptides is a critical, yet often challenging, step in synthetic chemistry. The unique reactivity of the cysteine thiol group, essential for forming structural disulfide bonds and enabling bioconjugation, also makes it susceptible to a range of side reactions.[1] These challenges include racemization during coupling, β-elimination, and unintended oxidation.[1][2] Consequently, the selection of an appropriate thiol protecting group is not merely a procedural choice but a cornerstone of the entire synthetic strategy, profoundly impacting yield, purity, and the successful formation of the target molecule.
This guide provides an in-depth comparison of the most widely-used Fmoc-compatible cysteine protecting groups. We move beyond simple cataloging to offer a performance-based analysis, grounded in experimental data and field-proven insights, to empower researchers in making strategic decisions for their complex peptide synthesis projects.
The Principle of Orthogonality in Cysteine Protection
In modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the concept of "orthogonality" is paramount.[1] An orthogonal protecting group can be selectively removed under a specific set of conditions that do not affect other protecting groups on the peptide or the resin linkage.[3] This principle is especially critical for cysteine, as it allows for precise control over when and how the reactive thiol is exposed, enabling complex strategies like the regioselective formation of multiple disulfide bonds.[4]
Core Performance Comparison: The Workhorses of Cysteine SPPS
The choice of protecting group dictates the entire workflow, from chain elongation to final deprotection and disulfide bond formation. Here, we compare the most common derivatives based on their cleavage mechanisms, stability, and propensity for side reactions.
Fmoc-Cys(Trt)-OH: The Acid-Labile Standard
The trityl (Trt) group is arguably the most common and cost-effective choice for routine synthesis of peptides intended to have free thiols or for subsequent solution-phase oxidation.[5]
-
Mechanism & Advantages: The Trt group is highly acid-labile and is cleaved simultaneously with the peptide from the resin during the final trifluoroacetic acid (TFA) cocktail treatment.[6][7] Its bulky nature also provides some steric hindrance that can reduce the incidence of β-elimination, a side reaction where piperidine attacks the dehydroalanine intermediate formed from the C-terminal cysteine.[2]
-
Challenges & Mitigation:
-
Racemization: Cysteine derivatives are particularly prone to racemization (epimerization) during base-mediated coupling activation.[8] This is exacerbated by pre-activation and microwave heating. To mitigate this, coupling should be performed using methods that maintain acidic or neutral conditions, such as DIPCDI/HOBt, DIPCDI/Oxyma, or pre-formed symmetrical anhydrides.[9]
-
Side Reactions: The stable trityl cation generated during cleavage can lead to S-alkylation side products, especially with linkers like Wang.[2] The use of effective scavengers, such as triisopropylsilane (TIS), is mandatory to quench the trityl cation and prevent re-attachment to the thiol.
-
Fmoc-Cys(Acm)-OH: The Orthogonal Tool for Sequential Disulfide Formation
The acetamidomethyl (Acm) group is stable to the standard TFA cleavage cocktail, making it a cornerstone of orthogonal protection schemes.[10]
-
Mechanism & Advantages: The Acm group remains on the cysteine residue after the peptide is cleaved from the resin.[11][12] This allows the fully protected peptide to be purified by RP-HPLC, after which the Acm group can be selectively removed to induce disulfide bond formation.[13] This strategy is invaluable for synthesizing peptides with multiple, defined disulfide bridges.[14][15]
-
Challenges & Mitigation:
-
Deprotection: Acm removal is typically achieved through treatment with iodine or mercury(II) acetate.[10] Iodine treatment is common, as it simultaneously deprotects and oxidizes to form the disulfide bond.[15] However, conditions must be carefully optimized to avoid side reactions with other sensitive residues like Trp and Met.
-
Aspartimide Formation: Coupling Fmoc-Asp(OtBu)-OH directly to a Cys(Acm) residue should be avoided, as this sequence is known to readily form aspartimide side products in the presence of base.[13]
-
Fmoc-Cys(StBu)-OH: The Reductively Cleaved Alternative
The S-tert-butylthio (StBu) group offers another layer of orthogonality, as it is stable to both TFA and the oxidative conditions used for Acm removal.[6][16]
-
Mechanism & Advantages: Like Acm, the StBu group is stable to final TFA cleavage, providing an orthogonal protection strategy.[6] Its removal is achieved under mild reductive conditions, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[16] This allows for the purification of the protected peptide before selective deprotection and disulfide formation.[6]
-
Challenges & Mitigation:
-
Sluggish Removal: Deprotection can sometimes be slow. The reaction progress should be carefully monitored by HPLC to ensure complete removal before proceeding with oxidation.
-
Scavenger Sensitivity: The StBu group is stable to TFA unless thiol scavengers are used in the cleavage cocktail. If other protecting groups that require thiol scavengers are present, this protection scheme is not viable.
-
Other Notable Derivatives: Fmoc-Cys(Dpm)-OH & Fmoc-Cys(Thp)-OH
-
Fmoc-Cys(Dpm)-OH: The diphenylmethyl (Dpm) group is similar to Trt in that it is TFA-labile. However, it is more stable to dilute TFA (1-3%) than Trt, allowing for selective removal of other highly acid-labile groups like Mmt on-resin. This makes it useful for regioselective synthesis of peptides with two disulfide bridges.
-
Fmoc-Cys(Thp)-OH: The tetrahydropyranyl (Thp) group has been shown to give superior results in some cases, with significantly lower racemization during coupling compared to Cys(Trt) and Cys(Dpm). It is fully removed by standard TFA cleavage cocktails.
Data Summary: Head-to-Head Performance Metrics
| Protecting Group | Primary Cleavage Condition | Orthogonal to TFA? | Relative Racemization Risk | Key Applications |
| Trityl (Trt) | High-concentration TFA (e.g., 95%) | No | High | Routine synthesis of free thiol peptides; single disulfide formation in solution.[7] |
| Acetamidomethyl (Acm) | Iodine; Mercury(II) Acetate | Yes | Moderate | Regioselective formation of multiple disulfide bonds; purification of protected peptides.[10][13] |
| tert-butylthio (StBu) | Reducing agents (DTT, TCEP) | Yes (without thiol scavengers) | Moderate | Orthogonal protection; purification of protected peptides.[6][16] |
| Diphenylmethyl (Dpm) | High-concentration TFA (e.g., 95%) | No (but stable to 1-3% TFA) | High | Routine synthesis; use in combination with Mmt for dual disulfides. |
| Tetrahydropyranyl (Thp) | High-concentration TFA (e.g., 95%) | No | Low | Synthesis where minimizing racemization is critical. |
Visualizing Key Processes in Cysteine Synthesis
Diagrams help clarify the complex mechanisms and workflows involved in handling cysteine-containing peptides.
Caption: Mechanism of cysteine racemization via oxazolone formation during base-mediated coupling.
Caption: Workflow for an orthogonal strategy using Cys(Trt) and Cys(Acm) for dual disulfide bonds.
Field-Proven Experimental Protocols
Theoretical knowledge must be paired with robust, validated protocols. The following methodologies are designed to maximize success and minimize common pitfalls.
Protocol 1: Racemization-Suppressed Coupling of Fmoc-Cys(Trt)-OH
This protocol utilizes N,N'-Diisopropylcarbodiimide (DIPCDI) and OxymaPure to maintain non-basic conditions during activation, significantly reducing the risk of epimerization.
Objective: To couple Fmoc-Cys(Trt)-OH onto a resin-bound peptide with minimal racemization.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-Cys(Trt)-OH (3 equivalents)
-
OxymaPure (3 equivalents)
-
DIPCDI (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH and OxymaPure in a minimal amount of DMF.
-
Activation: Add DIPCDI to the amino acid solution. Crucially, do not pre-activate for extended periods. A brief pre-activation of 2-5 minutes is sufficient.[9]
-
Coupling: Immediately add the activated amino acid solution to the prepared resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other colorimetric test to monitor for reaction completion (absence of free primary amines).
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Causality Explained: By using a carbodiimide/additive combination like DIPCDI/Oxyma, the formation of the highly racemization-prone 5(4H)-oxazolone intermediate is suppressed. Unlike base-mediated methods (e.g., HBTU/DIPEA), this approach avoids the strong base that catalyzes the abstraction of the α-proton, which is the key step in racemization.[8]
Protocol 2: Cleavage and Deprotection of a Cys(Trt)-Containing Peptide
Objective: To cleave the peptide from the resin and simultaneously deprotect the Cys(Trt) and other acid-labile side-chain groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Methodology:
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of TFA).
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, with the cysteine thiol in its free, reduced form.
Causality Explained: TIS is a critical component. The trityl group leaves as a stable trityl cation (Trt+). In the absence of a scavenger, this electrophilic cation can re-alkylate the highly nucleophilic cysteine thiol or other sensitive residues like tryptophan.[2] TIS acts as a cation scavenger by irreversibly reducing the Trt+ to inert triphenylmethane, driving the deprotection reaction to completion and preventing side reactions.
Conclusion
The successful synthesis of complex, cysteine-containing peptides hinges on a strategic approach to thiol protection. While Fmoc-Cys(Trt)-OH remains the go-to for many applications due to its simplicity, its significant risk of racemization requires careful selection of coupling conditions. For more complex targets, particularly those with multiple disulfide bonds, orthogonal protecting groups like Fmoc-Cys(Acm)-OH and Fmoc-Cys(StBu)-OH are indispensable tools. They provide the chemist with precise control over the synthetic endgame, allowing for the purification of protected intermediates and the directed, regioselective formation of disulfide bridges. By understanding the performance characteristics, potential side reactions, and validated protocols for each derivative, researchers can navigate the challenges of cysteine chemistry and confidently achieve their synthetic goals.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]
-
Carpino, L. A., et al. (1998). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. International Journal of Peptide and Protein Research, 52(3), 225-240. [Link]
-
Van Veller, B., et al. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 4(5), 308-315. [Link]
-
Fmoc-Cys(Acm)-OH: A Crucial Compound in Peptide Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool - Advent Chembio. (n.d.). Retrieved January 19, 2026, from [Link]
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Fmoc-Cys(Acm)-OH [86060-81-3] - Aapptec Peptides. (n.d.). Retrieved January 19, 2026, from [Link]
-
FMOC-L-Cys(StBu)-OH Protected Amino Acid for Peptide Synthesis | eqipped. (n.d.). Retrieved January 19, 2026, from [Link]
-
Fmoc-Cys(Trt)-OH [103213-32-7] - Aapptec Peptides. (n.d.). Retrieved January 19, 2026, from [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
-
Murray, J. K., et al. (2016). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Journal of Peptide Science, 22(9), 567-573. [Link]
-
Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11480-11516. [Link]
-
Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]
-
Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (n.d.). Retrieved January 19, 2026, from [Link]
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Navigating the Thiol Landscape: A Comparative Guide to Z-Cys(pmeobzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of cysteine-containing peptides presents a unique set of challenges. The nucleophilic thiol side chain of cysteine, while crucial for protein structure and function, necessitates robust protection to prevent unwanted side reactions during peptide assembly. The choice of the right protecting group is paramount for the successful synthesis of complex peptides and proteins. This guide provides an in-depth technical comparison of Z-Cys(pmeobzl)-OH, a key building block in peptide chemistry, with other commonly used cysteine-protecting groups. We will delve into the experimental data, providing a clear rationale for selecting the optimal protecting group strategy for your specific application.
The Central Role of Cysteine Protection in Peptide Synthesis
The thiol group of cysteine is highly reactive and susceptible to oxidation, alkylation, and other undesired modifications during the iterative steps of solid-phase peptide synthesis (SPPS).[1] Effective protection of this functional group is therefore non-negotiable to ensure the desired peptide sequence is assembled with high fidelity. The ideal cysteine-protecting group should be stable throughout the synthesis, prevent side reactions, and be selectively removable under conditions that do not compromise the integrity of the final peptide.[1]
Two major strategies dominate SPPS: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches.[2][3] The choice of protecting group for the cysteine side chain is intrinsically linked to the chosen strategy.
This compound: A Closer Look
This compound, or N-benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine, combines the well-established benzyloxycarbonyl (Z) group for Nα-protection with the p-methoxybenzyl (pMeOBzl or Mob) group for the thiol side chain. The p-methoxybenzyl group is a benzyl-type protecting group that offers significant stability under the acidic conditions used for the removal of the Boc group in Boc-SPPS.[4]
Key Characteristics of the p-Methoxybenzyl (pMeOBzl) Protecting Group:
-
Stability: The pMeOBzl group is stable to the repetitive treatments with trifluoroacetic acid (TFA) typically used to remove the Nα-Boc group during Boc-SPPS.[4] This stability is crucial for the synthesis of longer peptides where multiple deprotection cycles are required.
-
Cleavage: Removal of the pMeOBzl group requires strong acidic conditions, most commonly anhydrous hydrogen fluoride (HF).[4] This "permanent" nature within the Boc/Bzl strategy ensures that the thiol group remains protected until the final cleavage from the solid support.
-
Orthogonality: In the context of synthesizing peptides with multiple disulfide bonds, the pMeOBzl group can be used in orthogonal protection schemes with other protecting groups that are labile to different reagents.[5][6]
Performance Comparison: this compound vs. Common Alternatives
The selection of a cysteine-protecting group is a critical decision in peptide synthesis design. Below is a comparative analysis of this compound against other widely used protected cysteine derivatives, supported by available experimental insights.
| Protecting Group | Nα-Protection Strategy | Thiol Protecting Group | Key Advantages | Key Disadvantages |
| This compound | Boc/Bzl | p-Methoxybenzyl (pMeOBzl) | High stability to TFA in Boc-SPPS. | Requires harsh cleavage conditions (HF). |
| Fmoc-Cys(Trt)-OH | Fmoc/tBu | Trityl (Trt) | Mildly acid-labile, removed with TFA during final cleavage. Cost-effective.[7] | Prone to racemization during coupling.[7][8][9] Can lead to S-alkylation side products.[9] |
| Fmoc-Cys(Acm)-OH | Fmoc/tBu | Acetamidomethyl (Acm) | Stable to TFA, allowing for purification of the protected peptide. Orthogonal to other protecting groups.[1] | Removal requires specific reagents like mercury(II) acetate or iodine, which can be harsh.[7] |
| Fmoc-Cys(tBu)-OH | Fmoc/tBu | tert-Butyl (tBu) | Stable to TFA. Orthogonal protection. | Removal often requires heavy metal ions.[10] |
| Fmoc-Cys(Dpm)-OH | Fmoc/tBu | Diphenylmethyl (Dpm) | Lower racemization compared to Trt. Cleaved with standard TFA.[7][11] | |
| Fmoc-Cys(Mmt)-OH | Fmoc/tBu | 4-Methoxytrityl (Mmt) | Highly acid-labile, allowing for on-resin deprotection for selective modifications.[1] |
Experimental Insights into Performance Metrics:
1. Racemization: Cysteine is particularly susceptible to racemization during the activation and coupling steps in SPPS, especially when using urethane-based activating reagents in the presence of a base.[1] Studies have shown that the choice of protecting group significantly impacts the degree of racemization. For instance, the use of the Trityl (Trt) group can lead to considerable racemization, while groups like Diphenylmethyl (Dpm) and 4,4′-dimethoxydiphenylmethyl (Ddm) have been shown to suppress this side reaction more effectively.[8][11] While specific quantitative data for this compound is less prevalent in direct comparative studies, the electronic nature of the benzyl-type protection is a factor to consider.
2. Side Reactions during Cleavage: The final cleavage and deprotection step can introduce side reactions. For acid-labile groups like Trityl, the generated trityl cations can re-alkylate the deprotected thiol. This is typically suppressed by using scavengers like triisopropylsilane (TIS).[7][9] The cleavage of pMeOBzl with HF also requires careful selection of scavengers to prevent side reactions.
3. Orthogonal Synthesis of Multi-Disulfide Peptides: The synthesis of peptides with multiple, defined disulfide bonds requires an orthogonal protection strategy, where different cysteine residues are protected with groups that can be selectively removed under different conditions.[6] The pMeOBzl group, with its requirement for strong acid cleavage, can be a valuable component in such strategies, often used in combination with more labile groups like Mmt or Acm.[5]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl Strategy
This protocol outlines the general steps for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support using the Boc/Bzl strategy.
Sources
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- 2. Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. bachem.com [bachem.com]
- 5. 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
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- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Z-Cys(pmeobzl)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. The use of protected amino acids, such as N-benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine (Z-Cys(pmeobzl)-OH), is fundamental to this process. However, beyond the synthesis, the responsible management and disposal of surplus and waste materials are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and best practices for laboratory safety.
Core Principles of Chemical Waste Management
The disposal of any chemical, including protected amino acids like this compound, must be approached with the understanding that it is considered hazardous waste until proven otherwise. The foundational principle is to always consult and adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal regulations.[1][2][3]
Key Safety Directives:
-
Never dispose of this compound down the sink or in regular trash. [1]
-
Segregate waste streams to prevent accidental and potentially hazardous reactions. [1][2][4]
-
Properly label all waste containers with their full chemical name and associated hazards. [2]
-
Store waste in designated Satellite Accumulation Areas (SAAs) until collection by trained professionals. [1][2]
Understanding the Compound: this compound
This compound is a derivative of the amino acid L-cysteine, where the amino group is protected by a benzyloxycarbonyl (Z) group and the thiol group of the side chain is protected by a p-methoxybenzyl (pmeobzl) group. Understanding the nature of these components is crucial for assessing potential hazards and determining the appropriate disposal route.
| Component | Chemical Nature | Potential Hazards & Disposal Considerations |
| Cysteine Backbone | Amino Acid | Generally low toxicity, but can be a source of sulfur. |
| Benzyloxycarbonyl (Z) Group | Aromatic Carbamate | Upon degradation, may produce benzyl alcohol and carbon dioxide. Benzyl compounds can have varying levels of toxicity.[5][6] |
| p-Methoxybenzyl (pmeobzl) Group | Substituted Benzyl Ether | Stable under many conditions but can be cleaved under acidic or oxidative conditions.[7][8][9][10] Cleavage can produce p-methoxybenzyl alcohol or related compounds. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Waste Segregation and Containerization
-
Solid Waste:
-
Collect unadulterated, solid this compound in a dedicated, clearly labeled hazardous waste container.
-
This includes expired reagents, off-spec material, and residual powder from weighing boats.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[1]
-
Label the container as "Hazardous Waste" and clearly write "this compound".
-
-
Liquid Waste:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, labeled liquid hazardous waste container. Do not mix with other aqueous waste streams unless approved by your EHS department.[4]
-
Organic Solvent Solutions: Collect solutions of this compound in organic solvents in a dedicated halogenated or non-halogenated organic solvent waste container, as appropriate.[4] Ensure compatibility of the solvent with the container material.
-
Labeling: Clearly label all liquid waste containers with "Hazardous Waste" and list all components, including solvents and their approximate concentrations.[2]
-
Decontamination and Empty Container Disposal
-
Gross Decontamination:
-
For glassware and equipment contaminated with this compound, perform an initial rinse with a suitable solvent (e.g., acetone, ethanol, or the solvent used in the procedure).
-
Collect this rinsate as hazardous liquid waste.
-
-
Empty Container Disposal:
-
A container that held this compound is considered "empty" when all practical contents have been removed.[11]
-
Regulations may require triple-rinsing the container with a suitable solvent.[1][11] The rinsate from this process must be collected as hazardous waste.
-
After proper decontamination, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.
-
Storage and Final Disposal
-
Satellite Accumulation Area (SAA):
-
Store all sealed and labeled hazardous waste containers in a designated SAA.[2]
-
The SAA should be in a well-ventilated area, away from general laboratory traffic, and have secondary containment to capture any potential leaks.[11]
-
Ensure that incompatible waste streams are properly segregated within the SAA.[2]
-
-
Professional Disposal:
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup procedures. If an SDS for this compound is not available, treat it as a hazardous solid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust.
-
Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers can ensure that they are handling this chemical waste in a manner that is safe, compliant, and minimizes risk. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Arshads, Z., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9579-9633. Retrieved from [Link]
- Miranda, L. P., & Alewood, P. F. (2000). Challenges for the synthesis of cysteine-rich peptides. Biopolymers, 55(3), 217-226.
- Otaka, A., et al. (1991). A new deprotection procedure for the S-p-methoxybenzyl group of cysteine by a combination of trifluoroacetic acid and dimethyl sulfoxide. Tetrahedron Letters, 32(9), 1223-1226.
-
AAPPTEC. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Retrieved from [Link]
-
Dissolver Safety Data Sheet. (n.d.). Retrieved from [Link]
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- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to Handling Z-Cys(pmeobzl)-OH: Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Z-Cys(pmeobzl)-OH, or N-Benzyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine, is a critical building block in peptide synthesis.[1][2] Its dual-protecting group strategy—the Z-group on the amine and the p-methoxybenzyl group on the thiol—allows for precise, sequential peptide chain elongation.[][4] However, like any specialized chemical reagent, its safe handling is paramount to ensure both the integrity of your research and the safety of laboratory personnel.
While specific hazard data for this compound is not extensively documented, a robust safety protocol can be established by analyzing its structural components and adhering to best practices for handling similar chemical entities. This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in the principles of proactive risk mitigation.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of laboratory safety.[5] Although many protected amino acids are not classified as hazardous under OSHA's Hazard Communication Standard, it is prudent to treat them with care to minimize exposure.[6][7] The primary risks associated with this compound, a solid powder, stem from inhalation of dust and direct contact with skin or eyes.[8]
Inferred Hazards Based on Chemical Structure:
-
Cysteine Moiety: The parent amino acid, L-cysteine, can cause eye irritation.[9]
-
Organic Powder: Fine powders of any organic compound can cause respiratory tract irritation if inhaled.[8]
-
Thermal Decomposition: Like many sulfur-containing organic molecules, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides may be released in a fire.[6][10]
| Potential Hazard | Route of Exposure | Primary Concern & Rationale |
| Eye Irritation | Eyes | Direct contact with the powder can cause mechanical or chemical irritation, a known risk for related cysteine compounds.[9] |
| Skin Irritation | Skin | Prolonged or repeated contact may cause mild irritation. Protected amino acids are designed to be reactive under specific conditions. |
| Respiratory Irritation | Inhalation | Inhaling fine dust, especially when weighing or transferring the material, can irritate the respiratory tract.[8] |
| Ingestion | Mouth | While unlikely, ingestion could be harmful. First aid for similar compounds involves rinsing the mouth and seeking medical advice.[7] |
Core Personal Protective Equipment (PPE) Requirements
PPE is the final barrier between you and a potential hazard and should be used in conjunction with engineering controls like fume hoods.[11] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5][12]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[5]
-
Enhanced Protection: When there is a risk of splashing (e.g., during dissolution in solvents), chemical splash goggles are required. For larger volumes, a face shield worn over safety goggles provides an additional layer of protection.[13]
Skin and Body Protection
-
Lab Coat: A standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing from contamination.[14]
-
Gloves: Disposable nitrile gloves are the standard for providing protection against incidental chemical contact.[5] It is critical to follow these best practices:
-
Inspect gloves for any signs of damage before use.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly after removing gloves.
-
Never wear gloves outside the laboratory to prevent cross-contamination.
-
Respiratory Protection
-
Standard Handling: For handling small quantities in a well-ventilated area, specific respiratory protection is generally not required.[7]
-
Dust Generation: If there is a potential to generate dust (e.g., weighing large amounts, cleaning up spills), work should be conducted inside a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used to prevent inhalation.[8][13]
Operational Protocols: From Bench to Waste
A systematic workflow minimizes risk and ensures procedural consistency. The following steps provide a clear guide for handling this compound safely.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: Perform all manipulations in a designated area of the lab, preferably within a chemical fume hood.
-
Ensure Clear Workspace: Keep the work area free of clutter and unnecessary equipment.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvent vials, etc.) before handling the chemical.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
Step 2: Handling and Use
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Weighing:
-
Tare a clean weigh boat on an analytical balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound. Avoid tapping or actions that could create airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution & Transfer:
-
Add the solvent to the vessel containing the weighed this compound.
-
If necessary, cap and gently swirl or stir the mixture to dissolve.
-
Use a clean pipette or syringe for liquid transfers.
-
Step 3: Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7]
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the material carefully to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal.[8][10]
-
Clean the spill area with soap and water.
-
Disposal Plan
Proper chemical waste management is a critical component of the laboratory workflow.
-
Waste Collection: All solid waste contaminated with this compound (e.g., weigh boats, used gloves, absorbent material from spills) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[15]
-
Container Labeling: The container label should include "Hazardous Waste" and the full chemical name: "this compound" or "N-Benzyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine".
-
Disposal Compliance: Do not dispose of this chemical or its containers in the regular trash or down the drain.[15][16] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[8]
Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound, from initial planning to final disposal.
Caption: End-to-end workflow for handling this compound.
By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects researchers and ensures the successful progression of your scientific endeavors.
References
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno - Environmental Health and Safety. Retrieved from [Link]
-
PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University - Environmental Health and Safety. Retrieved from [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
Personal Protection Equipment (PPE) in Laboratories Policy. (n.d.). Boston University - Office of Research. Retrieved from [Link]
-
Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison - Environmental Health and Safety. Retrieved from [Link]
-
Proper Storage and Handling Guidelines for Peptides. (2024, January 29). Yanfen Biotech. Retrieved from [Link]
-
Z-Cys(4-MeOBzl)-OH [2544-31-2]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
What is the proper disposal of dansyl-substituted amino acids? (2020, December 21). ResearchGate. Retrieved from [Link]
-
Vizzavona, J., & El-Faham, A. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link]
-
Safety Data Sheet: Fmoc-MeCys(Trt)-OH. (n.d.). Aapptec. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Fmoc-Cys(pMeOBzl)-OH [141892-41-3]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Ghaffari, M., Keypour, H., & Gholam-Reza-Jahanshahi. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Current Organocatalysis, 8(2), 147-164. Retrieved from [Link]
-
Amino Acid Recycling. (n.d.). Sustainability Area. Retrieved from [Link]
-
H-Cys(pMeOBzl)-OH [2544-31-2]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Z-Cys(Z)-OH. (n.d.). MySkinRecipes. Retrieved from [Link]
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- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
